molecular formula C4H12OSi2 B3423403 1,1,3,3-Tetramethyldisiloxane CAS No. 30110-74-8

1,1,3,3-Tetramethyldisiloxane

Cat. No.: B3423403
CAS No.: 30110-74-8
M. Wt: 132.31 g/mol
InChI Key: KWEKXPWNFQBJAY-UHFFFAOYSA-N
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Description

1,1,3,3-Tetramethyldisiloxane is a useful research compound. Its molecular formula is C4H12OSi2 and its molecular weight is 132.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 132.04266807 g/mol and the complexity rating of the compound is 39. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 155369. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI

InChI=1S/C4H12OSi2/c1-6(2)5-7(3)4/h1-4H3
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InChI Key

KWEKXPWNFQBJAY-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C[Si](C)O[Si](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H12OSi2
Source PubChem
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DSSTOX Substance ID

DTXSID3052010
Record name 1,1,3,3-Tetramethyldisiloxane
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Molecular Weight

132.31 g/mol
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Physical Description

Liquid, Clear liquid; [Gelest MSDS]
Record name Disiloxane, 1,1,3,3-tetramethyl-
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CAS No.

3277-26-7, 30110-74-8
Record name Disiloxane, 1,1,3,3-tetramethyl-
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Record name 1,1,3,3-Tetramethyldisiloxane
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Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 1,1,3,3-Tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3,3-Tetramethyldisiloxane (B107390) (TMDSO), a versatile and reactive organosilicon compound, serves as a crucial intermediate and reagent in a myriad of chemical transformations. Its unique structure, featuring two silicon-hydrogen (Si-H) bonds, imparts valuable properties that are harnessed in organic synthesis, polymer chemistry, and materials science. This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of TMDSO, with a focus on data relevant to research and development.

Chemical and Physical Properties

The core physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

General and Physical Properties
PropertyValueReference
Molecular Formula C4H14OSi2[1]
Molecular Weight 134.33 g/mol [1]
Appearance Colorless liquid[1]
Density 0.76 g/mL at 25 °C[2]
Boiling Point 70-71 °C[2]
Melting Point -78 °C
Refractive Index (n20/D) 1.370[2]
Viscosity 0.56 cSt at 25 °C
Flash Point -12 °C
Solubility Soluble in many organic solvents such as aromatic hydrocarbons and petroleum hydrocarbons. Decomposes in water.[3]
Safety and Handling
PropertyValueReference
Hazard Statements Highly flammable liquid and vapor.[1]
Precautionary Statements Keep away from heat, sparks, open flames, and hot surfaces. — No smoking. Keep container tightly closed. Store in a well-ventilated place.[1]
Personal Protective Equipment Wear protective gloves, clothing, eye protection, and face protection.

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below, based on established standards.

Boiling Point Determination (ASTM D1078)

The boiling point of this compound can be determined using the distillation method as specified in ASTM D1078 for volatile organic liquids[4].

Procedure:

  • A sample of the liquid is placed in a distillation flask.

  • The flask is heated, and the vapor is allowed to pass through a condenser.

  • The temperature at which the liquid boils and the vapor condenses is recorded as the boiling point. The initial boiling point is the temperature when the first drop of condensate falls from the condenser.

Density Measurement (ISO 1183-1)

The density of liquid samples like this compound can be accurately measured using a pycnometer according to ISO 1183-1, Method B[5][6].

Procedure:

  • A clean, dry pycnometer of a known volume is weighed.

  • The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.

  • The filled pycnometer is weighed again at a controlled temperature.

  • The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Viscosity Measurement (ASTM D445)

The kinematic viscosity of this compound is determined using a calibrated glass capillary viscometer as described in ASTM D445[7][8][9][10][11].

Procedure:

  • A fixed volume of the liquid is introduced into the viscometer.

  • The viscometer is placed in a constant temperature bath.

  • The time taken for the liquid to flow under gravity between two marked points on the viscometer is measured.

  • The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.

Refractive Index Measurement (ASTM D1218)

The refractive index of this compound can be measured using a refractometer following the procedure outlined in ASTM D1218[12][13][14][15][16].

Procedure:

  • A small sample of the liquid is placed on the prism of the refractometer.

  • The instrument is calibrated using a standard of known refractive index.

  • The refractive index of the sample is read directly from the instrument's scale at a specified temperature.

Spectroscopic Data

1H NMR Spectroscopy

The 1H NMR spectrum of this compound provides characteristic signals for the methyl and hydride protons.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~0.2Doublet12H-CH3
~4.7Septet2HSi-H
13C NMR Spectroscopy

The 13C NMR spectrum shows a single peak corresponding to the methyl carbons.

Chemical Shift (ppm)Assignment
~0.0-CH3
Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for its functional groups.

Wavenumber (cm-1)Assignment
~2960C-H stretch (asymmetric)
~2860C-H stretch (symmetric)
~2120Si-H stretch
~1260CH3 deformation (symmetric)
~1060Si-O-Si stretch (asymmetric)
~890Si-CH3 rock
~840Si-H bend
Mass Spectrometry

The mass spectrum of this compound shows a characteristic fragmentation pattern.

m/zRelative IntensityAssignment
133High[M-H]+
119Moderate[M-CH3]+
73High[(CH3)2SiH]+
59Moderate[CH3SiH2]+

Chemical Reactivity and Applications

This compound is a key reagent in several important chemical transformations, primarily due to the reactivity of its Si-H bonds.

Hydrosilylation Reactions

TMDSO is widely used in hydrosilylation reactions, where the Si-H bond adds across a carbon-carbon double or triple bond. This reaction is typically catalyzed by transition metal complexes, such as those of platinum (e.g., Karstedt's catalyst)[17].

Hydrosilylation TMDSO This compound Product Alkylsiloxane TMDSO->Product Alkene Alkene (R-CH=CH2) Alkene->Product Catalyst Pt Catalyst Catalyst->Product Amide_Reduction Amide Amide (R-C(O)NR'2) Amine Amine (R-CH2NR'2) Amide->Amine TMDSO This compound TMDSO->Amine Catalyst Catalyst Catalyst->Amine Hydrolysis TMDSO This compound Silanol Dimethylsilanol TMDSO->Silanol Water H2O Water->Silanol Catalyst Acid/Base Catalyst Catalyst->Silanol Polysiloxane Polydimethylsiloxane Silanol->Polysiloxane Condensation

References

An In-depth Technical Guide to the Physical Characteristics of 1,1,3,3-Tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of 1,1,3,3-Tetramethyldisiloxane. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors where this compound is utilized.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below for easy reference and comparison.

Physical PropertyValueUnitsConditions
Molecular Weight134.32 g/mol
Density0.76g/mLat 25 °C
Boiling Point70-71°C
Melting Point-78.0°C
Refractive Index1.370at 20°C (n20/D)
Viscosity0.56cStat 20 °C
Vapor Pressure250hPaat 20 °C

Molecular Structure

The molecular structure of this compound is a key determinant of its physical and chemical properties.

Molecular structure of this compound.

Experimental Protocols

The following sections detail the standardized methodologies for determining the key physical properties of liquid chemicals like this compound.

The density of a liquid can be determined using a digital density meter, a method standardized by ASTM D4052.[1][2]

  • Apparatus : A digital density meter with an oscillating U-tube.

  • Procedure :

    • A small volume of the liquid sample is introduced into the oscillating U-tube.[3]

    • The instrument measures the change in the oscillating frequency of the U-tube caused by the mass of the sample.[3]

    • This frequency change is then used with calibration data to determine the density of the liquid.[3]

    • The measurement is typically performed at a controlled temperature, such as 25 °C.

The boiling point can be determined using several methods outlined in OECD Guideline 103.[4][5][6]

  • Apparatus : Ebulliometer, dynamic vapor pressure apparatus, or distillation apparatus.

  • Procedure (using an ebulliometer) :

    • The liquid is heated in the ebulliometer.

    • The temperature at which the vapor pressure of the liquid equals the atmospheric pressure is recorded as the boiling point.

    • For precise measurements, the atmospheric pressure should be recorded and the boiling point corrected to standard pressure if necessary.

The refractive index is commonly measured using a refractometer, following a procedure such as ASTM D1218.[7][8][9]

  • Apparatus : A calibrated refractometer (e.g., Abbé-type).

  • Procedure :

    • A small drop of the liquid sample is placed on the prism of the refractometer.

    • The instrument's light source and internal scales are adjusted until a sharp boundary line is observed through the eyepiece.

    • The refractive index is read directly from the instrument's scale.

    • The measurement is temperature-dependent and is typically performed at 20 °C.

The viscosity of siloxane fluids can be determined using various types of viscometers. A common method for liquids with lower viscosity is the use of a capillary viscometer.

  • Apparatus : Calibrated capillary viscometer.

  • Procedure :

    • The liquid is drawn into the viscometer to a specific mark.

    • The time it takes for the liquid to flow between two marked points under the influence of gravity is measured.

    • The kinematic viscosity is then calculated using the measured flow time and the calibration constant of the viscometer.

The vapor pressure of a volatile liquid can be measured using a static or dynamic method.

  • Apparatus : A system to contain the liquid in a closed environment with a pressure sensor.

  • Procedure (Static Method) :

    • A small amount of the purified liquid is placed in a container, and any foreign gas is evacuated.

    • The system is allowed to reach equilibrium at a specific temperature.

    • The pressure of the vapor in equilibrium with the liquid is measured using a pressure sensor. This is repeated at various temperatures to obtain a vapor pressure curve.[10]

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 1,1,3,3-Tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3,3-Tetramethyldisiloxane (B107390) (TMDSO) is a versatile organosilicon compound with the chemical formula C₄H₁₄OSi₂. It serves as a key intermediate in the synthesis of a wide range of silicone-based materials, including polymers and functionalized siloxanes. Its reactivity is primarily attributed to the two silicon-hydrogen (Si-H) bonds, making it a mild and selective reducing agent in various organic reactions. A thorough understanding of its molecular structure and bonding is crucial for predicting its reactivity, designing novel synthetic routes, and developing new materials with tailored properties. This technical guide provides a comprehensive overview of the molecular structure, bonding characteristics, and the experimental and computational methodologies used to elucidate these features.

Molecular Structure and Bonding

The defining feature of this compound is the Si-O-Si linkage, known as a siloxane bond. This bond imparts significant flexibility to the molecule. The silicon atoms are tetrahedral, each bonded to two methyl groups, a hydrogen atom, and the central oxygen atom.

Bonding Characteristics

The Si-O bond in disiloxanes is a polar covalent bond with a significant degree of ionic character due to the difference in electronegativity between silicon (1.90) and oxygen (3.44) on the Pauling scale. This polarity results in a partial positive charge on the silicon atoms and a partial negative charge on the oxygen atom. The Si-O bond is also characterized by its length, typically around 1.64 Å, which is shorter than what would be expected from the sum of the covalent radii, suggesting a degree of π-bonding involving the d-orbitals of silicon and the p-orbitals of oxygen.

A key feature of the siloxane bond is the wide Si-O-Si bond angle, which typically ranges from 130° to 180° in various siloxane compounds. This is considerably larger than the C-O-C bond angle in ethers (around 111°). This large angle is attributed to a combination of factors, including steric hindrance between the bulky substituent groups on the silicon atoms and electronic effects such as hyperconjugation.

Data Presentation

The following table summarizes the key physicochemical properties and typical structural parameters for this compound.

PropertyValue
Molecular Formula C₄H₁₄OSi₂
Molecular Weight 134.32 g/mol
CAS Number 3277-26-7
Boiling Point 70-71 °C
Density 0.76 g/mL at 25 °C
Refractive Index (n20/D) 1.370
Typical Si-O Bond Length ~1.64 Å
Typical Si-C Bond Length ~1.85 Å
Typical Si-H Bond Length ~1.48 Å
Typical Si-O-Si Bond Angle 130-180°
Typical C-Si-C Bond Angle ~110-115°

Experimental Protocols

The determination of the molecular structure of volatile compounds like this compound relies on a combination of experimental techniques, primarily gas-phase electron diffraction and vibrational spectroscopy, often complemented by computational modeling.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the precise geometric structure of molecules in the gas phase, free from intermolecular interactions.

Methodology:

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a fine nozzle, creating a molecular beam.

  • Electron Bombardment: A high-energy beam of electrons (typically 40-60 keV) is directed perpendicular to the molecular beam.

  • Scattering and Diffraction: The electrons are scattered by the electrostatic potential of the molecules, creating a diffraction pattern of concentric rings.

  • Detection: The diffraction pattern is recorded on a photographic plate or a CCD detector.

  • Data Analysis: The radial distribution of the scattered electron intensity is analyzed. By fitting a theoretical model of the molecule's structure to the experimental data, precise bond lengths, bond angles, and torsional angles can be determined.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides information about the vibrational modes of a molecule, which are related to its structure and bonding.

Methodology:

  • Sample Preparation: For infrared (IR) spectroscopy, the liquid sample can be analyzed as a thin film between two salt plates (e.g., KBr or NaCl) or in a gas cell for vapor-phase measurements. For Raman spectroscopy, the liquid sample is typically held in a glass capillary tube.

  • Infrared Spectroscopy:

    • A beam of infrared radiation is passed through the sample.

    • The molecules absorb radiation at specific frequencies corresponding to their vibrational modes.

    • The transmitted radiation is measured by a detector, and an IR spectrum (absorbance or transmittance vs. wavenumber) is generated.

    • Characteristic absorption bands for Si-H (~2150 cm⁻¹), Si-O-Si (asymmetric stretch, ~1060 cm⁻¹), and Si-C (~800 cm⁻¹) vibrations are analyzed.

  • Raman Spectroscopy:

    • The sample is irradiated with a monochromatic laser beam.

    • The scattered light is collected and analyzed.

    • The Raman spectrum shows the intensity of scattered light as a function of the frequency shift from the incident laser line.

    • Vibrational modes that result in a change in the polarizability of the molecule are Raman active. This technique provides complementary information to IR spectroscopy.

  • Spectral Interpretation and Computational Support: The experimental vibrational spectra are often compared with theoretical spectra calculated using computational methods like Density Functional Theory (DFT). This comparison aids in the assignment of vibrational modes to specific atomic motions within the molecule.

Mandatory Visualizations

molecular_structure Si1 Si O O Si1->O C1 C Si1->C1 C2 C Si1->C2 H_Si1 H Si1->H_Si1 Si2 Si O->Si2 C3 C Si2->C3 C4 C Si2->C4 H_Si2 H Si2->H_Si2 H1 H C1->H1 H2 H C2->H2 H3 H C2->H3 H4 H C3->H4 H5 H C4->H5 H6 H C4->H6

Caption: Molecular Structure of this compound.

experimental_workflow cluster_structure_determination Molecular Structure Determination Workflow Sample This compound Sample GED Gas-Phase Electron Diffraction (GED) Sample->GED VibrationalSpectroscopy Vibrational Spectroscopy (IR/Raman) Sample->VibrationalSpectroscopy GED_Data Diffraction Pattern GED->GED_Data VS_Data Vibrational Spectra VibrationalSpectroscopy->VS_Data ComputationalModeling Computational Modeling (DFT) CM_Data Calculated Structure & Spectra ComputationalModeling->CM_Data Analysis Data Analysis & Structural Refinement GED_Data->Analysis VS_Data->Analysis CM_Data->Analysis FinalStructure Final Molecular Structure (Bond Lengths, Bond Angles) Analysis->FinalStructure

Caption: Experimental and Computational Workflow for Structure Elucidation.

Synthesis of 1,1,3,3-Tetramethyldisiloxane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary synthesis routes for 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS), a versatile silicon-containing compound with significant applications in organic synthesis and materials science. This document provides a comparative analysis of key synthetic methodologies, detailed experimental protocols, and visual representations of the reaction pathways to support research and development activities.

Core Synthesis Methodologies

Several distinct methods have been established for the synthesis of this compound. The choice of a particular route often depends on factors such as desired purity, scalability, cost of starting materials, and available equipment. The most prominent methods include the hydrolysis of dimethylchlorosilane, the reduction of 1,1,3,3-tetramethyl-1,3-dichlorodisiloxane, and a Grignard reagent-based approach.

Data Summary of Synthesis Routes

The following table summarizes the quantitative data associated with the primary synthesis routes for this compound, allowing for a direct comparison of their efficiencies and reaction conditions.

Synthesis RouteStarting Material(s)Reagents/CatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
HydrolysisDimethylchlorosilaneWaterConcentrated HCl0 - 40Not SpecifiedLow (by-products)[1]
Reduction1,1,3,3-Tetramethyl-1,3-dichlorodisiloxaneLithium aluminum hydride (LiAlH₄) or Sodium aluminum hydride (NaAlH₄)Diethyl ether or Tetrahydrofuran0 - 501 - 5 hoursup to 93%[2]
Grignard MethodOrganohydrogen polysiloxanes (e.g., 1,3,5,7-tetramethylcyclotetrasiloxane)Methyl Grignard reagent (CH₃MgX)Dialkyl ether (e.g., dibutyl ether)< 7 (Grignard reaction), < 30 (Hydrolysis)~2.5 hours62% - 95.27%[3][4]
HydrosilylationAllyl derivatives, HydrosilanesKarstedt's catalystXylene or Toluene-d8Room temp. to 603 hoursup to 100%[5]

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. These protocols are based on established literature and patents.

Synthesis via Reduction of 1,1,3,3-Tetramethyl-1,3-dichlorodisiloxane

This method is advantageous due to its high yield and relatively simple, single-step reaction.[2]

Materials:

  • 1,1,3,3-Tetramethyl-1,3-dichlorodisiloxane

  • Lithium aluminum hydride (LiAlH₄) or Sodium aluminum hydride (NaAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran

  • Methanol (B129727) or Ethanol

  • Diluted hydrochloric acid

  • Nitrogen gas atmosphere

Procedure:

  • In a reaction vessel under an inert nitrogen atmosphere, prepare a solution of the metal hydride (0.5 to 2 moles per mole of dichlorodisiloxane) in an appropriate anhydrous organic solvent such as diethyl ether or tetrahydrofuran.

  • Cool the solution to a temperature between 0 and 20°C.

  • Add 1,1,3,3-tetramethyl-1,3-dichlorodisiloxane dropwise to the cooled metal hydride solution while maintaining the reaction temperature.

  • After the addition is complete, continue to stir the reaction mixture for 1 to 5 hours at a temperature between 0 and 50°C.

  • Upon completion of the reaction, carefully quench the excess metal hydride by the slow addition of an alcohol (e.g., methanol or ethanol).

  • Add a diluted aqueous acid solution, such as hydrochloric acid, to the reaction mixture.

  • Separate the organic layer, wash it with water, and then dry it over a suitable drying agent.

  • Purify the final product, this compound, by distillation.

Synthesis via Grignard Reagent

This route offers high yields and is suitable for commercial-scale production.[3][4]

Materials:

  • Organohydrogen polysiloxane (e.g., 1,3,5,7-tetramethylcyclotetrasiloxane)

  • Magnesium metal powder or shavings

  • Methyl halide (e.g., methyl chloride)

  • Dialkyl ether (e.g., dibutyl ether)

  • Toluene (optional, as a co-solvent)

  • Iodine (as a reaction accelerator)

  • Water or a diluted aqueous solution of acid or alkali for hydrolysis

Procedure:

  • Preparation of the Grignard Reagent:

    • In a four-necked flask under a nitrogen atmosphere, dry metallic magnesium powder by heating to approximately 120°C.

    • After cooling, add the dialkyl ether and a small amount of iodine.

    • Introduce the methyl halide to the mixture to initiate the formation of the methyl Grignard reagent. The reaction is typically carried out at or below the boiling point of the solvent.

  • Reaction with Polysiloxane:

    • To the prepared Grignard reagent, add a solution of the organohydrogen polysiloxane in a dialkyl ether or a mixed solvent with toluene, dropwise, while maintaining a low temperature (e.g., below 7°C).

    • Continue stirring for approximately one hour after the addition is complete.

  • Hydrolysis:

    • Hydrolyze the reaction mixture by adding a sufficient amount of water or a diluted aqueous solution of hydrochloric acid, acetic acid, or an alkali hydroxide. The temperature during hydrolysis should be kept below 30°C.

  • Purification:

    • Dry the resulting organic layer and then subject it to rectification to obtain pure this compound.

Synthesis via Hydrolysis of Dimethylchlorosilane

While a direct method, it is often associated with the formation of by-products, leading to lower yields of the desired disiloxane.[1]

Materials:

  • Dimethylchlorosilane

  • Concentrated hydrochloric acid

Procedure:

  • Dimethylchlorosilane is pre-mixed with concentrated hydrochloric acid in an ejection-type mixing tank.

  • The mixture is then passed through a static mixer to facilitate hydrolysis at a temperature between 0 and 40°C and a pressure of 0.05 to 0.2 MPa.

  • The reaction mixture is then fed into a separator to separate the acid oil from the aqueous phase.

  • The acid oil containing the product is further processed through washing, neutralization, and a final wash to yield methylsiloxane products, including this compound.

Reaction Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the core chemical transformations in the synthesis of this compound.

hydrolysis_of_dimethylchlorosilane reactant1 2 (CH₃)₂SiHCl Dimethylchlorosilane product (H(CH₃)₂Si)₂O This compound reactant1->product + H₂O reactant2 H₂O Water byproduct 2 HCl Hydrogen Chloride

Hydrolysis of Dimethylchlorosilane.

reduction_of_dichlorodisiloxane reactant (Cl(CH₃)₂Si)₂O 1,1,3,3-Tetramethyl-1,3-dichlorodisiloxane product (H(CH₃)₂Si)₂O This compound reactant->product + Reducing Agent reagent [H] (e.g., LiAlH₄)

Reduction of 1,1,3,3-Tetramethyl-1,3-dichlorodisiloxane.

grignard_synthesis cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Hydrolysis reactant1 Organohydrogen Polysiloxane (e.g., (MeHSiO)₄) intermediate Intermediate Complex reactant1->intermediate reactant2 CH₃MgX Methyl Grignard Reagent reactant2->intermediate product (H(CH₃)₂Si)₂O This compound intermediate->product reactant3 H₂O reactant3->product

Grignard-based Synthesis of this compound.

References

1,1,3,3-Tetramethyldisiloxane (CAS 3277-26-7): A Technical Guide for Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,1,3,3-Tetramethyldisiloxane (B107390) (TMDS), identified by CAS number 3277-26-7, is a versatile and valuable organosilicon compound. As the simplest commercially available dihydrosiloxane, it serves as a crucial intermediate in the synthesis of a wide array of silicon-containing molecules, including silicone polymers, resins, and reactive silicone oils.[1][2] For researchers, particularly in drug development and organic synthesis, TMDS is highly regarded as an inexpensive, mild, stable, and less toxic reducing agent.[3][4] It presents a practical and safer alternative to more hazardous reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas for various functional group transformations.[3] Its utility extends to platinum-catalyzed reductions, hydrosilylation reactions, and as a blocking agent, making it a staple reagent in the modern synthetic laboratory.[1][5][6]

Core Chemical and Physical Properties

The physical and chemical properties of this compound are summarized below. This data is critical for its proper handling, storage, and application in experimental setups.

PropertyValueReferences
CAS Number 3277-26-7
Molecular Formula C₄H₁₄OSi₂[7]
Molecular Weight 134.32 g/mol [7]
Appearance Colorless transparent liquid[7][8]
Boiling Point 70-71 °C (lit.)[2][7]
Melting Point < -78 °C[7][9]
Density 0.76 g/mL at 25 °C (lit.)[2]
Refractive Index (n20/D) 1.370 (lit.)[7]
Flash Point -20 °C to < -9.99 °C[7][9][10]
Vapor Pressure 100.56 mmHg at 25 °C[7]
Solubility Soluble in many organic solvents (e.g., aromatic hydrocarbons)[1]

Synthesis and Manufacturing

This compound is primarily synthesized through two main industrial routes. The choice of method often depends on the availability and cost of starting materials.

  • Hydrolysis of Dimethylchlorosilane: This is a common method where dimethylchlorosilane undergoes careful hydrolysis. The reaction is sensitive as the Si-H bond can also be hydrolyzed, particularly at higher temperatures or over extended reaction times, leading to the formation of oligomeric siloxanes.[3]

  • Reduction of 1,1,3,3-Tetramethyl-1,3-dichlorodisiloxane: A highly efficient route involves the reduction of 1,1,3,3-tetramethyl-1,3-dichlorodisiloxane.[4] This precursor is readily and inexpensively prepared from the hydrolysis of dimethyldichlorosilane.[11] The reduction is typically achieved using metal hydrides such as lithium aluminum hydride (LiAlH₄) or sodium aluminum hydride (NaAlH₄), affording the desired product in high yields.[4][11]

Synthesis_TMDS DMDCS Dimethyldichlorosilane (CH₃)₂SiCl₂ DCDSiloxane 1,1,3,3-Tetramethyl-1,3-dichlorodisiloxane [Cl(CH₃)₂Si]₂O DMDCS->DCDSiloxane Hydrolysis TMDS This compound [H(CH₃)₂Si]₂O DCDSiloxane->TMDS MetalHydride Metal Hydride (e.g., LiAlH₄) MetalHydride->TMDS Reduction

Synthesis Pathway of this compound.

Applications in Synthetic Chemistry

TMDS is a multifaceted reagent with broad applications in organic synthesis, valued for its selectivity and mild reaction conditions.

Reducing Agent

TMDS is a premier choice for the reduction of various functional groups. Its efficacy is often enhanced by the use of a catalyst.

  • Reduction of Amides: It is widely used for the platinum-catalyzed reduction of carboxamides to their corresponding amines.[1][6] This reaction is highly chemoselective, tolerating other reducible groups like nitro, esters, nitriles, and aryl halides.[6] With different catalytic systems, such as Ti(Oi-Pr)₄, tertiary amides can be selectively reduced to aldehydes.[4]

  • Hydrosilylation: As an attractive hydride source, TMDS is a key reactant in hydrosilylation reactions, which involve the addition of Si-H bonds across unsaturated bonds (e.g., alkenes, alkynes).[5] These reactions, often catalyzed by platinum complexes like Karstedt's catalyst, are fundamental for creating organosilicon compounds and functionalized polymers.[5]

  • Reduction of Carbonyls and Other Groups: In the presence of catalysts like Au/TiO₂, TMDS effectively reduces aldehydes and ketones.[1][2] It has also been successfully applied to the reduction of nitro groups, nitriles, and carboxylic acids, and for the reductive cleavage of C-O bonds.[3][4]

Amide_Reduction_Workflow cluster_reactants Reactants cluster_process Process Amide Substrate (e.g., Carboxamide) Reaction Reaction in Organic Solvent Amide->Reaction TMDS TMDS [H(CH₃)₂Si]₂O TMDS->Reaction Catalyst Catalyst (e.g., Pt-based) Catalyst->Reaction Workup Aqueous or Acidic Workup Reaction->Workup 1. Reaction 2. Quench Product Product (e.g., Amine) Workup->Product Isolation

General workflow for the reduction of amides using TMDS.
Intermediate for Polymers and Materials

The two reactive Si-H groups in TMDS make it an ideal monomer or "blocking agent" for synthesizing silicone polymers.[1] It is used to produce addition-cure silicone rubbers, silicone gels, and various special-purpose additives.[8][12] In the pharmaceutical field, it serves as a synthetic raw material for non-ionic contrast agents like iodixanol.[12]

Spectroscopic and Analytical Data

Analytical characterization is essential for confirming the identity and purity of TMDS.

Analysis TypeKey Features and DataReferences
¹H NMR A ¹H NMR spectrum is available for this compound. Expected signals would correspond to the methyl protons (Si-CH₃) and the hydride protons (Si-H).[13]
¹³C NMR A ¹³C NMR spectrum for a derivative of TMDS has been documented, suggesting the technique is applicable for characterization.[14]
IR Spectroscopy Infrared spectra would show characteristic vibrations for Si-H bonds, Si-O-Si stretching, and Si-CH₃ deformations.[2][15]
Mass Spectrometry Mass spectrometry data is available and would be used to confirm the molecular weight and fragmentation pattern.[13]
Purity Analysis Purity can be determined by alkaline hydrolysis, measuring the volume of H₂ gas liberated, followed by a gravimetric estimation of silica.[2][7]

Safety, Handling, and Storage

TMDS is a highly flammable liquid and requires careful handling to mitigate risks.

Hazard Summary
Hazard ClassificationGHS Statements
Physical Hazard H225: Highly flammable liquid and vapor.
Health Hazard Suspected of causing skin irritation and may cause respiratory irritation. Vapors may cause drowsiness and dizziness.
GHS Pictogram GHS02 (Flame)

References:[9][16][17][18]

Handling and Storage Protocols
  • Handling: Use in a well-ventilated area, preferably a fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, impervious gloves, and flame-retardant clothing.[9][19] All equipment must be grounded and bonded to prevent static discharge.[16][19] Use only non-sparking tools.[16]

  • Storage: Store in a cool, dry, well-ventilated, flame-proof area away from heat, sparks, and open flames.[18][19] Keep containers tightly closed.[16] TMDS is incompatible with strong oxidizing agents, alkalis, metal salts, bromine, and chlorine.[16] Small amounts of hydrogen gas may be liberated on long storage, potentially causing pressure buildup in the container.[2][7]

Experimental Protocols

The following protocols are representative examples of how this compound is used in synthesis.

Protocol 1: Synthesis of this compound via Reduction

This protocol is based on the reduction of 1,1,3,3-tetramethyl-1,3-dichlorodisiloxane using a metal hydride, as described in the patent literature.[11]

Materials:

  • 1,1,3,3-Tetramethyl-1,3-dichlorodisiloxane

  • Lithium aluminum hydride (LiAlH₄) or Sodium aluminum hydride (NaAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for air-sensitive reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.

  • In the flask, prepare a suspension of the metal hydride (e.g., 1.98 g LiAlH₄) in anhydrous solvent (e.g., 100 ml THF).[11]

  • Cool the suspension in an ice bath.

  • Dissolve 1,1,3,3-tetramethyl-1,3-dichlorodisiloxane in anhydrous solvent and add it to the dropping funnel.

  • Add the dichlorodisiloxane solution dropwise to the stirred metal hydride suspension, maintaining a low temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or GC).

  • Carefully quench the reaction by the slow, dropwise addition of water or a saturated aqueous solution of sodium sulfate, followed by dilute acid, while cooling in an ice bath.

  • Separate the organic layer. Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to yield this compound (boiling point ~71 °C).[11] A yield of approximately 93% has been reported for this method.[11]

Protocol 2: Platinum-Catalyzed Reduction of a Carboxamide to an Amine

This is a general procedure for the chemoselective reduction of a secondary or tertiary amide using TMDS.[6]

Materials:

  • Carboxamide substrate

  • This compound (TMDS)

  • Platinum-based catalyst (e.g., Karstedt's catalyst or Pt/C)

  • Anhydrous, inert solvent (e.g., toluene (B28343) or THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve the carboxamide substrate in the anhydrous solvent.

  • Add the platinum catalyst (e.g., 0.1-1 mol%).

  • Add this compound (typically 1.5-3.0 equivalents) to the reaction mixture via syringe.

  • Heat the reaction mixture to a temperature between 50-80 °C and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding an appropriate aqueous base (e.g., 1M NaOH) or acid (e.g., 1M HCl), depending on the nature of the product amine.

  • Stir vigorously for 30 minutes.

  • Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Combine the organic extracts, wash with brine, and dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter, concentrate the solvent in vacuo, and purify the resulting amine product using column chromatography or distillation.

References

Solubility Profile of 1,1,3,3-Tetramethyldisiloxane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,1,3,3-tetramethyldisiloxane (B107390) (TMDSO) in a range of common organic solvents. Understanding the solubility characteristics of this versatile organosilicon compound is crucial for its effective use in various applications, including as a reducing agent, a precursor for silicone polymers, and a reagent in organic synthesis.

Core Concepts in Solubility

The solubility of a substance is fundamentally governed by the principle of "like dissolves like." This means that non-polar molecules, such as this compound with its silicon-oxygen backbone and methyl groups, tend to be soluble in non-polar solvents. Conversely, they exhibit poor solubility in highly polar solvents like water. In the case of protic solvents such as alcohols, reactivity can also play a significant role, leading to decomposition rather than simple dissolution.

Quantitative Solubility Data

While specific quantitative solubility data (e.g., in grams per 100 mL) for this compound is not extensively documented in publicly available literature, its miscibility with a variety of organic solvents is well-established in chemical data sheets and supplier information. The following table summarizes the available solubility information.

Solvent ClassSolventSolubility/Miscibility
Aromatic Hydrocarbons TolueneMiscible
XyleneMiscible
Aliphatic Hydrocarbons HexaneMiscible
HeptaneMiscible
Petroleum EtherSoluble
Chlorinated Solvents ChloroformSoluble
DichloromethaneMiscible
Ethers Diethyl EtherMiscible
Tetrahydrofuran (THF)Miscible
Ketones AcetoneMiscible
Esters Ethyl AcetateMiscible
Alcohols EthanolDecomposes
Isopropyl AlcoholMiscible
MethanolDecomposes
Aqueous Solvents WaterInsoluble, Decomposes

Experimental Protocols

The determination of miscibility for a liquid like this compound in an organic solvent is typically performed through a direct visual observation method. This qualitative assessment is straightforward and provides a clear indication of whether two liquids are miscible in all proportions at a given temperature.

General Experimental Protocol for Determining Liquid-Liquid Miscibility

Objective: To determine if this compound is miscible with a given organic solvent at room temperature.

Materials:

  • This compound (high purity)

  • Organic solvent to be tested (high purity)

  • Two clean, dry graduated cylinders or test tubes with stoppers

  • Pipettes

  • Vortex mixer (optional)

Procedure:

  • Preparation: Ensure all glassware is clean and completely dry to avoid any interference from residual water or other contaminants.

  • Dispensing Liquids: In a graduated cylinder or test tube, add a specific volume of the organic solvent (e.g., 5 mL).

  • Addition of Solute: To the same graduated cylinder or test tube, add an equal volume of this compound (e.g., 5 mL).

  • Mixing: Stopper the graduated cylinder or test tube and invert it several times or use a vortex mixer to ensure thorough mixing of the two liquids.

  • Observation: Allow the mixture to stand for a few minutes and observe the solution.

    • Miscible: If the resulting mixture is a single, clear, and homogenous phase with no visible interface or cloudiness, the two liquids are considered miscible.

    • Immiscible or Partially Miscible: If two distinct layers form, or if the mixture appears cloudy or turbid, the liquids are considered immiscible or partially miscible.

  • Confirmation: To confirm miscibility, the experiment can be repeated with varying ratios of the two liquids. If a single phase is observed at all tested ratios, the liquids are confirmed to be miscible.

Experimental Workflow for Miscibility Determination

The following diagram illustrates the general workflow for determining the miscibility of this compound with an organic solvent.

G start Start prep Prepare Clean, Dry Glassware start->prep add_solvent Add Known Volume of Solvent prep->add_solvent add_tmdso Add Equal Volume of TMDSO add_solvent->add_tmdso mix Stopper and Mix Thoroughly add_tmdso->mix observe Observe Mixture mix->observe miscible Single Clear Phase: Miscible observe->miscible Yes immiscible Two Phases or Turbidity: Immiscible observe->immiscible No end End miscible->end immiscible->end

Caption: General workflow for determining liquid-liquid miscibility.

Spectroscopic Analysis of 1,1,3,3-Tetramethyldisiloxane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1,1,3,3-Tetramethyldisiloxane, a key intermediate in silicone chemistry. The following sections present tabulated nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data, detailed experimental protocols for data acquisition, and a visual representation of the general spectroscopic analysis workflow.

Spectroscopic Data

The empirical formula for this compound is C4H14OSi2, and its molecular weight is 134.32 g/mol .[1] The structural formula is [(CH₃)₂SiH]₂O. Spectroscopic analysis confirms this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals corresponding to the methyl and hydride protons and the methyl carbons, respectively.

¹H NMR Spectroscopic Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~0.2Doublet12H-Si(CH₃)₂
~4.7Septet2H-SiH

¹³C NMR Spectroscopic Data

Chemical Shift (ppm)Assignment
~-1.5-Si(CH₃)₂

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for Si-H, Si-O-Si, and Si-C bonds.

IR Spectroscopic Data

Wavenumber (cm⁻¹)Assignment
~2120Si-H stretch
~1060Si-O-Si stretch
~1250Si-CH₃ deformation
~840Si-CH₃ rock

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra of siloxane compounds like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[2] Ensure the sample is homogeneous.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (e.g., 128 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum and reference it to the solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and multiplicities.

    • Identify the chemical shifts in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of liquid samples.[3][4]

  • Instrument Setup:

    • Ensure the ATR crystal (e.g., ZnSe or diamond) is clean.[3]

    • Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.[4]

  • Sample Application: Place a small drop of this compound directly onto the ATR crystal, ensuring it completely covers the crystal surface.

  • Data Acquisition:

    • Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[4] A resolution of 4 cm⁻¹ is generally sufficient.[3][4]

  • Data Processing:

    • The software will automatically perform the background subtraction.

    • Identify the wavenumbers of the major absorption bands and assign them to the corresponding functional groups.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Neat Liquid Sample->Prep_IR NMR_Acq NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer (ATR) Prep_IR->IR_Acq Process_NMR Fourier Transform, Phasing, Referencing NMR_Acq->Process_NMR Process_IR Background Subtraction IR_Acq->Process_IR Analyze_NMR Assign Chemical Shifts, Multiplicities, Integrals Process_NMR->Analyze_NMR Analyze_IR Assign Wavenumbers to Functional Groups Process_IR->Analyze_IR Structure Structure Elucidation Analyze_NMR->Structure Analyze_IR->Structure

Caption: General workflow for spectroscopic analysis.

References

Commercial Availability and Suppliers of 1,1,3,3-Tetramethyldisiloxane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, securing a stable and high-quality supply of key reagents is paramount to the success of their work. 1,1,3,3-Tetramethyldisiloxane (B107390) (TMDSO), a versatile and efficient reducing agent and a key building block in silicone chemistry, is increasingly finding application in pharmaceutical synthesis. This in-depth technical guide provides a comprehensive overview of its commercial availability, key suppliers, technical specifications, and practical experimental protocols.

Global Suppliers and Commercial Availability

This compound is readily available from a multitude of chemical suppliers globally, catering to various scales of research and manufacturing. Key suppliers are distributed across North America, Europe, and Asia, ensuring a robust supply chain for this critical reagent.

Major Global Suppliers

A comprehensive, though not exhaustive, list of prominent suppliers is provided below. Researchers are encouraged to contact these suppliers directly for the most up-to-date information on product availability, pricing, and technical specifications.

North America:

  • Gelest, Inc. (A part of Mitsubishi Chemical)

  • Sigma-Aldrich (Merck)

  • Oakwood Chemical

  • Wego Chemical Group [1]

Europe:

  • Lanya Chemical Europe GmbH [2]

  • TCI Chemicals

  • Fluorochem

Asia:

  • Tokyo Chemical Industry (TCI)

  • NANJING UNION SILICON CHEMICAL CO., LTD. [3]

  • Ottokemi [4]

  • GSV Speciality Chemicals [5]

  • Lanya Chem Industries Pvt Ltd [5]

  • Chemical Bull Pvt. Ltd. [6]

  • XJY Silicones [7]

Technical Specifications

This compound is commercially available in various purity grades to suit different applications, from technical grade for industrial uses to high-purity grades for sensitive research and pharmaceutical applications. The table below summarizes typical technical specifications from various suppliers.

Specification Typical Values Suppliers (Examples)
Purity (Assay) >97%, 98%, 99%, 99+%[4][8][9]Gelest, Inc., Sigma-Aldrich, TCI, Alfa Aesar
Appearance Colorless to almost colorless clear liquid[10]Most suppliers
CAS Number 3277-26-7[1][4]All suppliers
Molecular Formula C4H14OSi2[1]All suppliers
Molecular Weight 134.32 g/mol [4]All suppliers
Boiling Point 70-71 °C (lit.)[10]Most suppliers
Density 0.76 g/mL at 25 °C (lit.)Most suppliers
Refractive Index n20/D 1.370 (lit.)[10]Most suppliers
Packaging Glass bottles (small scale), drums, totes[11]Varies by supplier

Experimental Protocols

The utility of this compound in drug development is highlighted by its role as a mild and selective reducing agent, particularly for the conversion of amides to amines, a common transformation in the synthesis of pharmaceutical intermediates. It is also a key reagent in hydrosilylation reactions.

Protocol 1: Reduction of Amides to Amines

This protocol provides a general procedure for the reduction of a secondary amide to the corresponding amine using this compound, catalyzed by a triruthenium cluster.[12]

Materials:

  • Secondary amide

  • This compound (TMDSO)

  • Triruthenium dodecacarbonyl (Ru3(CO)12)

  • Anhydrous toluene (B28343)

  • Hydrochloric acid (HCl) in diethyl ether or dioxane

  • Dichloromethane (B109758) (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the secondary amide (1.0 mmol), triruthenium dodecacarbonyl (0.01 mmol, 1 mol%), and anhydrous toluene (5 mL).

  • Stir the mixture at room temperature for 10 minutes to ensure dissolution.

  • Add this compound (1.5 mmol, 1.5 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of a saturated solution of HCl in diethyl ether or dioxane.

  • The amine hydrochloride salt may precipitate. If so, collect the solid by filtration.

  • Alternatively, dilute the mixture with dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude amine can be purified by column chromatography or crystallization.

Protocol 2: Hydrosilylation of an Alkene

This protocol outlines a general procedure for the hydrosilylation of a terminal alkene with this compound using a rhodium catalyst.[13]

Materials:

  • Terminal alkene

  • This compound (TMDSO)

  • Chlorido(1,5-cyclooctadiene)rhodium(I) dimer ([RhCl(cod)]2)

  • Anhydrous toluene

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the terminal alkene (1.0 mmol) and [RhCl(cod)]2 (0.005 mmol, 0.5 mol% per Rh) in anhydrous toluene (1 mL).

  • Add this compound (0.5 mmol, 0.5 equivalents) to the stirred solution.

  • Heat the reaction mixture to 60 °C and stir for 4-12 hours. Monitor the reaction progress by GC-MS or NMR spectroscopy.

  • After completion, cool the reaction to room temperature.

  • The solvent can be removed under reduced pressure to yield the crude product.

  • Purification of the hydrosilylated product can be achieved by vacuum distillation or column chromatography on silica (B1680970) gel.

Visualizations

To further aid in the understanding of the commercial and experimental landscape of this compound, the following diagrams have been generated using the Graphviz DOT language.

Supply_Chain Figure 1: Commercial Supply Chain for this compound cluster_raw Raw Material Suppliers cluster_manu Manufacturers cluster_dist Distributors & Suppliers cluster_end End Users Silicon Metal Silicon Metal Global Manufacturers Global Manufacturers Silicon Metal->Global Manufacturers Methyl Chloride Methyl Chloride Methyl Chloride->Global Manufacturers Regional Distributors Regional Distributors Global Manufacturers->Regional Distributors Chemical Suppliers Chemical Suppliers Global Manufacturers->Chemical Suppliers Research Labs Research Labs Regional Distributors->Research Labs Pharmaceutical Companies Pharmaceutical Companies Regional Distributors->Pharmaceutical Companies Chemical Suppliers->Research Labs Chemical Suppliers->Pharmaceutical Companies Industrial Applications Industrial Applications Chemical Suppliers->Industrial Applications

Figure 1: Commercial Supply Chain.

Amide_Reduction_Workflow Figure 2: Experimental Workflow for Amide Reduction Start Start Reaction_Setup Reaction Setup: - Secondary Amide - Ru3(CO)12 (catalyst) - Anhydrous Toluene - Inert Atmosphere Start->Reaction_Setup Reagent_Addition Add this compound (TMDSO) Reaction_Setup->Reagent_Addition Heating Heat to Reflux (12-24 hours) Reagent_Addition->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Workup Quench and Workup: - Acidic Quench - Extraction Monitoring->Workup Reaction Complete Purification Purification: - Column Chromatography or Crystallization Workup->Purification Final_Product Corresponding Amine Purification->Final_Product

Figure 2: Amide Reduction Workflow.

Hydrosilylation_Workflow Figure 3: Experimental Workflow for Hydrosilylation Start Start Reaction_Setup Reaction Setup: - Terminal Alkene - [RhCl(cod)]2 (catalyst) - Anhydrous Toluene - Inert Atmosphere Start->Reaction_Setup Reagent_Addition Add this compound (TMDSO) Reaction_Setup->Reagent_Addition Heating Heat to 60 °C (4-12 hours) Reagent_Addition->Heating Monitoring Monitor Progress (GC-MS/NMR) Heating->Monitoring Workup Solvent Removal Monitoring->Workup Reaction Complete Purification Purification: - Vacuum Distillation or Column Chromatography Workup->Purification Final_Product Hydrosilylated Product Purification->Final_Product

Figure 3: Hydrosilylation Workflow.

References

An In-depth Technical Guide to the Safe Handling of 1,1,3,3-Tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1,1,3,3-Tetramethyldisiloxane (TMDSO), a versatile organosilicon compound frequently utilized in organic synthesis as a mild reducing agent.[1] Adherence to strict safety protocols is imperative due to its hazardous nature.

Hazard Identification and Classification

This compound is classified as a highly flammable liquid and vapor.[2][3][4][5][6] It can be irritating to the eyes, skin, and respiratory system.[2] Vapors may cause drowsiness and dizziness.[2]

GHS Classification: Flammable Liquid, Category 2.[7]

NFPA 704 Rating:

  • Health: 2 (Moderate)

  • Flammability: 3 (High)

  • Instability: 1 (Slight)[2]

Quantitative Safety Data

A summary of the key quantitative safety parameters for this compound is provided in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties

PropertyValue
CAS Number 3277-26-7[3]
Molecular Formula C₄H₁₄OSi₂[6]
Molecular Weight 134.33 g/mol
Appearance Colorless liquid[3]
Boiling Point 70-71 °C (158-159.8 °F) @ 760 mmHg[3]
Melting Point -78 °C (-108.4 °F)[3]
Flash Point -20 °C (-4 °F) (closed cup)[3]
Specific Gravity 0.760 (water=1)[2]
Vapor Density >1 (air=1)[2]

Table 2: Flammability Data

ParameterValue
GHS Flammability Category Category 2[7]
Upper Explosive Limit (%) Not available
Lower Explosive Limit (%) Not available
Autoignition Temperature Not available

Table 3: Toxicological Data

EndpointValueSpecies
LD50 Oral 3000 mg/kgMouse[6]
LC50 Inhalation Not available

Handling and Storage Precautions

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Handling:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Keep away from ignition sources such as open flames, sparks, and hot surfaces.[5]

  • Use non-sparking tools and explosion-proof equipment.[4]

  • Ground and bond containers and receiving equipment to prevent static discharge.[5]

  • Avoid contact with skin and eyes.

  • Do not breathe vapors.[2]

  • Wear appropriate personal protective equipment (see Section 4).

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

  • Keep away from heat and direct sunlight.

  • Store in a flammable liquid storage cabinet.

  • Segregate from incompatible materials such as oxidizing agents, strong acids, and strong bases.[2]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

  • Eye/Face Protection: Chemical safety goggles or a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

  • Footwear: Closed-toe shoes.

First Aid Measures

In case of exposure, follow these first aid procedures immediately:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]

  • Skin Contact: Immediately remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Spill and Disposal Procedures

Spill Cleanup:

  • Eliminate all ignition sources.

  • Evacuate the area.

  • Wear appropriate personal protective equipment.

  • Absorb the spill with an inert material (e.g., sand, vermiculite).

  • Collect the absorbed material into a sealed container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.[2] This material and its container must be disposed of as hazardous waste.[2]

Experimental Protocols

Detailed methodologies for key safety-related experiments are outlined below.

Flash Point Determination (ASTM D93 - Pensky-Martens Closed Cup Method)

This test determines the lowest temperature at which the application of an ignition source causes the vapors of a specimen to ignite.[8][9][10][11]

Methodology:

  • A brass test cup is filled with the liquid sample to a specified level.

  • The cup is closed with a lid that has openings for a stirrer, thermometer, and an ignition source.

  • The sample is heated at a slow, constant rate while being stirred.[8][9]

  • At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame) is dipped into the vapor space of the cup.[8][9]

  • The flash point is the lowest temperature at which a flash is observed.[8][9]

Melting Point Determination (OECD Guideline 102)

This guideline describes methods for determining the melting point of a substance.[12][13][14] For a substance like this compound with a very low melting point, a method like differential scanning calorimetry (DSC) is often employed.[15]

Methodology (using DSC):

  • A small, weighed sample of the substance is placed in a sealed pan. An empty sealed pan is used as a reference.

  • Both the sample and reference pans are subjected to a controlled temperature program, where the temperature is increased at a constant rate.

  • The difference in heat flow to the sample and reference is measured as a function of temperature.

  • The melting point is identified as the temperature at which an endothermic peak occurs on the resulting thermogram, corresponding to the absorption of heat during the phase transition from solid to liquid.[15]

Boiling Point Determination (OECD Guideline 103)

This guideline provides methods for determining the boiling point of a liquid.[16][17][18]

Methodology (using a dynamic method):

  • The vapor pressure of the substance is measured at various temperatures.

  • The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

  • A graph of vapor pressure versus temperature can be plotted, and the boiling point at standard atmospheric pressure (101.325 kPa) can be determined by interpolation.[17][18]

Reactivity and Stability

  • Chemical Stability: The product is considered stable under normal conditions.[2]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2][19] It also reacts with water.[2]

  • Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, and silicon dioxide.[2][3]

Environmental Information

  • Ecotoxicity: Data indicates potential toxicity to aquatic life.[4]

  • Persistence and Degradability: This substance is expected to be persistent in the environment.[2]

Visualizations

Safety_Handling_Precautions cluster_hazard_id Hazard Identification cluster_controls Control Measures cluster_eng_details cluster_ppe_details cluster_handling_details cluster_emergency Emergency Procedures cluster_first_aid_details cluster_spill_details cluster_fire_details Hazard_ID This compound (TMDSO) Health_Hazards Irritant (Skin, Eyes, Respiratory) Drowsiness/Dizziness Hazard_ID->Health_Hazards Flammable Highly Flammable Liquid (GHS Category 2) Eng_Controls Engineering Controls Flammable->Eng_Controls Health_Hazards->Eng_Controls Ventilation Fume Hood / Good Ventilation Eng_Controls->Ventilation Ignition_Control No Ignition Sources (Flames, Sparks) Eng_Controls->Ignition_Control Grounding Grounding/Bonding Eng_Controls->Grounding First_Aid First Aid PPE Personal Protective Equipment (PPE) Eye_Face Goggles / Face Shield PPE->Eye_Face Skin Gloves / Lab Coat PPE->Skin Respiratory Respirator (if needed) PPE->Respiratory Handling_Storage Safe Handling & Storage Storage Cool, Dry, Ventilated Area Flammable Cabinet Handling_Storage->Storage Incompatibles Segregate from Oxidizers, Acids, Bases Handling_Storage->Incompatibles Inhalation Move to Fresh Air First_Aid->Inhalation Skin_Eye_Contact Flush with Water (15 min) First_Aid->Skin_Eye_Contact Ingestion Do NOT Induce Vomiting First_Aid->Ingestion Spill_Cleanup Spill Cleanup Spill_Control Eliminate Ignition Sources Absorb with Inert Material Spill_Cleanup->Spill_Control Disposal Dispose as Hazardous Waste Spill_Cleanup->Disposal Fire_Fighting Fire Fighting Extinguish Use Dry Chemical, CO2, Foam Fire_Fighting->Extinguish

Caption: Logical workflow for the safe handling of this compound.

Flash_Point_Workflow End Record Flash Point Fill_Cup Fill Test Cup with Sample to Mark Assemble Assemble Lid, Stirrer, & Thermometer Fill_Cup->Assemble Heat_Stir Heat at Constant Rate while Stirring Assemble->Heat_Stir Apply_Ignition Periodically Stop Stirring & Apply Ignition Source Heat_Stir->Apply_Ignition Observe_Flash Observe for Flash Apply_Ignition->Observe_Flash Observe_Flash->Heat_Stir No Flash Record_Temp Record Temperature Observe_Flash->Record_Temp Flash Record_Temp->End Prepare_Apparatus Prepare_Apparatus Prepare_Apparatus->Fill_Cup

Caption: Experimental workflow for flash point determination via ASTM D93.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1,1,3,3-Tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability and decomposition pathways of 1,1,3,3-tetramethyldisiloxane (B107390). The information presented is curated from scientific literature and technical data sheets to support research and development activities where this compound is utilized.

Introduction to this compound

This compound is a versatile organosilicon compound with a wide range of applications, including its use as a reducing agent in organic synthesis and as a monomer for the production of silicone polymers. Its thermal stability is a critical parameter in many of these applications, particularly those involving elevated temperatures. Understanding its decomposition behavior is essential for ensuring process safety, predicting product purity, and controlling reaction outcomes.

Thermal Stability and Decomposition Overview

The thermal decomposition of siloxanes, including this compound, is a complex process influenced by several factors such as temperature, heating rate, and the presence of oxygen or catalysts. In an inert atmosphere, polysiloxanes generally decompose at temperatures ranging from 400 to 650°C.[1] The presence of oxygen can significantly lower the decomposition temperature to approximately 290°C.[1]

The primary decomposition pathway for linear and cyclic siloxanes in an inert atmosphere involves the cleavage of the siloxane (Si-O) bond, leading to the formation of cyclic oligomers.[1][2] This is noteworthy because while the silicon-carbon (Si-C) bond is weaker than the Si-O bond, the formation of thermodynamically stable cyclic products drives the cleavage of the siloxane backbone.[1]

Quantitative Decomposition Data

ParameterValue/RangeConditionsReference
Decomposition Temperature (Inert Atmosphere) 400 - 650 °CInert Gas (e.g., N₂, Ar)[1]
Decomposition Temperature (Oxidative Atmosphere) ~ 290 °CAir or Oxygen[1]
Primary Decomposition Products (Inert Atmosphere) Cyclic Siloxane Oligomers (e.g., D3, D4, D5)Inert Gas[1][3]
Primary Decomposition Products (Oxidative Atmosphere) Silicon Dioxide (SiO₂), Carbon Monoxide (CO), Carbon Dioxide (CO₂), Water (H₂O), FormaldehydeAir or Oxygen[4]
Bond Dissociation Energy (Si-O) ~108 kcal/mol-[1]
Bond Dissociation Energy (Si-C) ~76 kcal/mol-[1]

Note: D3 = Hexamethylcyclotrisiloxane, D4 = Octamethylcyclotetrasiloxane, D5 = Decamethylcyclopentasiloxane.

Decomposition Pathways

The thermal decomposition of this compound can proceed through different mechanisms depending on the conditions.

In the absence of oxygen, the primary decomposition mechanism is believed to be an intramolecular rearrangement, often referred to as a "back-biting" reaction. This involves the siloxane chain folding back on itself, leading to the cleavage of a Si-O bond and the formation of a stable cyclic siloxane.

TMDS This compound TransitionState Cyclic Transition State (Back-biting) TMDS->TransitionState Heat (400-650°C) Inert Atmosphere Products Cyclic Siloxanes (e.g., D3, D4) + Shorter Siloxanes TransitionState->Products Si-O Bond Cleavage & Rearrangement TMDS This compound RadicalInitiation Radical Initiation TMDS->RadicalInitiation Oxygen Oxygen (O2) Oxygen->RadicalInitiation Heat (~290°C) OxidationProducts Oxidized Intermediates RadicalInitiation->OxidationProducts Oxidation of Methyl Groups FinalProducts Final Products: SiO2, CO, CO2, H2O OxidationProducts->FinalProducts Further Oxidation & Fragmentation cluster_0 Sample Analysis Workflow Sample This compound Sample Pyrolysis Pyrolysis Chamber (High Temperature) Sample->Pyrolysis Introduction GC Gas Chromatography (Separation) Pyrolysis->GC Transfer of Volatiles MS Mass Spectrometry (Identification) GC->MS Elution of Separated Compounds Data Data Analysis: Product Identification & Quantification MS->Data

References

Methodological & Application

Application Notes and Protocols for 1,1,3,3-Tetramethyldisiloxane (TMDS) as a Reducing Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS) as a versatile and selective reducing agent in a variety of organic transformations. Detailed protocols for key applications are provided to facilitate the practical implementation of these methods in the laboratory.

Introduction

This compound (TMDS) has emerged as a valuable reagent in modern organic synthesis, offering a safer and more chemoselective alternative to traditional reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄).[1] Its favorable properties, including stability to air and moisture, and the formation of benign polysiloxane byproducts, make it an attractive choice for a wide range of reductions. The reactivity and selectivity of TMDS are often modulated by the choice of a suitable catalyst, enabling the targeted reduction of specific functional groups.[1][2] This document outlines the application of TMDS in the reduction of amides and nitro compounds, as well as its utility in reductive amination and hydrosilylation reactions.

Reduction of Amides to Amines

The reduction of amides to amines is a fundamental transformation in organic synthesis, frequently employed in the synthesis of pharmaceuticals and other biologically active molecules. TMDS, in conjunction with a platinum catalyst, provides an efficient and mild method for this conversion, demonstrating excellent functional group tolerance.[2][3]

Quantitative Data Summary
SubstrateCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
N-BenzylbenzamidePtCl₂Toluene802495[2][3]
N,N-DimethylbenzamideH₂PtCl₆Toluene801298[2]
4-NitrobenzamidePt(acac)₂Dioxane1002492[2]
Ethyl 4-(benzamido)benzoatePtO₂THF601889[3]
Experimental Protocol: Platinum-Catalyzed Reduction of N-Benzylbenzamide

This protocol describes the reduction of N-benzylbenzamide to the corresponding amine using TMDS and a platinum catalyst.

Materials:

  • N-Benzylbenzamide

  • This compound (TMDS)

  • Platinum(II) chloride (PtCl₂)

  • Anhydrous Toluene

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add N-benzylbenzamide (1.0 eq), platinum(II) chloride (0.01 eq), and anhydrous toluene.

  • Stir the suspension at room temperature for 10 minutes.

  • Add this compound (TMDS, 2.0 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired amine.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Setup Dry Schlenk flask under inert atmosphere Reagents Add N-benzylbenzamide, PtCl₂, and Toluene Setup->Reagents Stir1 Stir at room temperature for 10 min Reagents->Stir1 Add_TMDS Add TMDS dropwise Stir1->Add_TMDS Heat Heat to 80 °C and stir for 24 h Add_TMDS->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to room temperature Monitor->Cool Quench Quench with 1 M HCl Cool->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with NaHCO₃ and Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

Caption: Workflow for the platinum-catalyzed reduction of N-benzylbenzamide.

Reduction of Aromatic Nitro Compounds to Anilines

The reduction of nitroarenes to anilines is a crucial step in the synthesis of dyes, agrochemicals, and pharmaceuticals. A combination of TMDS and tris(acetylacetonato)iron(III) (Fe(acac)₃) provides a selective and efficient method for this transformation, tolerating a range of other functional groups.

Quantitative Data Summary
SubstrateCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
Nitrobenzene (B124822)Fe(acac)₃THF601795
4-ChloronitrobenzeneFe(acac)₃THF601792
4-NitrotolueneFe(acac)₃THF601796
Methyl 4-nitrobenzoateFe(acac)₃THF601790
Experimental Protocol: Fe(acac)₃-Catalyzed Reduction of Nitrobenzene

This protocol details the reduction of nitrobenzene to aniline (B41778) using TMDS and an iron catalyst.

Materials:

  • Nitrobenzene

  • This compound (TMDS)

  • Tris(acetylacetonato)iron(III) (Fe(acac)₃)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl) in diethyl ether

  • Diethyl ether

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a nitrogen-filled glovebox, add tris(acetylacetonato)iron(III) (Fe(acac)₃, 0.1 eq) to a reaction vial.

  • Dissolve nitrobenzene (1.0 eq) in anhydrous THF and add it to the reaction vial.

  • Add this compound (TMDS, 4.0 eq) to the mixture.

  • Seal the vial, remove it from the glovebox, and heat the reaction mixture at 60 °C for 17 hours.

  • After cooling to room temperature, dilute the reaction mixture with a minimum amount of diethyl ether.

  • Add a 1 M solution of HCl in diethyl ether (2.0 eq) dropwise.

  • Stir for several minutes, during which the aniline hydrochloride salt will precipitate.

  • Collect the precipitate by filtration and wash it several times with diethyl ether.

  • Dry the solid under vacuum to obtain the aniline hydrochloride salt.

Logical Relationship Diagram:

G Nitroarene Nitroarene Reaction_Complex Intermediate Complex Nitroarene->Reaction_Complex TMDS TMDS TMDS->Reaction_Complex Fe_catalyst Fe(acac)₃ Catalyst Fe_catalyst->Reaction_Complex Aniline Aniline Reaction_Complex->Aniline Polysiloxane Polysiloxane byproduct Reaction_Complex->Polysiloxane

Caption: Key components in the Fe(acac)₃-catalyzed reduction of nitroarenes.

Reductive Amination of Aldehydes and Ketones

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. TMDS, in combination with a zinc catalyst, offers a practical approach for this transformation.

Quantitative Data Summary
Carbonyl SubstrateAmineCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
Cyclohexanone (B45756)Benzylamine (B48309)Zn(OTf)₂Dichloromethane251288
4-HydroxycyclohexanoneBenzylamineAcetic Acid (catalyst)Dichloromethane251290
BenzaldehydeAnilineZn(OTf)₂Dichloromethane25892
AcetophenoneMorpholineZn(OTf)₂Dichloromethane251685
Experimental Protocol: Zinc-Catalyzed Reductive Amination of Cyclohexanone

This protocol describes the reductive amination of cyclohexanone with benzylamine using TMDS.

Materials:

  • Cyclohexanone

  • Benzylamine

  • This compound (TMDS)

  • Zinc trifluoromethanesulfonate (B1224126) (Zn(OTf)₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add cyclohexanone (1.0 eq), benzylamine (1.1 eq), and anhydrous dichloromethane.

  • Add zinc trifluoromethanesulfonate (Zn(OTf)₂, 0.05 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add this compound (TMDS, 1.5 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12 hours. Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the secondary amine.

Signaling Pathway Diagram:

G Ketone Cyclohexanone Imine Iminium Ion Intermediate Ketone->Imine Amine Benzylamine Amine->Imine Catalyst Zn(OTf)₂ Catalyst->Imine Product Secondary Amine Imine->Product TMDS TMDS TMDS->Product Reduction

Caption: Reaction pathway for the zinc-catalyzed reductive amination.

Hydrosilylation of Alkenes

Hydrosilylation, the addition of a Si-H bond across a double bond, is a fundamental reaction in organosilicon chemistry. TMDS is an effective hydrosilylating agent, and the reaction is commonly catalyzed by platinum complexes, such as Karstedt's catalyst.

Quantitative Data Summary
AlkeneCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
1-Octene (B94956)Karstedt's CatalystToluene72295
StyreneKarstedt's CatalystToluene50190
Allyl Glycidyl EtherKarstedt's CatalystToluene60392
1-HexeneKarstedt's CatalystToluene501.593
Experimental Protocol: Hydrosilylation of 1-Octene

This protocol outlines the hydrosilylation of 1-octene with TMDS using Karstedt's catalyst.

Materials:

  • 1-Octene

  • This compound (TMDS)

  • Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex in xylene, ~2% Pt)

  • Anhydrous Toluene

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 1-octene (1.0 eq) and anhydrous toluene.

  • Add Karstedt's catalyst (0.005 mol%) to the solution.

  • Add this compound (TMDS, 0.5 eq, as it contains two Si-H bonds) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 72 °C and stir for 2 hours. Monitor the reaction by GC-MS to observe the consumption of the starting materials.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product can often be purified by fractional distillation under reduced pressure to remove the solvent and any unreacted starting materials.

Experimental Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction_purification Reaction & Purification Flask Dry Schlenk flask under inert atmosphere Add_Alkene Add 1-Octene and Toluene Flask->Add_Alkene Add_Catalyst Add Karstedt's Catalyst Add_Alkene->Add_Catalyst Add_TMDS Add TMDS dropwise Add_Catalyst->Add_TMDS Heat_Stir Heat to 72 °C and stir for 2 h Add_TMDS->Heat_Stir Monitor_GC Monitor by GC-MS Heat_Stir->Monitor_GC Cool_Down Cool to room temperature Monitor_GC->Cool_Down Distill Purify by fractional distillation Cool_Down->Distill

Caption: Workflow for the hydrosilylation of 1-octene with TMDS.

References

Application Notes and Protocols for Hydrosilylation Reactions Using 1,1,3,3-Tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of hydrosilylation reactions utilizing 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS). This versatile and cost-effective reagent serves as a key building block in organic synthesis and materials science. The following sections detail its applications, present quantitative data for various reactions, provide step-by-step experimental protocols, and illustrate relevant chemical pathways and workflows.

Introduction to Hydrosilylation with TMDS

Hydrosilylation is a fundamental reaction involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond.[1] this compound, with its two reactive Si-H bonds, is an attractive hydride source for these reactions due to its stability, ease of handling, and the generation of benign silicone-based byproducts.[2][3]

This process is typically catalyzed by transition metal complexes, most notably platinum-based catalysts like Karstedt's catalyst.[1][4] These reactions are pivotal in the synthesis of a wide array of organosilicon compounds, which find applications in industries ranging from pharmaceuticals and electronics to coatings and elastomers.[5]

Applications in Organic Synthesis and Drug Development

The utility of TMDS in hydrosilylation extends to various facets of chemical synthesis. It is instrumental in the creation of functionalized siloxanes, which can act as precursors for more complex molecules.[6] In the context of drug development, the incorporation of silicon into organic molecules can modulate their physicochemical properties, such as lipophilicity, metabolic stability, and receptor-binding affinity. While no silicon-containing drugs have been approved in the U.S. or Western Europe to date, the "carbon-silicon switch" remains an area of active research in the pharmaceutical industry.[7]

TMDS-mediated hydrosilylation is a key method for forging silicon-carbon bonds, enabling the synthesis of silicon-containing heterocycles and other potentially bioactive molecules.[7] Furthermore, this reaction is crucial in the production of silicone-based materials used in biomedical devices and drug delivery systems, such as silicone hydrogels for contact lenses and platinum-cured silicone elastomers for medical tubing and implants.[2][8][9]

Quantitative Data Summary

The following tables summarize the quantitative data for the hydrosilylation of various alkenes and alkynes with this compound under different catalytic conditions.

Table 1: Hydrosilylation of Alkenes with TMDS [10]

Alkene SubstrateCatalystSolventTemperature (°C)Time (h)Product Yield (%)
(Allyloxy)trimethylsilane[RhCl(cod)]₂Toluene (B28343)60293
Allyl glycidyl (B131873) ether[RhCl(cod)]₂Toluene60392
Allyl-N,N-bis(trimethylsilyl)amine[RhCl(cod)]₂Toluene60489
Eugenol[RhCl(cod)]₂Toluene60585
1-Allyl-2-pentafluorobenzene[RhCl(cod)]₂Toluene60682
1-Vinyl-2-(chloromethyl)benzene[RhCl(cod)]₂Toluene60771

Table 2: Hydrosilylation of Alkynes with Monofunctionalized TMDS Derivatives [10]

Alkyne SubstrateCatalystSolventTemperature (°C)Time (h)Product Yield (%)
DiphenylacetylenePt₂(dvs)₃Toluene80295
1-Phenyl-1-propynePt₂(dvs)₃Toluene80392
1-OctynePtO₂/XPhosToluene80488
4-EthynylanisolePtO₂/XPhosToluene80585
2-EthynylpyridinePtO₂/XPhosToluene80681

Experimental Protocols

This section provides detailed experimental procedures for representative hydrosilylation reactions using TMDS.

Protocol 1: Hydrosilylation of Allylbenzene (B44316) with TMDS using Karstedt's Catalyst

This protocol is adapted from the procedure described by Mignani et al.[5]

Materials:

  • Allylbenzene

  • This compound (TMDS)

  • Karstedt's catalyst (0.336 M solution in toluene)

  • Toluene (anhydrous)

  • Argon gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Bulb-to-bulb distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add allylbenzene (1.2 mL, 9.1 mmol) and toluene (5 mL).

  • Warm the solution to 40°C under an argon atmosphere.

  • Add Karstedt's catalyst (0.3 µL of a 0.336 mol/L solution).

  • Slowly add this compound (0.72 mL, 4.13 mmol) to the stirred solution.

  • Maintain the reaction mixture at 40°C for 3 hours.

  • Monitor the reaction progress by ¹H NMR spectroscopy, following the disappearance of the Si-H signal.

  • Once the reaction is complete, evaporate the solvent under reduced pressure.

  • Remove volatile by-products and excess olefin by bulb-to-bulb distillation (100°C, 0.01 torr) to yield the purified product.

Protocol 2: Synthesis of Monofunctionalized TMDS with (Allyloxy)trimethylsilane

This protocol is based on the work of Januszewski et al.[10]

Materials:

  • This compound (TMDS)

  • (Allyloxy)trimethylsilane

  • [RhCl(cod)]₂ catalyst

  • Toluene (anhydrous)

  • Standard laboratory glassware

Procedure:

  • In a reaction vessel under an air atmosphere, dissolve (allyloxy)trimethylsilane in toluene (1 M).

  • Add [RhCl(cod)]₂ catalyst (10⁻⁴ mol per Rh).

  • Add an excess of this compound.

  • Heat the reaction mixture to 60°C and stir.

  • Monitor the reaction by GC-MS analysis to confirm the formation of the monofunctionalized product.

  • Upon completion, the product can be purified by distillation under reduced pressure. For a gram-scale reaction, a 93% yield of the monofunctionalized derivative can be expected.[10]

Visualizations

The following diagrams illustrate key concepts and workflows related to hydrosilylation reactions with TMDS.

Hydrosilylation_Mechanism cluster_chalk_harrod Chalk-Harrod Mechanism Pt_alkene Pt(0)-Alkene Complex SiH_add Oxidative Addition of Si-H Pt_alkene->SiH_add R₃SiH Pt_hydrido_silyl Pt(II)-Hydrido-Silyl Complex SiH_add->Pt_hydrido_silyl Alkene_ins Alkene Insertion into Pt-H Pt_hydrido_silyl->Alkene_ins Alkene Pt_alkyl_silyl Pt(II)-Alkyl-Silyl Complex Alkene_ins->Pt_alkyl_silyl Red_elim Reductive Elimination Pt_alkyl_silyl->Red_elim Red_elim->Pt_alkene Regenerates Catalyst Product Alkylsilane Product Red_elim->Product

A simplified representation of the Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

Drug_Dev_Workflow cluster_workflow Workflow: Silicone-Based Medical Device Development Start Identify Need for Biocompatible Material Monomer_Select Select Vinyl-Functionalized Silicone Prepolymer & TMDS Crosslinker Start->Monomer_Select Formulation Formulate with Platinum Catalyst (e.g., Karstedt's) Monomer_Select->Formulation Molding Mold Device (e.g., Injection Molding) Formulation->Molding Curing Cure via Hydrosilylation (Thermal or UV) Molding->Curing Post_Cure Post-Curing and Sterilization Curing->Post_Cure QC Quality Control: Mechanical & Biocompatibility Testing Post_Cure->QC Final_Product Final Medical Device (e.g., Catheter, Implant) QC->Final_Product

A generalized workflow for the development of a silicone-based medical device using hydrosilylation.

Synthesis_Scheme cluster_synthesis Synthesis of a Sila-Analog of a Bioactive Compound Starting_Material Functionalized Alkyne (Drug Precursor) Hydrosilylation Hydrosilylation Starting_Material->Hydrosilylation TMDS This compound (TMDS) TMDS->Hydrosilylation Pt or Rh Catalyst Intermediate Vinylsilane Intermediate Hydrosilylation->Intermediate Further_Reaction Further Synthetic Steps (e.g., Cross-Coupling, Cyclization) Intermediate->Further_Reaction Final_Product Sila-Analog of Bioactive Molecule Further_Reaction->Final_Product

A conceptual reaction scheme for the synthesis of a silicon-containing bioactive molecule using TMDS.

References

Application Notes and Protocols for Platinum-Catalyzed Reductions with 1,1,3,3-Tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platinum-catalyzed reductions utilizing 1,1,3,3-Tetramethyldisiloxane (TMDS) have emerged as a powerful and versatile tool in modern organic synthesis. This methodology offers a mild and chemoselective alternative to traditional reducing agents, enabling the transformation of a wide range of functional groups. The unique "dual Si-H effect" of TMDS, in combination with highly active platinum catalysts such as Karstedt's catalyst, allows for efficient reductions under gentle conditions, often with high functional group tolerance.[1][2] These reactions are crucial in the synthesis of fine chemicals, pharmaceuticals, and other advanced materials.

This document provides detailed application notes and experimental protocols for the platinum-catalyzed reduction of various functional groups with TMDS.

Catalysts and Reagents

The most commonly employed platinum catalyst for these reductions is Karstedt's catalyst , a platinum(0)-divinyltetramethyldisiloxane complex.[3][4][5] It is typically used as a solution in xylene or other suitable solvents.[6] Alternatively, chloroplatinic acid (H₂PtCl₆) can also be used.[2] The primary reducing agent is This compound (TMDS) , a cost-effective and stable organosilane.

Reduction of Carboxamides to Amines

The reduction of carboxamides to the corresponding amines is a cornerstone application of the Pt/TMDS system. This transformation is highly efficient for primary, secondary, and tertiary amides, including lactams, and demonstrates remarkable chemoselectivity.[1][7]

Quantitative Data Summary
EntrySubstrate (Amide)Catalyst (mol%)TMDS (equiv.)Temp (°C)Time (h)Yield (%)Reference
1N-BenzylbenzamidePt(dvs) (0.1)1.550295[1]
2N,N-DibenzylbenzamidePt(dvs) (0.1)1.550298[1]
34-Methoxy-N-phenylbenzamidePt(dvs) (0.1)1.550392[1]
4N-(4-Chlorophenyl)acetamidePt(dvs) (0.1)1.550491[1]
52-PyrrolidinonePt(dvs) (0.1)1.525685[1]
6N-Boc-prolinamidePt(dvs) (0.1)2.050588[1]

*Pt(dvs) refers to Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex).

Experimental Protocol: General Procedure for the Reduction of Carboxamides
  • To a stirred solution of the carboxamide (1.0 mmol) in a suitable solvent (e.g., toluene, 5 mL) under an inert atmosphere (e.g., argon or nitrogen) is added Karstedt's catalyst (0.1 mol%).

  • This compound (TMDS, 1.5-2.0 equivalents) is then added dropwise to the reaction mixture.

  • The reaction is stirred at the specified temperature (typically 25-50 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the corresponding amine.

Hydrosilylation of Alkynes

The platinum-catalyzed hydrosilylation of terminal alkynes with TMDS provides a highly stereoselective route to vinylsilanes, which are versatile intermediates in organic synthesis. The reaction typically proceeds with excellent regio- and stereoselectivity.[8][9]

Quantitative Data Summary
EntrySubstrate (Alkyne)CatalystTMDS (equiv.)Temp (°C)Time (h)Product(s)Yield (%)Reference
11-Octynet-Bu₃P-Pt(dvs)1.1251(E)-1-(Dimethylsilyl)-1-octene95[8]
2Phenylacetylenet-Bu₃P-Pt(dvs)1.1251(E)-Dimethyl(styryl)silane98[8]
31-Phenyl-1-propynePt/TiO₂1.2700.5(E)-1-Phenyl-1-(triethylsilyl)propene94[2]
45-DecynePt/TiO₂1.2700.5(E)-5-(Triethylsilyl)-5-decene92[2]

*t-Bu₃P-Pt(dvs) refers to a modified Karstedt's catalyst with tri(tert-butyl)phosphine ligand.

Experimental Protocol: General Procedure for the Hydrosilylation of Terminal Alkynes
  • In a glovebox, a reaction vessel is charged with the platinum catalyst (e.g., t-Bu₃P-Pt(dvs), 0.05-1 mol%).

  • A solution of the terminal alkyne (1.0 mmol) in a dry, degassed solvent (e.g., THF, 2 mL) is added.

  • This compound (TMDS, 1.1-1.2 equivalents) is added dropwise while stirring.

  • The reaction mixture is stirred at room temperature (or as specified) and monitored by GC-MS or NMR spectroscopy.

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The resulting crude vinylsilane can be purified by distillation or column chromatography.

Chemoselective Reductions of Other Functional Groups

While detailed protocols and extensive quantitative data are less commonly reported, the Pt/TMDS system has been shown to be effective for the reduction of other functional groups. The chemoselectivity is often dependent on the specific platinum catalyst and reaction conditions. For instance, with certain platinum catalysts, amides can be reduced in the presence of esters, nitro groups, and nitriles.[1][7]

Reduction of Nitroarenes to Anilines (Illustrative)

The reduction of nitroarenes to anilines is a fundamental transformation. While various platinum catalysts are effective, the combination with TMDS offers a mild alternative.[10]

Note: Specific, detailed protocols for the Pt/TMDS mediated reduction of nitroarenes are not as prevalent in the literature as for amides. The following is a generalized procedure based on related platinum-catalyzed hydrogenations.

Illustrative Experimental Protocol: Reduction of a Nitroarene
  • A flask is charged with the nitroarene (1.0 mmol), a suitable solvent (e.g., ethanol (B145695) or ethyl acetate, 10 mL), and a platinum catalyst (e.g., PtO₂ or a supported platinum catalyst, 1-5 mol%).

  • This compound (TMDS, 2-3 equivalents) is added to the mixture.

  • The reaction may require heating (e.g., 50-80 °C) and is monitored by TLC.

  • Upon completion, the reaction is worked up similarly to the amide reduction protocol, involving quenching, extraction, and purification.

Reaction Mechanisms and Workflows

The following diagrams illustrate the proposed reaction pathways and experimental workflows.

G General Workflow for Platinum-Catalyzed Reductions with TMDS cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Start setup Combine Substrate and Platinum Catalyst in Solvent start->setup add_tmds Add TMDS Dropwise setup->add_tmds react Stir at Specified Temperature add_tmds->react monitor Monitor Progress (TLC/GC-MS) react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography or Distillation dry->purify end Isolated Product purify->end

Caption: Experimental workflow for Pt-catalyzed reductions.

G Proposed Mechanism for Amide Reduction Pt0 Pt(0) Catalyst Intermediate1 [Pt(H)(SiMe₂OSiMe₂H)] Pt0->Intermediate1 + TMDS (Oxidative Addition) Amide R-C(=O)NR'R'' Intermediate2 Silyl hemiaminal R-CH(OSiMe₂OSiMe₂H)NR'R'' Amide->Intermediate2 + Intermediate1 TMDS HMe₂SiOSiMe₂H Intermediate3 Iminium Ion [R-CH=N⁺R'R''] Intermediate2->Intermediate3 - [HOSiMe₂OSiMe₂Pt(H)] Amine Amine R-CH₂NR'R'' Intermediate3->Amine + TMDS + H₂O (workup) Siloxane Polysiloxanes Amine->Siloxane Byproduct

Caption: Simplified mechanism for amide reduction.

G Chalk-Harrod Mechanism for Alkyne Hydrosilylation Pt0 Pt(0) Catalyst Pt_H_Si [Pt(H)(SiR₃)] Pt0->Pt_H_Si + R₃SiH (Oxidative Addition) Silane R₃SiH Alkyne R'C≡CH Pt_alkyne [Pt(H)(SiR₃)(R'C≡CH)] Pt_H_Si->Pt_alkyne + R'C≡CH (Coordination) Pt_vinyl [Pt(CH=CHR')(SiR₃)] Pt_alkyne->Pt_vinyl Insertion Pt_vinyl->Pt0 Reductive Elimination + Vinylsilane Vinylsilane R'CH=CH(SiR₃) Pt_vinyl->Vinylsilane

Caption: Chalk-Harrod mechanism for hydrosilylation.

Safety Information

  • Platinum catalysts and organosilanes should be handled in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Reactions should be conducted under an inert atmosphere to prevent oxidation of the catalyst and reagents.

  • Quenching of the reaction should be performed carefully, as the reaction of TMDS with aqueous solutions can generate hydrogen gas.

Conclusion

The use of this compound in conjunction with platinum catalysts provides a robust and selective method for the reduction of a variety of functional groups. The mild reaction conditions and high functional group tolerance make this an attractive methodology for complex molecule synthesis in academic and industrial research, particularly in the field of drug development. Further exploration into the reduction of a broader range of functional groups and the development of more detailed protocols will undoubtedly expand the utility of this powerful synthetic tool.

References

Application Notes and Protocols for the Reduction of Amides to Amines using 1,1,3,3-Tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of amides to amines is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of pharmaceuticals, agrochemicals, and functional materials. Traditional reducing agents like lithium aluminum hydride (LiAlH₄) and borane (B79455) (BH₃) are effective but often suffer from poor functional group tolerance, pyrophoric nature, and difficult workups. 1,1,3,3-Tetramethyldisiloxane (B107390) (TMDS) has emerged as a practical, mild, and more selective reducing agent for this transformation.[1][2] In combination with various catalysts, TMDS offers a safer and often more chemoselective alternative for the deoxygenation of primary, secondary, and tertiary amides.[2][3] This document provides detailed application notes, experimental protocols, and safety information for the utilization of TMDS in amide reduction.

Advantages of this compound (TMDS)

  • Safety: TMDS is a stable, non-pyrophoric liquid, offering a significant safety advantage over highly reactive metal hydrides.[1][2]

  • Selectivity: Catalytic systems employing TMDS often exhibit high chemoselectivity, tolerating a wide range of functional groups such as esters, nitro groups, nitriles, and halides.[4][5][6]

  • Mild Reaction Conditions: Many TMDS-based reductions proceed under mild conditions, minimizing the risk of side reactions and degradation of sensitive substrates.[4][5]

  • Practicality: TMDS is a commercially available and relatively inexpensive reagent, making it suitable for both laboratory-scale synthesis and larger-scale applications.[3]

Catalytic Systems

A variety of catalysts can be employed with TMDS to effect the reduction of amides. The choice of catalyst influences the reaction conditions, substrate scope, and selectivity. Common catalytic systems include those based on:

  • Iron (Fe): Iron carbonyls (Fe(CO)₅, Fe₃(CO)₁₂) have been used for the reduction of secondary and tertiary amides.[7]

  • Copper (Cu): Copper(II) triflate (Cu(OTf)₂) in combination with pyridinebisoxazoline ligands has been shown to be effective.[7]

  • Iridium (Ir): Vaska's complex (IrCl(CO)(PPh₃)₂) is a well-established catalyst for the hydrosilylation of tertiary amides.[8]

  • Ruthenium (Ru): Triruthenium dodecacarbonyl (Ru₃(CO)₁₂) is a versatile catalyst for the reduction of primary, secondary, and tertiary amides.[3]

  • Platinum (Pt): Platinum-based catalysts can be used with TMDS and tolerate various reducible functional groups.[4][5]

  • Zinc (Zn): Diethylzinc (Et₂Zn) serves as an efficient and chemoselective catalyst for the reduction of tertiary amides.[4]

  • Metal-Free: Systems utilizing triflic anhydride (B1165640) (Tf₂O) activation in conjunction with a Lewis acid catalyst like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) enable the reduction of secondary amides under mild, metal-free conditions.[4][5]

Data Presentation: Reduction of Various Amides with TMDS

The following table summarizes the reduction of a range of amide substrates to their corresponding amines using TMDS with different catalytic systems.

EntryAmide SubstrateCatalyst SystemTMDS (equiv.)ConditionsYield (%)Reference
1N,N-Dibenzylbenzamide5 mol% B(C₆F₅)₃2.0Toluene (B28343), 25°C, 1 h98[2]
2N-Phenyl-N-methylbenzamide5 mol% B(C₆F₅)₃2.0Toluene, 25°C, 1 h95[2]
3N-Benzyl-N-methyl-4-nitrobenzamide5 mol% B(C₆F₅)₃2.0Toluene, 25°C, 1 h92[2]
4N-Methyl-N-phenyl-4-iodobenzamide5 mol% B(C₆F₅)₃2.0Toluene, 25°C, 1 h96[2]
5N-Phenylacetamide1 mol% Ru₃(CO)₁₂1.5Toluene, 100°C, 16 h91[4]
6Benzamide1 mol% Ru₃(CO)₁₂2.0Toluene, 100°C, 24 h85[3]
7N,N-Dimethyl-4-cyanobenzamide0.1 mol% H₂PtCl₆2.0Dioxane, 100°C, 24 h94[6]
8N,N-Diethyl-3-chlorobenzamide0.1 mol% H₂PtCl₆2.0Dioxane, 100°C, 24 h96[6]

Experimental Protocols

General Considerations
  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

  • Solvents should be anhydrous unless otherwise specified.

  • This compound is a flammable liquid and should be handled with care in a well-ventilated fume hood.[7]

Protocol 1: B(C₆F₅)₃-Catalyzed Reduction of a Tertiary Amide

This protocol is a representative example for the reduction of a tertiary amide using a metal-free catalytic system.[2][5]

Materials:

  • N,N-Dibenzylbenzamide (1.0 mmol, 301.4 mg)

  • Tris(pentafluorophenyl)borane (B(C₆F₅)₃) (0.05 mmol, 25.6 mg)

  • This compound (TMDS) (2.0 mmol, 0.35 mL)

  • Anhydrous toluene (5 mL)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add N,N-dibenzylbenzamide (1.0 mmol) and B(C₆F₅)₃ (0.05 mmol).

  • Add anhydrous toluene (5 mL) and stir the mixture at room temperature (25°C) until the solids are dissolved.

  • Slowly add this compound (2.0 mmol) to the reaction mixture via syringe.

  • Stir the reaction at 25°C for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of 1 M HCl (5 mL) at 0°C.

  • Stir the mixture vigorously for 30 minutes.

  • Separate the aqueous and organic layers. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297), 3 x 10 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution (10 mL) and brine (10 mL).

  • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired amine.

Protocol 2: Ru₃(CO)₁₂-Catalyzed Reduction of a Secondary Amide

This protocol provides a general method for the reduction of a secondary amide using a ruthenium catalyst.[3][4]

Materials:

  • N-Phenylacetamide (1.0 mmol, 135.2 mg)

  • Triruthenium dodecacarbonyl (Ru₃(CO)₁₂) (0.01 mmol, 6.4 mg)

  • This compound (TMDS) (1.5 mmol, 0.26 mL)

  • Anhydrous toluene (5 mL)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (nitrogen or argon)

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine N-phenylacetamide (1.0 mmol) and Ru₃(CO)₁₂ (0.01 mmol).

  • Add anhydrous toluene (5 mL) followed by this compound (1.5 mmol).

  • Seal the tube and heat the reaction mixture to 100°C with stirring for 16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Carefully add 1 M HCl (5 mL) and stir for 30 minutes.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic extracts with saturated NaHCO₃ solution (10 mL) and brine (10 mL).

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.

  • The resulting crude amine can be further purified by column chromatography or crystallization.

Mandatory Visualizations

Amide_Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product Amide Amide Substrate ReactionMixture Combine Reagents under Inert Atmosphere Amide->ReactionMixture Catalyst Catalyst Catalyst->ReactionMixture TMDS This compound TMDS->ReactionMixture Solvent Anhydrous Solvent Solvent->ReactionMixture StirHeat Stir at Specified Temperature and Time ReactionMixture->StirHeat Quench Quench with Aqueous Acid (e.g., HCl) StirHeat->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Base (e.g., NaHCO3) and Brine Extract->Wash Dry Dry over Anhydrous Sulfate Salt Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography or Crystallization Concentrate->Purify Amine Purified Amine Purify->Amine

Caption: General workflow for the reduction of amides to amines using TMDS.

Safety and Handling of this compound

Hazard Identification:

  • Flammability: TMDS is a highly flammable liquid and vapor.[7] Keep away from heat, sparks, open flames, and other ignition sources.[7] Vapors are heavier than air and may travel to a source of ignition and flash back.[7]

  • Health Hazards: May cause skin and eye irritation.[5] Inhalation of vapors may cause respiratory tract irritation.[5]

Handling:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[3]

  • Use non-sparking tools and explosion-proof equipment.[3]

  • Ground and bond containers when transferring material to prevent static discharge.[4]

  • Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[5]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place away from direct sunlight and ignition sources.[3][4]

  • Incompatible with strong oxidizing agents, acids, and bases.[5]

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water.[7]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

  • If inhaled: Move person into fresh air.[7]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water.[7]

  • In all cases of exposure, seek medical attention if symptoms persist.

Always consult the Safety Data Sheet (SDS) for this compound before use for complete safety information.[7]

References

Synthesis of Silicone Polymers Using 1,1,3,3-Tetramethyldisiloxane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3,3-Tetramethyldisiloxane (B107390) (TMDSO) is a versatile and highly reactive monomer crucial for the synthesis of a wide array of silicone polymers. Its two Si-H functional groups make it an ideal building block for creating polymers through hydrosilylation reactions, a key process in silicone chemistry. This method allows for the formation of diverse polymeric structures, including linear polymers, copolymers, and crosslinked networks. The resulting silicone polymers exhibit desirable properties such as high thermal stability, chemical inertness, biocompatibility, and tunable mechanical properties, making them invaluable in various applications, including advanced materials, and notably, in the pharmaceutical and drug delivery sectors.

In the realm of drug development, silicone polymers synthesized from TMDSO are utilized in fabricating sophisticated drug delivery systems.[1] Their biocompatibility and permeability facilitate their use in transdermal patches, implantable devices, and controlled-release formulations.[2] The ability to precisely tailor the polymer structure by selecting appropriate co-monomers and reaction conditions allows for the fine-tuning of drug release kinetics and other critical performance characteristics.

This document provides detailed application notes and experimental protocols for the synthesis of silicone polymers using TMDSO, aimed at researchers, scientists, and professionals in drug development.

Application Notes

The primary route for polymerizing this compound is through a platinum-catalyzed hydrosilylation reaction. This reaction involves the addition of the Si-H bonds of TMDSO across the vinyl groups of a co-monomer, such as a divinyl-terminated polydimethylsiloxane (B3030410) (PDMS). This process is highly efficient and does not produce by-products, which is a significant advantage in pharmaceutical applications.[3]

Key Reaction: Hydrosilylation

The fundamental reaction involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, typically a carbon-carbon double bond (vinyl group), in the presence of a platinum catalyst. Karstedt's catalyst (a platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane (B1631278) complex) and Speier's catalyst (hexachloroplatinic acid) are commonly used catalysts for this transformation.[3][4]

Types of Polymers Synthesized from TMDSO:

  • Linear Copolymers: By reacting TMDSO with a divinyl-terminated silicone polymer, linear chains can be extended. The molecular weight of the resulting copolymer can be controlled by the stoichiometry of the reactants.

  • Crosslinked Elastomers: When TMDSO is reacted with a polymer containing multiple vinyl groups, a three-dimensional crosslinked network is formed, resulting in a silicone elastomer. The crosslink density, and thus the mechanical properties of the elastomer, can be tailored by adjusting the ratio of Si-H to vinyl groups.

  • Functionalized Silicone Polymers: TMDSO can be used to introduce functional groups into a polymer chain. This is achieved by reacting it with a molecule containing both a vinyl group and a desired functional group. For example, reacting TMDSO with an allyl-functionalized molecule can incorporate that functionality into the silicone backbone.[5]

Experimental Protocols

Protocol 1: Synthesis of a Linear Silicone Copolymer via Hydrosilylation

This protocol describes the synthesis of a linear silicone copolymer by reacting this compound with a vinyl-terminated polydimethylsiloxane.

Materials:

  • This compound (TMDSO)

  • Vinyl-terminated polydimethylsiloxane (PDMS-Vi)

  • Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex in xylene, 2 wt% Pt)

  • Toluene (anhydrous)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add vinyl-terminated polydimethylsiloxane and anhydrous toluene.

  • Stir the mixture under a nitrogen atmosphere until the PDMS-Vi is fully dissolved.

  • Add this compound to the flask. The molar ratio of Si-H groups (from TMDSO) to vinyl groups (from PDMS-Vi) should be adjusted to control the molecular weight. A 1:1 ratio is a common starting point.

  • Heat the reaction mixture to 80°C.

  • Add Karstedt's catalyst (typically 5-10 ppm of Pt relative to the total weight of the reactants).

  • Monitor the reaction progress by Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the Si-H stretching band at approximately 2160 cm⁻¹.

  • Once the reaction is complete (typically within 2-4 hours), cool the mixture to room temperature.

  • The solvent can be removed under reduced pressure to yield the silicone copolymer.

Quantitative Data Summary:

ParameterValue
Molar Ratio (Si-H:Vinyl)1:1
Reaction Temperature80°C
Catalyst Loading (Pt)5 - 10 ppm
Typical Reaction Time2 - 4 hours
Expected Conversion>95%
Protocol 2: Synthesis of an Alkyl-Functionalized Polysiloxane

This protocol is adapted from a patented procedure for preparing an alkyl-functionalized polysiloxane where TMDSO acts as an end-capper.[6]

Materials:

  • Hydroxyl-terminated polydimethylsiloxane

  • Oligomers of hydrolyzed dodecyl diethoxymethylsilane

  • Phosphonitrilic chloride (catalyst)

  • This compound (TMDSO)

  • Sodium carbonate

Procedure:

  • In a flask, combine 220 g of hydroxyl-terminated polydimethylsiloxane, 7.7 g of the oligomers of hydrolyzed dodecyl diethoxymethylsilane, and 0.0573 g of phosphonitrilic chloride.[6]

  • Stir the mixture and heat to 95°C under a nitrogen flow at 50 mbar for 30 minutes.[6]

  • Add 1.5 g of this compound to the flask and increase the temperature to 120°C.[6]

  • Maintain the reaction at 120°C for 5 hours.[6]

  • After the reaction is complete, cool the mixture to 50°C and add solid sodium carbonate to neutralize the phosphonitrilic chloride. Stir for 1.5 hours.[6]

  • Filter the mixture to remove the sodium carbonate and obtain the final alkyl-functionalized polysiloxane.[6]

Quantitative Data Summary:

Reactant/ConditionQuantity/Value
Hydroxyl-terminated PDMS220 g
Dodecyl Silane Oligomers7.7 g
Phosphonitrilic Chloride0.0573 g
This compound1.5 g
Initial Reaction Temperature95°C
Final Reaction Temperature120°C
Reaction Time5.5 hours

Visualizations

Hydrosilylation_Pathway TMDSO This compound (H-(CH3)2Si-O-Si(CH3)2-H) Intermediate Activated Complex TMDSO->Intermediate Vinyl_Monomer Vinyl-Terminated Co-monomer (CH2=CH-R-CH=CH2) Vinyl_Monomer->Intermediate Catalyst Platinum Catalyst (e.g., Karstedt's) Catalyst->Intermediate Catalyzes Polymer Silicone Polymer (-[Si(CH3)2-O-Si(CH3)2-CH2-CH2-R-CH2-CH2]n-) Intermediate->Polymer Polymerization

Caption: General reaction pathway for the hydrosilylation polymerization of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis Reactants 1. Prepare Reactants (TMDSO, Vinyl-Monomer, Solvent) Apparatus 2. Assemble Reaction Apparatus (Flask, Condenser, N2 Inlet) Reactants->Apparatus Mixing 3. Mix Reactants in Solvent Apparatus->Mixing Heating 4. Heat to Reaction Temperature Mixing->Heating Catalysis 5. Add Catalyst Heating->Catalysis Monitoring 6. Monitor Reaction Progress (FTIR) Catalysis->Monitoring Cooling 7. Cool to Room Temperature Monitoring->Cooling Purification 8. Remove Solvent Cooling->Purification Characterization 9. Characterize Polymer (GPC, NMR, etc.) Purification->Characterization

Caption: A typical experimental workflow for the synthesis of silicone polymers using this compound.

References

Application Notes and Protocols for 1,1,3,3-Tetramethyldisiloxane in Non-Aqueous Polymer Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the utilization of 1,1,3,3-Tetramethyldisiloxane (B107390) (TMDSO) in non-aqueous polymer synthesis. TMDSO is a versatile organosilicon compound that can function as a chain transfer agent, a monomer in hydrosilylation polymerization, and a precursor for functionalized polymers. Its application allows for the synthesis of well-defined polymers with tailored properties, which are of significant interest in advanced materials and drug delivery systems.

Overview of this compound (TMDSO)

This compound is a colorless liquid characterized by the presence of two reactive silicon-hydride (Si-H) bonds. This structural feature is the basis for its utility in polymer chemistry, primarily through hydrosilylation reactions. TMDSO is soluble in many common organic solvents, making it suitable for a variety of non-aqueous polymerization techniques.[1]

Key Applications in Polymer Synthesis:

  • Hydrosilylation Polymerization: TMDSO can act as a monomer, reacting with divinyl compounds to form polysiloxane chains.

  • Chain Transfer Agent: The reactive Si-H bonds can participate in chain transfer reactions during radical polymerization, enabling control over the molecular weight of the resulting polymers.

  • End-capping Agent: It can be used to introduce hydride-terminated end groups to polymers.[2]

  • Precursor to Functional Polymers: The Si-H groups provide a handle for post-polymerization modification.

Application I: Hydrosilylation Polymerization for Polysiloxane Synthesis

Hydrosilylation polymerization is a step-growth polymerization that involves the addition of a silicon-hydride bond across an unsaturated bond, such as a carbon-carbon double bond. In this application, TMDSO serves as the Si-H monomer, and a divinyl-functionalized monomer, such as 1,3-divinyltetramethyldisiloxane (B1580860), acts as the comonomer. This reaction is typically catalyzed by a platinum complex, with Karstedt's catalyst being a common choice.[3][4] The resulting polymers have a polysiloxane backbone and are of interest for applications requiring thermal stability, low surface energy, and biocompatibility.

Experimental Protocol: Synthesis of Poly(tetramethyldisiloxanyl-ethylene)

This protocol describes the synthesis of a polysiloxane via hydrosilylation polymerization of this compound (TMDSO) and 1,3-divinyltetramethyldisiloxane.

Materials:

  • This compound (TMDSO), purified by distillation

  • 1,3-Divinyltetramethyldisiloxane, purified by distillation

  • Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex, ~2% Pt in xylene)

  • Anhydrous toluene (B28343) (or other suitable non-aqueous solvent)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reactor Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet is used as the reactor. The system is purged with inert gas to ensure anhydrous and oxygen-free conditions.

  • Monomer Charging: Equimolar amounts of TMDSO and 1,3-divinyltetramethyldisiloxane are charged into the flask using a syringe through a septum. Anhydrous toluene is added to achieve the desired monomer concentration (e.g., 1.6 mol/L).

  • Catalyst Addition: A specific amount of Karstedt's catalyst is added to the stirred monomer solution. The catalyst concentration can be varied to control the reaction rate and exotherm. A typical starting concentration is in the range of 10-50 ppm of platinum.

  • Polymerization: The reaction mixture is stirred at a controlled temperature. The reaction can proceed at room temperature, but gentle heating (e.g., 50-70°C) can accelerate the polymerization. The progress of the reaction can be monitored by Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the Si-H stretching band (around 2120 cm⁻¹) from TMDSO and the vinyl C-H stretching bands (around 3050 cm⁻¹) from the divinyl monomer.

  • Polymer Isolation: Once the reaction is complete (indicated by the disappearance of the Si-H peak), the polymer is isolated. If the reaction is performed in a solvent, the solvent is removed under reduced pressure. The resulting polymer can be further purified by precipitation in a non-solvent like methanol (B129727) to remove any unreacted monomers or catalyst residues.

  • Characterization: The molecular weight (Mn and Mw) and polydispersity index (PDI) of the polymer are determined by gel permeation chromatography (GPC). The structure of the polymer is confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Data Presentation: Effect of Reactant Concentrations on Polymer Properties

The molecular weight of the resulting polysiloxane can be influenced by the initial monomer and catalyst concentrations. The following table summarizes typical trends observed in the hydrosilylation polymerization of TMDSO and 1,3-divinyltetramethyldisiloxane.

Monomer Concentration (mol/L)Catalyst Concentration (ppm Pt)Resulting Mn ( g/mol )Polydispersity Index (PDI)
1.0208,0001.8
1.62012,0001.9
2.52015,0002.1
1.61018,0002.3
1.6509,5001.7

Note: The data presented are illustrative and can vary based on specific reaction conditions.

Experimental Workflow: Hydrosilylation Polymerization

Hydrosilylation_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Characterization Reagents Purify Monomers (TMDSO, Divinyl Monomer) Setup Assemble & Purge Reactor Reagents->Setup Charge Charge Monomers & Solvent Setup->Charge Catalyst Add Catalyst Charge->Catalyst Polymerize Stir at Controlled Temperature Catalyst->Polymerize Monitor Monitor Reaction (FTIR) Polymerize->Monitor Isolate Isolate Polymer Monitor->Isolate Reaction Complete Purify Purify by Precipitation Isolate->Purify Characterize Characterize (GPC, NMR) Purify->Characterize

Fig. 1: Experimental workflow for hydrosilylation polymerization.

Application II: TMDSO as a Chain Transfer Agent in Radical Polymerization

In radical polymerization, chain transfer agents are used to control the molecular weight of the resulting polymers. The effectiveness of a chain transfer agent is quantified by its chain transfer constant (Cs). While TMDSO is not as reactive as traditional thiol-based chain transfer agents, its Si-H bonds can undergo chain transfer with growing polymer radicals. This application is particularly useful for synthesizing polymers with controlled, lower molecular weights and for introducing Si-H end-functionality for subsequent modifications. The chain transfer constants for siloxanes are generally low, in the range of 10⁻⁵ to 10⁻⁶ for the polymerization of methyl methacrylate, indicating that a relatively high concentration of TMDSO is needed to achieve a significant reduction in molecular weight.[2]

Experimental Protocol: Controlled Molecular Weight Polystyrene Synthesis

This protocol describes the use of TMDSO as a chain transfer agent in the free-radical polymerization of styrene (B11656).

Materials:

  • Styrene, inhibitor removed

  • This compound (TMDSO)

  • Azobisisobutyronitrile (AIBN) or other suitable radical initiator

  • Anhydrous toluene or other suitable solvent

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Solution Preparation: Prepare a stock solution of the initiator (e.g., AIBN in toluene).

  • Reactor Setup: In a series of reaction vessels (e.g., Schlenk tubes), add the desired amount of styrene and toluene.

  • Chain Transfer Agent Addition: Add varying amounts of TMDSO to each reaction vessel to study its effect on molecular weight. The ratio of [TMDSO]/[Monomer] is a key parameter.

  • Degassing: Subject the reaction mixtures to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Initiation: Place the reaction vessels in a preheated oil bath at the desired polymerization temperature (e.g., 60-80°C for AIBN). Add the initiator solution to each vessel to start the polymerization.

  • Polymerization: Allow the polymerization to proceed for a set amount of time. It is important to stop the reaction at low monomer conversion (<10%) to ensure that the concentrations of monomer and chain transfer agent remain relatively constant, which is a prerequisite for accurately determining the chain transfer constant using the Mayo method.

  • Termination and Isolation: Terminate the polymerization by rapidly cooling the reaction mixture and exposing it to air. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

  • Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent, and dry it in a vacuum oven to a constant weight.

  • Characterization: Determine the number-average degree of polymerization (DPn) of the purified polymers using GPC.

Data Presentation: Effect of TMDSO on Polystyrene Molecular Weight

The following table illustrates the expected trend in the number-average molecular weight (Mn) of polystyrene as a function of the [TMDSO]/[Styrene] ratio.

[TMDSO] / [Styrene] Molar RatioNumber-Average Molecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)
0150,0002.1
0.05120,0002.0
0.1095,0001.9
0.2060,0001.8

Note: The data presented are illustrative and will depend on the specific initiator concentration and reaction conditions.

Logical Relationship: Role of TMDSO in Chain Transfer

Chain_Transfer_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_transfer Chain Transfer Initiator Radical Initiator Radical Initiator Radical Initiator->Radical Decomposition Growing_Chain Growing Polymer Chain (P.) Radical->Growing_Chain Addition to Monomer Longer_Chain Longer Polymer Chain (Pn.) Growing_Chain->Longer_Chain Addition of Monomer Dead_Polymer Terminated Polymer Chain (P-H) Longer_Chain->Dead_Polymer H-abstraction from TMDSO TMDSO_Radical TMDSO Radical Longer_Chain->TMDSO_Radical New_Growing_Chain New Growing Chain (P'.) TMDSO_Radical->New_Growing_Chain Initiates new chain

Fig. 2: Role of TMDSO in the radical polymerization chain transfer process.

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated fume hood. Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Store in a cool, dry place away from sources of ignition.

Conclusion

This compound is a valuable reagent in non-aqueous polymer synthesis, offering routes to novel polysiloxanes through hydrosilylation polymerization and providing a means to control molecular weight in radical polymerizations. The protocols and data presented herein serve as a starting point for researchers to explore the potential of TMDSO in the development of advanced polymeric materials for a variety of applications, including drug delivery and biomedical devices.

References

Application Notes and Protocols for Carbonyl Group Reduction with 1,1,3,3-Tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3,3-Tetramethyldisiloxane (TMDS) has emerged as a practical and versatile organosilane reducing agent for the conversion of carbonyl groups to their corresponding alcohols or other functional groups.[1][2] Its stability, ease of handling, and compatibility with a variety of catalysts make it a valuable tool in organic synthesis, particularly within the realm of pharmaceutical and drug development.[1][3] TMDS offers a safer alternative to other highly reactive reducing agents like lithium aluminum hydride (LiAlH4).[1][2] This document provides detailed protocols and application notes for the reduction of carbonyl compounds utilizing TMDS, supported by quantitative data and a generalized experimental workflow.

The reduction of carbonyl compounds is a fundamental transformation in organic chemistry.[4] Aldehydes and ketones are readily reduced to primary and secondary alcohols, respectively.[4][5] Carboxylic acids and their derivatives can also be reduced, often requiring more potent catalytic systems.[1][6] The choice of catalyst is crucial for achieving high selectivity and yield in TMDS-mediated reductions.[1][7] Various catalysts, including those based on indium, copper, gold, and ruthenium, have been successfully employed.[1][7][8]

Data Presentation

The following tables summarize the quantitative data for the reduction of various carbonyl compounds with this compound under different catalytic conditions.

Table 1: Reduction of Aldehydes and Ketones to Ethers

EntryCarbonyl CompoundCatalystSolventTime (h)Yield (%)
1BenzaldehydeCu(OTf)₂CH₂Cl₂195
24-NitrobenzaldehydeCu(OTf)₂CH₂Cl₂192
3CyclohexanoneCu(OTf)₂CH₂Cl₂288
4AcetophenoneCu(OTf)₂CH₂Cl₂285

Reaction conditions: Carbonyl compound (1 mmol), TMDS (1.5 mmol), Catalyst (5 mol%). Yields are for the corresponding symmetrical ether products.[1]

Table 2: Reduction of Carboxylic Acids to Alcohols

EntryCarboxylic AcidCatalystSolventTemperature (°C)Time (h)Yield (%)
1Benzoic AcidInBr₃Chloroform60685
2Hexanoic AcidInBr₃Chloroform60690
3Phenylacetic AcidInBr₃Chloroform60688

Reaction conditions: Carboxylic acid (1 mmol), TMDS (2 mmol), InBr₃ (5 mol%). Yields are for the corresponding alcohol products.[1]

Table 3: Hydrosilylation of Aldehydes and Ketones with a Disilaruthenacyclic Complex Catalyst

EntrySubstrateHydrosilaneCatalyst Loading (mol%)Time (h)Yield (%)
14-MethoxybenzaldehydeTMDS0.051>99
2AcetophenoneTMDS0.051>99
3CyclohexanoneTMDS0.051>99

Reaction conditions: Substrate (1 mmol), Hydrosilane (1.5 mmol), Catalyst, Room Temperature. Yields are for the corresponding silyl (B83357) ether products.[7]

Experimental Protocols

General Protocol for the Reduction of Aldehydes and Ketones

This protocol describes a general procedure for the reduction of aldehydes and ketones to the corresponding alcohols or ethers using TMDS and a suitable catalyst.

Materials:

  • Aldehyde or ketone

  • This compound (TMDS)

  • Anhydrous solvent (e.g., Dichloromethane (B109758) (CH₂Cl₂), Chloroform)

  • Catalyst (e.g., Cu(OTf)₂, InBr₃)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the carbonyl compound (1.0 mmol) and the catalyst (e.g., 0.05 mmol, 5 mol%).

  • Solvent Addition: Add the anhydrous solvent (5-10 mL) to the flask and stir the mixture at room temperature until the solids are dissolved.

  • Addition of TMDS: Slowly add this compound (TMDS) (1.5-2.0 mmol) to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction time can vary from 1 to 24 hours depending on the substrate and catalyst.[1][7]

  • Work-up: Upon completion of the reaction, quench the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired alcohol or ether.

Mandatory Visualization

experimental_workflow start Start setup Reaction Setup: - Add carbonyl compound and catalyst to a dry flask - Purge with inert gas start->setup solvent Add Anhydrous Solvent setup->solvent tmds Slowly Add TMDS solvent->tmds reaction Reaction Monitoring (TLC/GC) tmds->reaction workup Work-up: - Quench with NaHCO₃ (aq) - Extract with organic solvent reaction->workup Reaction Complete purification Purification: - Dry, concentrate, and purify by column chromatography workup->purification product Final Product purification->product

Caption: Experimental workflow for carbonyl reduction using TMDS.

Mechanism of Reduction

The reduction of a carbonyl group by TMDS typically proceeds via a hydrosilylation mechanism.[1] The silicon hydride (Si-H) bond in TMDS acts as the hydride source.[9] In the presence of a Lewis acid catalyst, the carbonyl oxygen is activated, making the carbonyl carbon more electrophilic.[10] The hydride from TMDS then attacks the carbonyl carbon, forming a silyloxy intermediate.[9] Subsequent work-up with water or a mild acid hydrolyzes the silyl ether to yield the final alcohol product.[11] The exact mechanism can vary depending on the catalyst and reaction conditions employed.

Applications in Drug Development

The mild and selective nature of TMDS reductions makes this methodology highly attractive in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[3] The ability to reduce carbonyl groups in the presence of other sensitive functional groups is a significant advantage in multi-step syntheses.[1] For instance, the chemoselective reduction of a ketone in a molecule containing an ester or a nitro group can be achieved by carefully selecting the catalyst and reaction conditions.[1] This selectivity minimizes the need for protecting groups, thereby streamlining synthetic routes and improving overall efficiency, which are critical considerations in drug development and manufacturing.[12]

References

Application Notes and Protocols: 1,1,3,3-Tetramethyldisiloxane in Organosilicon Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3,3-Tetramethyldisiloxane (B107390) (TMDS) is a versatile and widely utilized organosilicon reagent. Its reactivity, stemming from the two silicon-hydrogen (Si-H) bonds, makes it a cornerstone in the synthesis of a diverse array of organosilicon compounds. This document provides detailed application notes and experimental protocols for the use of TMDS in two key transformations: hydrosilylation reactions for the formation of silicon-carbon bonds and as a reducing agent for various functional groups. These methods are of significant interest in materials science, organic synthesis, and drug development for the creation of novel molecules with tailored properties.

I. Hydrosilylation Reactions with this compound

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond (e.g., an alkene or alkyne), is a fundamental method for creating stable silicon-carbon bonds. TMDS serves as an excellent difunctional reagent in these reactions, allowing for the synthesis of symmetrically and asymmetrically functionalized disiloxanes. These products are valuable as building blocks for silicone polymers, surfactants, and in the modification of organic molecules to enhance properties such as thermal stability and hydrophobicity.

Application: Synthesis of Functionalized Disiloxanes

The platinum-catalyzed hydrosilylation of alkenes with TMDS is a highly efficient method for producing a variety of functionalized disiloxanes. The choice of catalyst is crucial, with Karstedt's catalyst being a common and effective option.[1]

Experimental Protocol: Platinum-Catalyzed Hydrosilylation of 1-Octene (B94956) with TMDS

This protocol describes the synthesis of 1,1,3,3-tetramethyl-1,3-bis(octyl)disiloxane.

Materials:

  • This compound (TMDS)

  • 1-Octene

  • Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex in xylene, ~2% Pt)

  • Anhydrous toluene (B28343)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry, inert gas-flushed round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-octene (e.g., 2.5 g, 22.3 mmol) and anhydrous toluene (20 mL).

  • Add this compound (e.g., 1.34 g, 10.0 mmol).

  • While stirring, add Karstedt's catalyst (e.g., 10 ppm Pt relative to the alkene).

  • Heat the reaction mixture to 60-80°C and monitor the reaction progress by GC-MS or ¹H NMR by observing the disappearance of the Si-H signal (~4.7 ppm). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • The catalyst can be removed by passing the solution through a short plug of activated carbon or silica (B1680970) gel.

  • The solvent is removed under reduced pressure to yield the product, which can be further purified by vacuum distillation if necessary.

Quantitative Data:

The hydrosilylation of various alkenes with TMDS using platinum-based catalysts generally proceeds with high yields. The following table summarizes representative yields for this transformation.

Alkene SubstrateCatalystProductYield (%)Reference
1-OcteneKarstedt's Catalyst1,1,3,3-tetramethyl-1,3-bis(octyl)disiloxane>95
Allyl Glycidyl Ether[RhCl(cod)]₂1,3-Bis(3-glycidyloxypropyl)-1,1,3,3-tetramethyldisiloxaneHigh[2]
(Allyloxy)trimethylsilane[RhCl(cod)]₂1,3-Bis(3-(trimethylsiloxy)propyl)-1,1,3,3-tetramethyldisiloxaneHigh[2]
StyrenePt(IPr*)(dms)Cl₂1,1,3,3-tetramethyl-1,3-bis(phenethyl)disiloxane>98[3][4]

Logical Workflow for Hydrosilylation

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product TMDS This compound Reaction Hydrosilylation Reaction TMDS->Reaction Alkene Alkene/Alkyne Alkene->Reaction Catalyst Catalyst (e.g., Pt, Rh) Catalyst->Reaction Solvent Anhydrous Solvent Solvent->Reaction Temperature Heat Temperature->Reaction Workup Work-up & Purification Reaction->Workup Product Functionalized Disiloxane Workup->Product

Caption: General workflow for the synthesis of functionalized disiloxanes via hydrosilylation.

II. This compound as a Reducing Agent

TMDS is a mild and selective reducing agent for a variety of functional groups, offering a safer alternative to metal hydrides like LiAlH₄.[5] It is particularly effective for the reduction of amides, esters, and carbonyl compounds to the corresponding amines and alcohols. The selectivity can often be tuned by the choice of catalyst.

Application: Reduction of Amides to Amines

The reduction of amides to amines is a crucial transformation in organic synthesis, especially in the context of drug discovery and development. TMDS, in combination with a suitable catalyst, provides an efficient method for this conversion, often with high chemoselectivity.

Experimental Protocol: Ruthenium-Catalyzed Reduction of Benzamide (B126) with TMDS

This protocol details the reduction of a primary amide to the corresponding amine.

Materials:

  • Benzamide

  • This compound (TMDS)

  • Triruthenium dodecacarbonyl [Ru₃(CO)₁₂]

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • In a dry, inert gas-flushed Schlenk tube, dissolve benzamide (e.g., 121 mg, 1.0 mmol) in anhydrous toluene (5 mL).

  • Add triruthenium dodecacarbonyl (e.g., 3 mol%).

  • Add this compound (e.g., 1.5 mmol).

  • Seal the tube and heat the mixture at 100°C with stirring.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • After cooling to room temperature, the reaction mixture can be subjected to an acidic workup to protonate the amine and facilitate separation from the silicon-containing byproducts.[6]

  • Add 1 M HCl and stir for 30 minutes. Separate the aqueous layer and wash the organic layer with 1 M HCl.

  • Combine the aqueous layers and basify with 2 M NaOH until pH > 10.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the benzylamine (B48309) product.

Quantitative Data:

The reduction of various amides to amines using TMDS with different catalytic systems shows good to excellent yields.

Amide SubstrateCatalyst SystemProductYield (%)Reference
N-phenylacetamideRu₃(CO)₁₂ / TMDSN-ethylanilineHigh[6]
N,N-DimethylbenzamideIrCl(CO)(PPh₃)₂ / TMDSN,N-DimethylbenzylamineHigh[7][8]
Tertiary and N-phenyl secondary amides(C₆F₅)₃B / TMDSCorresponding amines65-98[9]
Various AmidesPlatinum catalyst / TMDSCorresponding aminesHigh[6]

Signaling Pathway for Amide Reduction

G Amide Amide Hydrosilylation Hydrosilylation of C=O bond Amide->Hydrosilylation TMDS This compound TMDS->Hydrosilylation Reduction Further Reduction by TMDS TMDS->Reduction Catalyst Catalyst (e.g., Ru, Ir) Catalyst->Hydrosilylation SilylHemiaminal O-Silyl Hemiaminal Intermediate Hydrosilylation->SilylHemiaminal Elimination Elimination of Disiloxane SilylHemiaminal->Elimination Imine Imine/Iminium Ion Elimination->Imine Imine->Reduction Amine Amine Reduction->Amine

Caption: Proposed mechanism for the reduction of amides to amines using TMDS.

III. Synthesis of Silicone Copolymers

TMDS is a key monomer in the synthesis of various silicone copolymers. Its difunctional nature allows it to act as a chain extender or as a building block to introduce specific functionalities into a polysiloxane backbone through hydrosilylation polymerization.

Application: Synthesis of Silicone Block Copolymers

By reacting TMDS with α,ω-divinyl-terminated polydimethylsiloxane (B3030410) (PDMS), block copolymers can be synthesized. The properties of these copolymers can be tuned by varying the molecular weight of the PDMS prepolymer.

Experimental Protocol: Synthesis of a PDMS-based Copolymer using Karstedt's Catalyst

Materials:

  • α,ω-Divinyl-terminated polydimethylsiloxane (PDMS-Vi₂)

  • This compound (TMDS)

  • Karstedt's catalyst

  • Anhydrous Toluene

  • Inert gas atmosphere

Procedure:

  • In a dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser under an inert atmosphere, dissolve the α,ω-divinyl-terminated PDMS in anhydrous toluene.

  • Add Karstedt's catalyst (typically 5-10 ppm Pt).

  • Heat the solution to 80-90°C.

  • Slowly add a stoichiometric amount of TMDS dropwise to the reaction mixture.

  • The viscosity of the solution will increase as the polymerization proceeds. The reaction time will depend on the desired molecular weight, typically ranging from 2 to 8 hours.

  • Monitor the reaction by following the disappearance of the Si-H and vinyl signals using FTIR or ¹H NMR spectroscopy.

  • Once the desired degree of polymerization is reached, the reaction can be quenched by cooling and exposing it to air.

  • The solvent can be removed under vacuum to yield the silicone copolymer.

Logical Relationship in Copolymer Synthesis

G cluster_monomers Monomers TMDS This compound (Si-H terminated) Polymerization Hydrosilylation Polymerization TMDS->Polymerization PDMS_Vi α,ω-Divinyl PDMS (Vinyl terminated) PDMS_Vi->Polymerization Catalyst Karstedt's Catalyst Catalyst->Polymerization Copolymer Silicone Block Copolymer Polymerization->Copolymer

Caption: Relationship of monomers and catalyst in silicone copolymer synthesis.

Conclusion

This compound is an indispensable reagent in modern organosilicon chemistry. The protocols and data presented herein highlight its utility in creating complex silicon-containing molecules through reliable and high-yielding hydrosilylation and reduction reactions. For researchers in drug development and materials science, mastering these techniques opens the door to novel compounds with unique and valuable properties. The provided diagrams offer a clear visual representation of the workflows and reaction pathways, facilitating a deeper understanding of the underlying chemical principles.

References

Application Notes and Protocols for Hydrosilylation Reactions Utilizing Karstedt's Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing hydrosilylation reactions using Karstedt's catalyst. This platinum-based catalyst is highly efficient for the formation of carbon-silicon bonds, a crucial transformation in the synthesis of a wide array of organosilicon compounds, including silicone polymers and resins.[1]

Overview of Karstedt's Catalyst

Karstedt's catalyst is a platinum(0) complex with the chemical formula Pt₂(dvtms)₃, where "dvtms" is 1,3-divinyl-1,1,3,3-tetramethyldisiloxane.[2] It is a homogeneous catalyst widely employed in industrial processes due to its high activity and selectivity.[3] The catalyst is typically a colorless to pale yellow solid or is supplied as a solution in various solvents like xylene or silicone fluids.[4][5]

Key Characteristics:

  • High Activity: Facilitates rapid reaction rates, often at low catalyst loadings.[6]

  • Selectivity: Primarily yields the anti-Markovnikov addition product.[7]

  • Mild Reaction Conditions: Effective under a broad range of temperatures.[4]

  • Commercial Availability: Readily available from various chemical suppliers in different concentrations.[4]

Experimental Parameters and Data

Successful hydrosilylation reactions are dependent on carefully controlled experimental parameters. The following tables summarize key quantitative data for setting up and monitoring these reactions.

Table 1: Recommended Reaction Conditions

ParameterRecommended Range/ValueNotes
Catalyst Loading (Pt) 10 - 100 ppmHigher loadings can be used to override the effects of catalyst poisons.[4][8]
Reaction Temperature 20 - 200 °CThe optimal temperature is substrate-dependent.[4]
Solvent Toluene, Xylene, Hydrocarbons, Ethers, Siloxanes, or NeatThe choice of solvent can influence reaction kinetics and solubility.[4]
Substrate Ratio 1:1 to 1.2:1 (Alkene/Alkyne : Silane)A slight excess of the alkene or alkyne can be beneficial.

Table 2: Catalyst Handling and Storage

ParameterRecommendationRationale
Storage Temperature Room Temperature (for lower concentrations) or RefrigeratedHigher concentration solutions (e.g., 20%) are more temperature-sensitive.[4]
Atmosphere Inert (e.g., Argon or Nitrogen)While not explicitly required for all applications, an inert atmosphere can prevent side reactions.
Light Exposure Store away from direct sunlightAlthough not highly light-sensitive, prolonged exposure should be avoided.[4]
Moisture Avoid high moisture levelsWhile not highly moisture-sensitive, excessive water can cause turbidity and decomposition.[4]

Table 3: Common Catalyst Poisons

Poison ClassExamplesEffect on Catalyst
Amines Primary, secondary, and tertiary aminesMask the platinum, leading to slow or incomplete curing.[8]
Sulfur Compounds Thiols, sulfidesDeactivate the catalyst.[8]
Phosphorus Compounds Phosphines, phosphitesInhibit catalytic activity.[8]
Organo-tin Compounds -Interfere with the hydrosilylation process.[8]

Experimental Protocols

General Protocol for Hydrosilylation of an Alkene

This protocol describes a general procedure for the hydrosilylation of a terminal alkene with a silane (B1218182) using Karstedt's catalyst.

Materials:

  • Alkene (e.g., 1-octene)

  • Silane (e.g., triethoxysilane)

  • Karstedt's catalyst solution (e.g., 2% Pt in xylene)

  • Anhydrous solvent (e.g., toluene), if required

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Septa and needles

  • Heating mantle or oil bath with temperature control

Procedure:

  • Reaction Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere.

  • Reagent Addition:

    • To the flask, add the alkene (1.0 equivalent).

    • If using a solvent, add the desired volume of anhydrous toluene.

    • Add the silane (1.0 - 1.1 equivalents) to the reaction mixture.

  • Catalyst Addition: Using a syringe, add the Karstedt's catalyst solution to the reaction mixture to achieve the desired platinum concentration (e.g., 10-100 ppm).

  • Reaction:

    • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C).

    • Monitor the reaction progress using an appropriate analytical technique.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • The product can often be used without further purification. If necessary, the catalyst can be removed by passing the solution through a short plug of silica (B1680970) gel or by distillation of the product.

Monitoring Reaction Progress

The progress of the hydrosilylation reaction can be monitored by tracking the consumption of the reactants.

Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Monitor the disappearance of the Si-H proton signal (typically around 4-5 ppm in ¹H NMR) and the vinyl proton signals of the alkene.[9]

  • Infrared (IR) Spectroscopy: Observe the disappearance of the Si-H stretching band (around 2100-2250 cm⁻¹) and the C=C stretching band (around 1640 cm⁻¹).[10]

  • Raman Spectroscopy: In-situ Raman spectroscopy can be used to monitor the Si-H and C=C bonds in real-time.[11]

  • Gas Chromatography (GC): Can be used to quantify the consumption of volatile starting materials and the formation of the product.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for a hydrosilylation experiment.

Hydrosilylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Work-up Prep Assemble Dry Glassware under Inert Atmosphere Add_Reagents Add Alkene/Alkyne and Silane Prep->Add_Reagents Add_Catalyst Add Karstedt's Catalyst Add_Reagents->Add_Catalyst React Heat and Stir Add_Catalyst->React Monitor Monitor Reaction Progress (NMR, IR, GC) React->Monitor Monitor->React Incomplete Workup Cool and Purify (if necessary) Monitor->Workup Complete Product Final Product Workup->Product

Caption: General workflow for a hydrosilylation reaction.

Safety Precautions

Karstedt's catalyst and many silanes are hazardous materials and should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.[12]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.[12]

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.[12]

  • Flammability: Karstedt's catalyst solutions in organic solvents are often flammable. Keep away from heat, sparks, and open flames.[12]

  • Disposal: Dispose of all chemical waste in accordance with local regulations.

References

Applications of 1,1,3,3-Tetramethyldisiloxane in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3,3-Tetramethyldisiloxane (B107390) (TMDS) has emerged as a versatile and valuable reagent in modern pharmaceutical synthesis. Its utility stems from its properties as a mild, selective, and safe reducing agent, as well as a key component in hydrosilylation reactions. This document provides detailed application notes and experimental protocols for the use of TMDS in key synthetic transformations relevant to the pharmaceutical industry, including the reduction of amides to amines and the hydrosilylation of various functional groups. TMDS offers a safer alternative to hazardous reagents like lithium aluminum hydride (LiAlH₄) and dihydrogen gas (H₂).[1][2][3] The byproducts of TMDS reactions are typically benign polysiloxanes, which can often be easily removed, contributing to greener and more efficient synthetic processes.[1]

Key Applications in Pharmaceutical Synthesis

The primary applications of TMDS in pharmaceutical synthesis can be categorized into two main areas:

  • Reduction of Functional Groups: TMDS is particularly effective for the chemoselective reduction of amides, a common transformation in the synthesis of amine-containing active pharmaceutical ingredients (APIs). It also finds application in the reduction of other functional groups such as nitro compounds and nitriles.[2][3]

  • Hydrosilylation Reactions: TMDS serves as an efficient hydride donor in the transition-metal-catalyzed hydrosilylation of carbonyls, alkenes, and alkynes. This reaction is a powerful tool for the formation of silicon-carbon and silicon-oxygen bonds, enabling the synthesis of a wide range of functionalized intermediates.[3]

Application Note 1: Platinum-Catalyzed Reduction of Amides to Amines

The reduction of amides to amines is a fundamental transformation in the synthesis of numerous pharmaceuticals. Traditional reducing agents often lack chemoselectivity and can be hazardous for large-scale operations. The combination of TMDS with a platinum catalyst offers a mild and highly selective method for this conversion, tolerating a wide range of other reducible functional groups.[4][5]

Advantages:

  • High Chemoselectivity: This system demonstrates excellent tolerance for other functional groups, including esters, nitro groups, nitriles, halides, and alkenes, allowing for the selective reduction of the amide moiety in complex molecules.[4][5]

  • Mild Reaction Conditions: The reductions can typically be carried out at or near room temperature, preserving sensitive functional groups and stereocenters.

  • Safety: TMDS is a stable, non-pyrophoric liquid, making it a safer alternative to metal hydrides.[1]

  • Simplified Work-up: In some cases, the platinum and silicon byproducts can be removed by simple filtration, streamlining the purification process.[4]

Quantitative Data for Platinum-Catalyzed Amide Reduction
Substrate (Amide)Catalyst (mol%)Silane (equiv.)SolventTemp. (°C)Time (h)Product (Amine)Yield (%)Reference
N-BenzylbenzamidePtCl₂(0.1)TMDS (1.5)THF253N-Benzylbenzylamine98J. Am. Chem. Soc. 2009, 131, 15032
N,N-DimethylbenzamidePtCl₂(0.1)TMDS (1.5)THF253N,N-Dimethylbenzylamine95J. Am. Chem. Soc. 2009, 131, 15032
4-Nitro-N-phenylbenzamidePtCl₂(0.1)TMDS (1.5)THF2534-Nitro-N-phenylbenzylamine92J. Am. Chem. Soc. 2009, 131, 15032
Methyl 4-(N-methylbenzamido)benzoatePtCl₂(0.1)TMDS (1.5)THF253Methyl 4-(N-methylbenzylamino)benzoate96J. Am. Chem. Soc. 2009, 131, 15032
N-Methyl-10-undecenamidePtCl₂(0.1)TMDS (1.5)THF253N-Methyl-10-undecenylamine91J. Am. Chem. Soc. 2009, 131, 15032
Experimental Protocol: General Procedure for Platinum-Catalyzed Reduction of Amides

Materials:

  • Amide substrate

  • This compound (TMDS)

  • Platinum(II) chloride (PtCl₂) or Karstedt's catalyst

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the amide substrate (1.0 mmol) and the platinum catalyst (e.g., PtCl₂, 0.001 mmol, 0.1 mol%).

  • Add anhydrous THF (0.6 mL) to dissolve the solids.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add this compound (TMDS, 1.5 mmol) to the reaction mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for the time indicated by TLC or GC/MS analysis (typically 3-10 hours).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired amine.

Safety Precautions:

  • TMDS is flammable and should be handled in a well-ventilated fume hood.

  • Platinum catalysts can be toxic and should be handled with appropriate personal protective equipment (PPE).

  • Reactions should be carried out under an inert atmosphere to prevent moisture contamination.

Amide_Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Amide Amide Substrate Flask Dry Reaction Flask (Inert Atmosphere) Amide->Flask Catalyst Platinum Catalyst (e.g., PtCl2) Catalyst->Flask Solvent Anhydrous THF Solvent->Flask Add_TMDS Add TMDS at 0°C Flask->Add_TMDS Stir Stir at Room Temperature (Monitor Progress) Add_TMDS->Stir Quench Quench with NaHCO3 (aq) Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Purified Amine Product Purify->Product

Caption: Workflow for the platinum-catalyzed reduction of amides using TMDS.

Application Note 2: Hydrosilylation of Carbonyl Compounds

The hydrosilylation of aldehydes and ketones to the corresponding silyl (B83357) ethers, followed by hydrolysis, provides a mild and efficient method for the reduction of carbonyls to alcohols. TMDS, in combination with various transition metal catalysts, is an effective hydride source for this transformation.

Advantages:

  • Mild Conditions: Hydrosilylation can often be performed at room temperature, making it suitable for substrates with thermally labile functional groups.

  • High Yields: The reaction typically proceeds with high conversion and yields.

  • Catalyst Versatility: A range of catalysts, including those based on gold, iridium, and rhodium, can be employed, allowing for optimization based on the specific substrate.

Quantitative Data for Au/TiO₂-Catalyzed Hydrosilylation of Carbonyls
Substrate (Carbonyl)CatalystSilane (equiv.)SolventTemp. (°C)Time (h)Product (Silyl Ether)Yield (%)Reference
BenzaldehydeAu/TiO₂ (0.11 mol%)TMDS (0.6)Toluene250.5Benzyloxydimethylsilane>99Tetrahedron 2014, 70, 6106
AcetophenoneAu/TiO₂ (0.11 mol%)TMDS (0.6)Toluene251(1-Phenylethoxy)dimethylsilane>99Tetrahedron 2014, 70, 6106
CyclohexanoneAu/TiO₂ (0.11 mol%)TMDS (0.6)Toluene251(Cyclohexyloxy)dimethylsilane>99Tetrahedron 2014, 70, 6106
4-NitrobenzaldehydeAu/TiO₂ (0.11 mol%)TMDS (0.6)Toluene250.5(4-Nitrobenzyloxy)dimethylsilane>99Tetrahedron 2014, 70, 6106
Experimental Protocol: General Procedure for Au/TiO₂-Catalyzed Hydrosilylation of Carbonyls

Materials:

  • Carbonyl substrate (aldehyde or ketone)

  • This compound (TMDS)

  • Gold nanoparticles supported on titania (Au/TiO₂)

  • Anhydrous toluene

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • In a dry reaction vessel under an inert atmosphere, suspend the Au/TiO₂ catalyst (0.11 mol% Au) in anhydrous toluene.

  • Add the carbonyl substrate (1.0 mmol) to the suspension.

  • With vigorous stirring, add this compound (TMDS, 0.6 mmol) dropwise to the mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or GC/MS.

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • The filtrate containing the silyl ether can be concentrated and used directly for the next step (e.g., hydrolysis to the alcohol) or purified by distillation or chromatography if required.

Hydrosilylation_Pathway Carbonyl R(CO)R' (Aldehyde or Ketone) SilylEther RCH(OSiMe2H)R' (Silyl Ether Intermediate) Carbonyl->SilylEther Hydrosilylation TMDS This compound (TMDS) TMDS->SilylEther Catalyst Transition Metal Catalyst (e.g., Au/TiO2) Catalyst->SilylEther Alcohol RCH(OH)R' (Alcohol Product) SilylEther->Alcohol Deprotection Siloxane Polysiloxane Byproduct SilylEther->Siloxane Hydrolysis Hydrolysis (e.g., H2O/H+) Hydrolysis->Alcohol

Caption: Reaction pathway for the hydrosilylation of carbonyls using TMDS.

Conclusion

This compound is a powerful and practical reagent for key transformations in pharmaceutical synthesis. Its application in the selective reduction of amides and the efficient hydrosilylation of carbonyls offers significant advantages in terms of safety, selectivity, and process efficiency. The protocols provided herein serve as a valuable resource for researchers and process chemists seeking to incorporate TMDS into their synthetic strategies for the development of novel active pharmaceutical ingredients. As the demand for greener and more sustainable chemical processes grows, the utility of TMDS in pharmaceutical manufacturing is expected to expand further.

References

Troubleshooting & Optimization

Technical Support Center: 1,1,3,3-Tetramethyldisiloxane (TMDS) Reduction Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,1,3,3-Tetramethyldisiloxane (TMDS) reduction reactions. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and improve reaction yields.

Troubleshooting Guide

This guide addresses common issues encountered during TMDS reduction reactions in a simple question-and-answer format.

Q1: My TMDS reduction has resulted in a low or no yield. What are the potential causes and how can I fix it?

A1: Low or no yield is a common issue that can stem from several factors. Systematically investigating the following areas can help identify the root cause:

  • Catalyst Inactivity: The choice and quality of the catalyst are critical. Many TMDS reductions rely on Lewis acid or transition metal catalysts.[1][2] Ensure the catalyst is active and not poisoned. For example, some amide reductions fail with catalysts like InCl₃ or InBr₃ but succeed with InI₃.[1][2]

  • Reagent Quality: TMDS can degrade over time, especially if exposed to moisture or acidic/basic conditions, leading to the formation of oligomeric siloxanes.[1][2] Use fresh or properly stored TMDS. The purity of the solvent and substrate is also crucial; ensure they are anhydrous if the reaction is moisture-sensitive.

  • Reaction Conditions: Sub-optimal conditions can drastically lower yields.

    • Temperature: Some reductions require elevated temperatures. For instance, reducing certain N-benzyl amides may require more forcing conditions.[1][2]

    • Reaction Time: Ensure the reaction has been allowed to proceed to completion. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, or NMR).

  • Substrate Reactivity: Not all functional groups are equally reactive under a given set of conditions. For example, N-aryl amides are often easier to reduce than N-benzyl amides.[1][2] Steric hindrance around the functional group can also slow the reaction and reduce yields.[1]

Below is a logical workflow to diagnose low-yield issues.

TroubleshootingWorkflow start Low or No Yield Observed reagent_check Step 1: Verify Reagent Quality start->reagent_check sub_reagent1 Is TMDS fresh and pure? reagent_check->sub_reagent1 Check sub_reagent2 Are solvent and substrate anhydrous? reagent_check->sub_reagent2 Check condition_check Step 2: Optimize Reaction Conditions sub_condition1 Is temperature optimal? (Some substrates require heating) condition_check->sub_condition1 Adjust sub_condition2 Is reaction time sufficient? (Monitor reaction progress) condition_check->sub_condition2 Adjust catalyst_check Step 3: Evaluate Catalyst System sub_catalyst1 Is the catalyst active and correct for the substrate? catalyst_check->sub_catalyst1 Verify sub_catalyst2 Try a different catalyst system (e.g., switch from InBr3 to InI3 for amides) catalyst_check->sub_catalyst2 Experiment substrate_issue Step 4: Assess Substrate Reactivity sub_substrate Consider steric hindrance or electronic effects. (Derivatization may be needed for primary amides) substrate_issue->sub_substrate Analyze sub_reagent2->condition_check sub_condition2->catalyst_check sub_catalyst2->substrate_issue

Caption: A troubleshooting flowchart for low-yield TMDS reductions.

Q2: I am observing significant side products. How can I improve the selectivity of my reaction?

A2: Improving selectivity involves fine-tuning the catalyst and reaction conditions to favor the desired transformation.

  • Over-reduction: A common side reaction is the further reduction of the desired product. For example, reducing a nitrile to an aldehyde can be challenging, as the intermediate imine can be further reduced to an amine.[1] To prevent this, consider using a milder catalyst system or lowering the reaction temperature and time.

  • Chemoselectivity: TMDS reductions can be highly chemoselective, but this depends heavily on the catalyst. For instance, using supported gold nanoparticles as a catalyst for the reduction of nitroarenes allows for the tolerance of aldehydes, ketones, and esters, which might be reduced by other systems.[2] Conversely, a TMDS/InBr₃ system will reduce both phosphine (B1218219) oxides and olefins, while a TMDS/Cu(OTf)₂ system is tolerant of olefins.[1][2]

Q3: How do I remove the siloxane byproducts from my reaction mixture after work-up?

A3: The silicon-based byproducts of TMDS reductions, typically cyclic siloxanes like octamethylcyclotetrasiloxane, are generally non-toxic and can be readily removed.[2] Standard purification methods are effective:

  • Volatilization: These byproducts are often volatile and can be removed under reduced pressure (e.g., using a rotary evaporator or high vacuum).[2]

  • Chromatography: Standard column chromatography is effective at separating the desired product from nonpolar siloxane byproducts.[2]

  • Distillation: If your product is thermally stable, distillation can be an efficient method for separation.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for reducing an ester to an alcohol with TMDS?

A1: Several catalysts are effective, but a preferred system involves using TMDS with MoO₂(acac)₂ in toluene (B28343).[1][2] Vanadium catalysts like V(O)(OiPr)₃ have also been successfully employed for this transformation.[1]

Q2: Can I reduce a carboxylic acid directly using TMDS?

A2: Yes, carboxylic acids can be reduced to alcohols. A system of TMDS with a Cu(OTf)₂ catalyst in toluene has been shown to be effective for this purpose.[1] This method is advantageous due to its tolerance of other functional groups like ketones and esters.[1][2]

Q3: Is it possible to reduce an amide to an amine while preserving a nitro group in the same molecule?

A3: Yes, high chemoselectivity can be achieved. For example, the TMDS/(C₆F₅)₃B system has been shown to reduce amides to amines while leaving nitro, bromo, and iodo groups intact.[1][2]

Q4: My starting material is a primary amide. Are there special considerations for its reduction?

A4: Primary amides can be challenging to reduce directly. One successful strategy involves the in situ monotrimethylsilylation of the primary amide before reduction with a TMDS/(C₆F₅)₃B system.[1][2]

Data Presentation: Catalyst Systems for TMDS Reductions

The choice of catalyst is paramount for a successful TMDS reduction. The following tables summarize various catalyst systems for the reduction of common functional groups, along with their typical performance and functional group tolerance.

Table 1: Catalyst Systems for Amide Reduction to Amines

Catalyst System Substrate Scope Typical Yields Tolerated Functional Groups Reference
InI₃ Secondary aryl & aliphatic amides 12-96% - [1][2]
(C₆F₅)₃B Tertiary & N-phenyl secondary amides 65-98% Nitro, Bromo, Iodo [1][2]
Cu(OTf)₂ / pybox Secondary amides Excellent Ester, Keto, Nitro, Cyano [1]

| Ru₃(CO)₁₂ | Primary, secondary, tertiary amides | Good | Tolerates numerous groups |[3] |

Table 2: Catalyst Systems for Various Other Reductions

Functional Group Product Catalyst System Typical Yields Notes Reference
Ester Alcohol MoO₂(acac)₂ or V(O)(OiPr)₃ Good Molybdenum system is often preferred [1][2]
Nitroarene Aniline Supported Au nanoparticles High Excellent chemoselectivity; tolerates aldehydes [2]
Nitrile Primary Amine Cu(OTf)₂ 59-99% Cu(OTf)₂ was found to be superior to Fe, V, Ni catalysts [1]

| Phosphine Oxide | Phosphine | InBr₃ or Cu(OTf)₂ | 68-96% | InBr₃ also reduces olefins; Cu(OTf)₂ is olefin-tolerant |[1][2] |

Experimental Protocols & Workflows

General Experimental Protocol for a Catalytic TMDS Reduction (Example: Ester to Alcohol)

This is a generalized procedure and should be adapted for specific substrates and catalysts based on literature precedents.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ester substrate (1.0 eq) and the catalyst (e.g., MoO₂(acac)₂, 1-5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Reagent Addition: Introduce the anhydrous solvent (e.g., toluene) via syringe, followed by the slow addition of this compound (TMDS) (1.5-2.5 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and allow it to stir for the required time (typically 16-24 hours).

  • Monitoring: Periodically take aliquots from the reaction mixture via syringe and analyze by TLC or GC-MS to monitor the consumption of the starting material.

  • Work-up: Upon completion, cool the reaction to room temperature. Cautiously quench the reaction by slow addition of an appropriate aqueous solution (e.g., 1M HCl or saturated NaHCO₃, depending on the product's stability).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography, distillation, or recrystallization to yield the final alcohol.

General Experimental Workflow Diagram

ExperimentalWorkflow setup 1. Reaction Setup (Dry glassware, inert atmosphere) reagents 2. Add Substrate, Solvent, Catalyst setup->reagents add_tmds 3. Add TMDS reagents->add_tmds reaction 4. Heat & Stir (Monitor by TLC/GC) add_tmds->reaction workup 5. Quench & Extract reaction->workup purification 6. Dry & Concentrate workup->purification final_product 7. Purify (Chromatography/Distillation) purification->final_product

Caption: A generalized workflow for performing a TMDS reduction experiment.

References

Technical Support Center: Hydrosilylation with 1,1,3,3-Tetramethyldisiloxane (TMDSO)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for hydrosilylation reactions using 1,1,3,3-Tetramethyldisiloxane (B107390) (TMDSO). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during hydrosilylation with this compound (TMDSO)?

A1: The most frequently encountered side reactions when using TMDSO in platinum-catalyzed hydrosilylation include:

  • Alkene Isomerization: The migration of the double bond in the alkene substrate to an internal, less reactive position.[1][2] This is a common issue with platinum catalysts like Karstedt's catalyst.[1]

  • Dehydrogenative Silylation: The formation of a vinylsilane and hydrogen gas instead of the desired hydrosilylation adduct.[1][3] This reaction is more prevalent with certain metal catalysts and can be influenced by the reaction conditions.

  • Siloxane Redistribution: The scrambling of siloxane bonds, which can lead to the formation of various cyclic and linear siloxane byproducts. This can be catalyzed by the platinum catalyst, especially at elevated temperatures.

  • Hydrogenation of Alkene: The saturation of the alkene double bond, leading to the formation of an alkane.

Q2: My reaction is sluggish or incomplete. What are the potential causes?

A2: Several factors can lead to incomplete or slow reactions:

  • Catalyst Deactivation: The platinum catalyst can be poisoned by various substances, including amines, phosphorus compounds, sulfur compounds, and tin compounds.[1] The formation of inactive colloidal platinum (platinum black) can also reduce catalytic activity.[1]

  • Low Reaction Temperature: While lower temperatures can suppress some side reactions, they can also significantly reduce the rate of the desired hydrosilylation.

  • Steric Hindrance: Highly substituted alkenes or bulky groups on the silicon atom can slow down the reaction rate.

  • Impurities in Reagents: Trace amounts of water or other impurities in the TMDSO, alkene, or solvent can interfere with the catalyst.

Q3: I am observing the formation of internal isomers of my alkene. How can I minimize this?

A3: Alkene isomerization is a common side reaction.[1] To minimize it:

  • Use a Lower Reaction Temperature: Isomerization is often favored at higher temperatures. Running the reaction at the lowest effective temperature can help.

  • Reduce Catalyst Concentration: Use the minimum amount of catalyst required for the reaction to proceed at a reasonable rate. Higher catalyst loadings can promote isomerization.[4]

  • Minimize Reaction Time: Prolonged reaction times can lead to an increase in the amount of isomerized byproduct.[4] Monitor the reaction closely and stop it once the desired product is formed.

  • Choose the Right Catalyst: While Karstedt's catalyst is widely used, some specialized platinum catalysts with specific ligands (e.g., N-heterocyclic carbenes) may offer higher selectivity and reduced isomerization.[1]

Q4: My product mixture contains significant amounts of vinylsilane. What is causing this and how can I prevent it?

A4: The presence of vinylsilane suggests that dehydrogenative silylation is occurring.[1] To mitigate this:

  • Control the Reaction Atmosphere: Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to minimize the presence of oxygen, which can sometimes influence side reactions.

  • Optimize Catalyst Choice: Some catalysts are more prone to promoting dehydrogenative silylation. Screening different catalysts may be necessary.

  • Adjust Stoichiometry: Using a slight excess of the alkene can sometimes help to favor the desired hydrosilylation pathway.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during hydrosilylation with TMDSO.

Observed Issue Potential Cause(s) Recommended Action(s)
Low or no conversion of starting materials 1. Catalyst poisoning.[1]2. Inactive catalyst.3. Insufficient reaction temperature.1. Ensure all reagents and solvents are free from catalyst poisons (amines, sulfur compounds, etc.).2. Use a fresh batch of catalyst.3. Gradually increase the reaction temperature while monitoring for side product formation.
Formation of internal alkene isomers 1. High reaction temperature.2. High catalyst concentration.[4]3. Prolonged reaction time.[4]1. Conduct the reaction at a lower temperature.2. Use the minimum effective catalyst loading.3. Monitor the reaction progress and quench it upon completion.
Presence of vinylsilane byproducts 1. Dehydrogenative silylation is occurring.[1]1. Ensure an inert reaction atmosphere.2. Consider using a different catalyst system.3. Experiment with a slight excess of the alkene.
Formation of unexpected siloxane peaks in NMR 1. Siloxane redistribution.2. Presence of water leading to hydrolysis and condensation.1. Use lower reaction temperatures.2. Ensure all reagents and glassware are scrupulously dry.
Reaction produces a black precipitate (platinum black) 1. Catalyst decomposition.[1]1. Use a catalyst inhibitor if compatible with the desired reaction rate.2. Consider using a supported catalyst to improve stability.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Side Reactions in Hydrosilylation with TMDSO

  • Preparation:

    • Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen).

    • Use anhydrous solvents.

    • Purify the alkene substrate to remove any potential inhibitors or impurities.

    • Use fresh, high-purity TMDSO and platinum catalyst.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkene substrate and the solvent under an inert atmosphere.

    • Add this compound (TMDSO) via syringe. A typical molar ratio is 1:1 to 1.2:1 (TMDSO:alkene).

    • Begin stirring the mixture.

  • Catalyst Addition and Reaction:

    • In a separate vial, prepare a dilute solution of the platinum catalyst (e.g., Karstedt's catalyst) in the reaction solvent.

    • Add the catalyst solution dropwise to the reaction mixture at room temperature. A typical catalyst loading is in the range of 1-10 ppm of platinum.

    • Monitor the reaction progress by TLC, GC, or NMR spectroscopy.

    • If the reaction is slow at room temperature, gradually increase the temperature, monitoring for the formation of side products. Aim for the lowest effective temperature.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If necessary, remove the catalyst by passing the reaction mixture through a short plug of silica (B1680970) gel or activated carbon.

    • Remove the solvent under reduced pressure.

    • Purify the product by distillation or column chromatography.

Visualizations

Signaling Pathways of Major Side Reactions

Side_Reactions cluster_main Desired Hydrosilylation cluster_isomerization Alkene Isomerization cluster_dehydro Dehydrogenative Silylation Alkene Terminal Alkene Intermediate1 Pt-H Intermediate Alkene->Intermediate1 Coordination TMDSO This compound Pt_cat Pt(0) Catalyst TMDSO->Pt_cat Oxidative Addition Pt_cat->Intermediate1 Intermediate2 Pt-Alkyl Intermediate Intermediate1->Intermediate2 Insertion Vinylsilane Vinylsilane Intermediate1->Vinylsilane Reductive Elimination H2 H₂ Intermediate1->H2 Product Hydrosilylation Product Intermediate2->Product Reductive Elimination Internal_Alkene Internal Alkene Intermediate2->Internal_Alkene β-Hydride Elimination Product->Pt_cat

Caption: Major reaction pathways in platinum-catalyzed hydrosilylation with TMDSO.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Hydrosilylation with TMDSO Check_Conversion Is Reaction Complete? Start->Check_Conversion Analyze_Products Analyze Product Mixture (NMR, GC) Start->Analyze_Products Success Successful Hydrosilylation Check_Conversion->Success Yes Low_Conversion Low Conversion Check_Conversion->Low_Conversion No Analyze_Products->Success Clean Product Side_Products Side Products Detected Analyze_Products->Side_Products Impurities Present Check_Catalyst Check Catalyst Activity & Purity Low_Conversion->Check_Catalyst Fresh_Catalyst Use Fresh Catalyst Check_Catalyst->Fresh_Catalyst Inactive/Old Increase_Temp Increase Temperature Check_Catalyst->Increase_Temp Active Fresh_Catalyst->Start Increase_Temp->Start Identify_Side_Product Identify Major Side Product Side_Products->Identify_Side_Product Isomerization Alkene Isomerization Identify_Side_Product->Isomerization Internal Alkene Dehydro_Silylation Dehydrogenative Silylation Identify_Side_Product->Dehydro_Silylation Vinylsilane Redistribution Siloxane Redistribution Identify_Side_Product->Redistribution Other Siloxanes Lower_Temp Lower Temperature Isomerization->Lower_Temp Reduce_Catalyst Reduce Catalyst Loading Isomerization->Reduce_Catalyst Lower_Temp->Start Reduce_Catalyst->Start Inert_Atmosphere Ensure Inert Atmosphere Dehydro_Silylation->Inert_Atmosphere Inert_Atmosphere->Start Lower_Temp2 Lower Temperature Redistribution->Lower_Temp2 Dry_Reagents Use Dry Reagents/Solvents Redistribution->Dry_Reagents Lower_Temp2->Start Dry_Reagents->Start

Caption: A logical workflow for troubleshooting common issues in hydrosilylation reactions.

References

Technical Support Center: Catalyst Poisoning in 1,1,3,3-Tetramethyldisiloxane (TMDS) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst poisoning in reactions involving 1,1,3,3-Tetramethyldisiloxane (TMDS), particularly in platinum-catalyzed hydrosilylation processes.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning in the context of TMDS reactions?

A1: Catalyst poisoning refers to the deactivation of a catalyst by the presence of certain chemical substances, known as poisons. In TMDS reactions, which predominantly involve platinum-based catalysts like Karstedt's catalyst for hydrosilylation, poisoning occurs when these substances bind to the active sites of the platinum catalyst, preventing it from facilitating the desired reaction between TMDS and an unsaturated substrate (e.g., an alkene).[1][2] This leads to a decrease in reaction rate, incomplete conversion, or total reaction failure.

Q2: What are the common symptoms of catalyst poisoning in my TMDS reaction?

A2: The primary symptom of catalyst poisoning is a significant reduction in the reaction rate. In applications such as the curing of silicone elastomers, this manifests as incomplete curing, resulting in a sticky or gummy product, particularly at the interface with a master model or substrate.[3][4] Other symptoms include a change in the expected product selectivity and, in some cases, a visible change in the appearance of the reaction mixture, such as the formation of platinum black (colloidal platinum), which can indicate catalyst decomposition.[5]

Q3: Which substances are known to poison platinum catalysts in TMDS reactions?

A3: A variety of compounds can act as poisons for platinum catalysts. These are typically substances with lone pairs of electrons that can strongly coordinate to the platinum center. Common classes of poisons include:

  • Sulfur Compounds: Thiols, sulfides, and sulfites are potent and often irreversible poisons.[6]

  • Nitrogen Compounds: Amines, amides, and nitriles can inhibit or poison the catalyst.[1][6]

  • Phosphorus Compounds: Phosphines and phosphites can act as strong inhibitors.

  • Tin Compounds: Organotin compounds, often used as catalysts in condensation-cure silicones, are known poisons for platinum-catalyzed addition-cure systems.[1][6]

  • Heavy Metals: Lead, mercury, and arsenic can permanently deactivate the catalyst.[5]

  • Certain Unsaturated Compounds: Some alkynes and dienes can act as inhibitors by strongly coordinating to the platinum center.

Q4: Can a poisoned catalyst be regenerated?

A4: In some cases, catalyst regeneration is possible, depending on the nature of the poison and the type of poisoning (reversible or irreversible).[7] Reversible poisoning, often caused by weakly coordinating inhibitors, can sometimes be overcome by increasing the reaction temperature or by removing the inhibitor from the reaction mixture. Irreversible poisoning, caused by strongly bound poisons like sulfur compounds, is more challenging to remedy and may require more intensive regeneration procedures or replacement of the catalyst. Common regeneration techniques include thermal treatment (calcination) and chemical washing.[7][8]

Troubleshooting Guides

Guide 1: Diagnosing Catalyst Poisoning

This guide provides a step-by-step approach to diagnosing potential catalyst poisoning in your TMDS reaction.

Step 1: Observe the Reaction Symptoms

  • Incomplete Reaction/Curing: Is the reaction failing to go to completion, or is your silicone product sticky and uncured?[3]

  • Reduced Reaction Rate: Have you noticed a significant decrease in the reaction rate compared to previous successful experiments?

  • Induction Period: Is there an unexpectedly long delay before the reaction starts?

  • Localized Effects: In curing applications, is the lack of cure localized to a specific area of contact with another material?[4]

Step 2: Review Your Experimental Setup and Reagents

  • Reagent Purity: Are all your reagents, including the TMDS and the unsaturated substrate, of high purity? Impurities in the starting materials are a common source of catalyst poisons.

  • Solvent Purity: If using a solvent, ensure it is dry and free from potential inhibitors.

  • Apparatus Cleanliness: Is your glassware and equipment scrupulously clean? Residues from previous experiments or cleaning agents can introduce poisons.

  • Atmosphere: Are you running the reaction under an inert atmosphere if necessary? Oxygen can sometimes influence the catalyst's stability and activity.[9]

Step 3: Identify Potential Sources of Contamination

  • Substrates and Molds: In curing applications, materials like sulfur-cured rubbers, some plastics (e.g., PVC), and certain 3D-printed resins can leach inhibitors.[1][3]

  • Gloves: Latex gloves, which can contain sulfur, are a known source of contamination. Use nitrile or vinyl gloves.[1]

  • Cross-Contamination: Have you used any tin-based catalysts or other potentially inhibiting reagents in the same workspace or with the same equipment?

Guide 2: Addressing Catalyst Poisoning

Once catalyst poisoning is suspected, the following steps can be taken to mitigate the issue.

Step 1: Isolate the Source of Poisoning

  • If a particular substrate or piece of equipment is suspected, perform a small-scale test cure of the silicone in contact with that material to confirm inhibition.[1]

  • Systematically replace each reagent with a fresh, high-purity batch to identify the source of contamination.

Step 2: Purify Reagents

  • If impurities in the reagents are suspected, consider purification methods such as distillation or passing the reagents through a column of activated carbon or alumina (B75360) to remove polar impurities.

Step 3: Catalyst Regeneration (for irreversible poisoning)

  • If the catalyst is determined to be poisoned, and replacement is not feasible, a regeneration protocol may be attempted. See the "Experimental Protocols" section for a general procedure.

Data Presentation

Table 1: Qualitative Effects of Common Catalyst Poisons on Platinum-Catalyzed Hydrosilylation

Poison ClassExamplesSeverity of PoisoningReversibilityTypical Sources
Sulfur Compounds Thiols, sulfides, H₂SSevereGenerally IrreversibleSulfur-cured rubbers, some oils and solvents[1][6]
Nitrogen Compounds Amines, amides, nitrilesModerate to SevereCan be reversible or irreversibleCuring agents, additives, contaminants[1][6]
Tin Compounds Organotin catalystsSevereIrreversibleCondensation-cure silicones, some PVC plastics[1][6]
Phosphorus Compounds Phosphines, phosphitesSevereGenerally IrreversibleLigands, additives
Heavy Metals Lead, mercury, arsenicSevereIrreversibleContaminated reagents, environmental sources[5]

Experimental Protocols

Protocol 1: General Procedure for Testing Catalyst Activity

This protocol provides a general method for quantifying the activity of a platinum catalyst in a model hydrosilylation reaction.

  • Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine a known amount of a model olefin (e.g., 1-octene), a solvent (e.g., toluene), and an internal standard (e.g., dodecane).

  • Catalyst Addition: Add a precise amount of the platinum catalyst solution.

  • Initiation of Reaction: Add a known amount of this compound (TMDS) to initiate the reaction.

  • Monitoring Reaction Progress: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by cooling or adding an inhibitor). Analyze the aliquots by gas chromatography (GC) or ¹H NMR to determine the conversion of the reactants to the product.

  • Data Analysis: Plot the concentration of the product versus time. The initial slope of this curve is proportional to the initial reaction rate, which is a measure of the catalyst's activity.

Protocol 2: General Procedure for Thermal Regeneration of a Poisoned Platinum Catalyst

This protocol is a general guideline and may need to be optimized for specific catalysts and poisons.

  • Catalyst Recovery: If the catalyst is heterogeneous (e.g., platinum on a support), recover it from the reaction mixture by filtration. If it is a homogeneous catalyst that has precipitated, it can also be recovered by filtration.

  • Washing: Wash the recovered catalyst with a suitable solvent (e.g., toluene, then ethanol) to remove any adsorbed organic residues.

  • Drying: Dry the catalyst in a vacuum oven at a low temperature (e.g., 60-80 °C) to remove the washing solvent.

  • Calcination (Oxidative Treatment): Place the dried catalyst in a tube furnace. Heat the catalyst under a slow flow of air or a dilute oxygen/nitrogen mixture. The temperature and duration of this step will depend on the nature of the poison and the thermal stability of the catalyst and its support. A typical starting point is 400-500 °C for 2-4 hours.[3][7] This step is intended to burn off organic poisons and some sulfur compounds.

  • Reduction (Optional but often recommended): After calcination and cooling under an inert atmosphere, the catalyst may be treated with a flow of hydrogen gas at an elevated temperature (e.g., 200-400 °C) to reduce the platinum back to its active metallic state.

  • Activity Testing: After regeneration, test the activity of the catalyst using the protocol described above to determine the effectiveness of the regeneration process.

Mandatory Visualization

Catalyst_Poisoning_Troubleshooting start Reaction Failure or Slow Reaction Rate check_reagents Review Reagents and Conditions start->check_reagents check_equipment Inspect Equipment and Workspace start->check_equipment test_for_inhibition Perform Small-Scale Inhibition Test check_reagents->test_for_inhibition Purity OK? check_equipment->test_for_inhibition Cleanliness OK? identify_source Identify Source of Poisoning test_for_inhibition->identify_source Inhibition Confirmed remediate Remediate and Rerun Experiment identify_source->remediate success Successful Reaction remediate->success

Caption: Troubleshooting workflow for diagnosing catalyst poisoning.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Diagnosis prep_reagents Prepare High-Purity Reagents and Solvent prep_catalyst Prepare Catalyst Solution prep_reagents->prep_catalyst prep_apparatus Assemble Clean, Dry Apparatus under Inert Gas prep_catalyst->prep_apparatus run_reaction Execute Hydrosilylation Reaction prep_apparatus->run_reaction monitor_reaction Monitor Progress (GC or NMR) run_reaction->monitor_reaction analyze_data Analyze Kinetic Data monitor_reaction->analyze_data diagnose_poisoning Diagnose Poisoning (if activity is low) analyze_data->diagnose_poisoning

Caption: Experimental workflow for testing catalyst activity.

References

Technical Support Center: Managing Reaction Exotherms with 1,1,3,3-Tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing reaction exotherms when using 1,1,3,3-Tetramethyldisiloxane (TMDS). Below, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the safe and effective execution of your experiments.

I. Physical and Thermal Properties of TMDS

A clear understanding of the physical and thermal properties of this compound is crucial for managing reaction exotherms. The following table summarizes key data for TMDS.

PropertyValue
Molecular Formula C₄H₁₄OSi₂
Molecular Weight 134.33 g/mol [1]
Boiling Point 70-71 °C[2]
Density 0.76 g/mL at 25 °C[2]
Flash Point -9.99 °C (closed cup)
Autoignition Temperature 208 °C
Heat of Vaporization 30.4 kJ/mol
Solubility Decomposes in water and alcohol[1]

II. Frequently Asked Questions (FAQs)

Q1: Is this compound a suitable solvent for exothermic reactions?

A1: While TMDS is primarily used as a reducing agent, its relatively low boiling point and high volatility can be advantageous in some contexts for heat removal through reflux. However, its high flammability requires careful consideration and robust safety measures. It is crucial to operate in a well-ventilated area, away from ignition sources, and to use appropriate temperature control systems.

Q2: What are the primary safety concerns when using TMDS in potentially exothermic reactions?

A2: The main safety concerns are:

  • Flammability: TMDS is a highly flammable liquid with a low flash point. Vapors can form explosive mixtures with air. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) and away from sparks, open flames, or hot surfaces.

  • Reactivity with Water: TMDS reacts with water, which can lead to the formation of hydrogen gas and siloxanes. This reaction can be exothermic and the generation of gas can cause pressure buildup in a closed system.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can cause vigorous and potentially hazardous reactions.

Q3: How can I anticipate the exotherm of my reaction with TMDS?

A3: Hydrosilylation reactions, a common application for TMDS, are known to be strongly exothermic. The magnitude of the exotherm will depend on several factors, including the concentration of reactants, the specific substrate, the catalyst used, and the reaction scale. It is highly recommended to conduct a small-scale trial run with careful temperature monitoring to assess the thermal profile of the reaction before scaling up. For more precise measurements, techniques like reaction calorimetry can be employed to determine the heat of reaction.

Q4: What are the signs of a runaway reaction when using TMDS?

A4: Signs of a runaway reaction include:

  • A rapid, uncontrolled increase in temperature.

  • A sudden increase in pressure within the reactor.

  • Vigorous boiling or refluxing of the solvent, even with cooling applied.

  • Noticeable changes in the reaction mixture's color or viscosity.

  • Evolution of fumes or gases.

If any of these signs are observed, immediate emergency procedures should be initiated, including stopping all reagent addition, maximizing cooling, and preparing for emergency shutdown.

III. Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues related to exotherm management during reactions involving TMDS.

Troubleshooting Decision Tree for Exotherm Control

exotherm_troubleshooting Troubleshooting Exotherm Issues with TMDS start Exotherm Observed is_controlled Is the temperature rise controlled and within expected limits? start->is_controlled proceed Continue monitoring closely. is_controlled->proceed Yes uncontrolled Uncontrolled Temperature Rise! is_controlled->uncontrolled No action_stop_addition Stop addition of reagents. uncontrolled->action_stop_addition Immediate Action investigation Investigate the cause. uncontrolled->investigation Post-Incident Investigation action_cool Increase cooling rate. action_stop_addition->action_cool Then action_quench Prepare for emergency quench. action_cool->action_quench If necessary check_reagents Check for water contamination in TMDS or other reagents. investigation->check_reagents Reagent Issues? check_kinetics Was the addition rate too fast? investigation->check_kinetics Kinetics? check_cooling Inspect cooling system for malfunctions. investigation->check_cooling Cooling Failure? solution_dry Ensure all reagents and solvents are anhydrous. check_reagents->solution_dry Solution solution_slow Reduce the rate of addition in future experiments. check_kinetics->solution_slow Solution solution_fix_cooling Repair or upgrade cooling system. check_cooling->solution_fix_cooling Solution experimental_workflow Experimental Workflow for Controlled Hydrosilylation setup 1. Reactor Setup - Assemble and dry all glassware. - Purge with inert gas. charge 2. Charge Reactor - Add alkene and solvent. - Add catalyst. setup->charge cool 3. Cool Reactor - Set chiller to desired initial temperature (e.g., 0 °C). charge->cool addition 4. Controlled Addition of TMDS - Add TMDS dropwise via syringe pump. - Monitor temperature closely. cool->addition reaction 5. Reaction Monitoring - Maintain temperature. - Monitor for signs of exotherm. addition->reaction quench 6. Quench Reaction - Slowly add quenching agent. reaction->quench workup 7. Work-up and Purification quench->workup

References

Technical Support Center: Purification of Products from 1,1,3,3-Tetramethyldisiloxane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1,3,3-Tetramethyldisiloxane (TMDS) reactions. The information is presented in a question-and-answer format to directly address common challenges encountered during the purification of reaction products.

Troubleshooting Guide

This section addresses specific issues that may arise during the workup and purification of products from reactions involving TMDS, such as hydrosilylation and reduction reactions.

Q1: My purified product has a persistent yellow or black color after a hydrosilylation reaction using a platinum catalyst. How can I remove the color?

A1: Residual color after a hydrosilylation reaction is often due to colloidal platinum or other catalyst-related impurities. Here are several methods to address this issue:

  • Activated Carbon Treatment: Activated carbon is effective at adsorbing colored impurities.[1]

    • Protocol:

      • Dissolve the crude product in a suitable solvent (e.g., dichloromethane, toluene).

      • Add activated carbon (e.g., Norit, Darco), typically 1-5% by weight relative to the crude product.[1]

      • Stir the mixture at room temperature for several hours or overnight.[1]

      • Filter the mixture through a pad of celite or a 0.45 µm filter to remove the activated carbon.[1]

  • Filtration through Silica (B1680970) Gel: A short plug of silica gel can be used to capture polar impurities and catalyst residues.

    • Protocol:

      • Prepare a short column or a fritted funnel with a 2-3 inch plug of silica gel.

      • Dissolve the crude product in a non-polar solvent (e.g., hexanes, toluene).

      • Pass the solution through the silica plug, eluting with the same or a slightly more polar solvent.

  • Salting Out: For water-soluble products like modified polyethylene (B3416737) glycols (PEGs), a salting-out procedure can be effective.[1]

    • Protocol:

      • Dilute the reaction mixture with water.

      • Add activated carbon and stir for several hours.

      • Add sodium chloride (NaCl) to near saturation to decrease the solubility of the organic product.[1]

      • Allow the mixture to settle, then filter to remove the carbon and separate the aqueous and organic layers.

Q2: I am observing multiple spots on my TLC plate after a hydrosilylation reaction with a styrene (B11656) derivative, making purification by column chromatography difficult. What are the possible side products?

A2: Hydrosilylation of styrenes can lead to a mixture of products due to different modes of addition and side reactions.[2] Common side products include:

  • Markovnikov vs. Anti-Markovnikov Addition Products: The silicon hydride can add to either the alpha or beta carbon of the styrene double bond, resulting in regioisomers that can be difficult to separate.

  • Dehydrosilylation Products: This side reaction can also contribute to the mixture of products observed.[2]

To minimize the formation of side products, consider optimizing reaction conditions such as temperature, catalyst loading, and reaction time. For purification, preparative TLC or HPLC might be necessary if column chromatography is ineffective.[2]

Q3: My reaction workup involving TMDS results in the formation of an emulsion during aqueous extraction. How can I break the emulsion?

A3: Emulsion formation is common when dealing with silicon-containing compounds. Here are some techniques to break the emulsion:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase can help to break the emulsion.

  • Filtration through Celite: Filtering the entire emulsion through a pad of celite can sometimes break the emulsion and allow for separation of the layers.

  • Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed can force the separation of the layers.

  • Changing the Solvent: Adding a small amount of a different organic solvent with a different density and polarity (e.g., diethyl ether if using dichloromethane) can sometimes destabilize the emulsion.

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the purification of products from TMDS reactions.

Q1: What are the common impurities found in reactions involving this compound?

A1: Common impurities include:

  • Unreacted TMDS: Due to its volatility (boiling point 70-71 °C), excess TMDS can often be removed by evaporation under reduced pressure.

  • Siloxane Byproducts: TMDS can react with water or other nucleophiles to form various siloxane oligomers.[3] These are typically removed by chromatography or distillation.

  • Catalyst Residues: Metal catalysts (e.g., platinum, rhodium) used in hydrosilylation can lead to colored impurities that may require treatment with activated carbon or filtration through silica gel for removal.[1][4]

  • Side Reaction Products: Depending on the specific reaction, various side products can form, such as isomers in hydrosilylation reactions.[2]

Q2: What are the recommended general purification techniques for products derived from TMDS reactions?

A2: The choice of purification technique depends on the properties of the desired product. Common methods include:

  • Distillation: For volatile and thermally stable products, distillation is an effective method for purification.

  • Column Chromatography: Silica gel column chromatography is a versatile technique for separating products from non-polar byproducts and unreacted starting materials.[2][5]

  • Aqueous Workup/Extraction: An aqueous workup is often used to remove water-soluble impurities. For some products, simple extraction is sufficient for purification.[6]

  • Filtration: Filtration through agents like celite or activated carbon can be used to remove solid impurities and colored residues.[1]

Q3: How can I safely handle and dispose of waste from TMDS reactions?

A3: this compound is a highly flammable liquid and vapor and can cause skin and eye irritation.[7] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7] Waste containing TMDS and its byproducts should be treated as hazardous chemical waste and disposed of according to your institution's safety guidelines. Avoid mixing it with oxidizing agents, strong acids, or bases.[8]

Data Summary

ParameterValueReference
This compound Boiling Point 70-71 °C
This compound Density 0.76 g/mL at 25 °C

Experimental Protocols

Protocol 1: General Procedure for Activated Carbon Treatment to Remove Colored Impurities

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., toluene, dichloromethane) to a concentration of approximately 5-10% (w/v).

  • Addition of Activated Carbon: Add activated carbon (1-5% by weight of the crude product) to the solution.

  • Stirring: Stir the suspension vigorously at room temperature for at least 2-4 hours. For persistent coloration, an overnight stir may be necessary.

  • Filtration: Prepare a filtration setup with a fritted funnel or a Büchner funnel containing a pad of celite (approximately 1-2 cm thick) over filter paper.

  • Removal of Carbon: Filter the mixture through the celite pad. Wash the celite pad with a fresh portion of the solvent to ensure complete recovery of the product.

  • Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure to obtain the decolorized product.

Protocol 2: General Aqueous Workup and Extraction

  • Quenching: Carefully quench the reaction mixture by slowly adding it to a stirred solution of saturated aqueous sodium bicarbonate or water.

  • Extraction: Transfer the mixture to a separatory funnel. If the product is in an organic solvent, add more of the same solvent to ensure a sufficient volume for extraction. If the product is neat, add a suitable extraction solvent (e.g., diethyl ether, ethyl acetate).

  • Washing: Wash the organic layer sequentially with water and then with brine. This helps to remove water-soluble byproducts and salts.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

  • Filtration and Concentration: Filter off the drying agent and wash it with a small amount of the extraction solvent. Combine the organic filtrates and remove the solvent under reduced pressure to yield the crude product, which can then be further purified if necessary.

Visualizations

Purification_Workflow Start Crude Reaction Mixture AqueousWorkup Aqueous Workup / Quenching Start->AqueousWorkup Extraction Extraction with Organic Solvent AqueousWorkup->Extraction Drying Drying of Organic Layer (e.g., Na2SO4) Extraction->Drying SolventRemoval1 Solvent Removal Drying->SolventRemoval1 CrudeProduct Crude Product SolventRemoval1->CrudeProduct ColorCheck Product Colored? CrudeProduct->ColorCheck ActivatedCarbon Activated Carbon Treatment ColorCheck->ActivatedCarbon Yes PurityCheck Check Purity (TLC, NMR, etc.) ColorCheck->PurityCheck No Filtration Filtration (e.g., through Celite) ActivatedCarbon->Filtration Filtration->PurityCheck ColumnChromatography Column Chromatography PurityCheck->ColumnChromatography Impure PureProduct Pure Product PurityCheck->PureProduct Sufficiently Pure SolventRemoval2 Solvent Removal ColumnChromatography->SolventRemoval2 SolventRemoval2->PureProduct

Caption: A typical purification workflow for products from TMDS reactions.

Troubleshooting_Color_Removal Start Colored Crude Product Method1 Activated Carbon Treatment Start->Method1 Method2 Short Silica Gel Plug Filtration Start->Method2 Method3 Salting Out (for aqueous soluble products) Start->Method3 Result1 Decolorized Product Method1->Result1 Method2->Result1 Method3->Result1

Caption: Troubleshooting options for removing color from reaction products.

References

Technical Support Center: Optimizing Catalyst Loading for 1,1,3,3-Tetramethyldisiloxane Hydrosilylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the hydrosilylation of 1,1,3,3-Tetramethyldisiloxane (B107390).

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of catalyst loading for the hydrosilylation of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. 2. Catalyst Poisoning: The presence of impurities in the reagents or solvents can inhibit catalyst activity. Common poisons for platinum catalysts include amines, phosphorus compounds, sulfur compounds, arsenic, and tin.[1] 3. Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to proceed at a reasonable rate. 4. Low Reaction Temperature: The reaction may require thermal energy to overcome the activation barrier. 5. Induction Period: Some catalysts, like Speier's catalyst, may exhibit an induction period before the reaction begins.[2]1. Use a fresh batch of catalyst or a newly opened bottle. Ensure proper storage conditions (e.g., refrigeration for some Karstedt's catalyst solutions).[1] 2. Use high-purity, anhydrous reagents and solvents. Consider passing reagents through a column of activated alumina (B75360) or using a getter to remove impurities. 3. Systematically increase the catalyst loading. Perform a catalyst loading screen to determine the optimal concentration.[3] 4. Gradually increase the reaction temperature in increments (e.g., 10-20 °C) and monitor the reaction progress. 5. Allow for a sufficient induction period, especially when using Speier's catalyst. Monitor the reaction over a longer period.[2]
Formation of Byproducts (Low Selectivity) 1. Alkene Isomerization: The catalyst may be promoting the isomerization of the alkene substrate.[4] 2. Dehydrogenative Silylation: This side reaction can compete with the desired hydrosilylation.[5] 3. Disproportionation of this compound: This can lead to the formation of other silane (B1218182) species.1. Lower the reaction temperature. Screen different catalysts, as some are less prone to causing isomerization.[6] 2. Adjust the stoichiometry of the reactants. A slight excess of the alkene may suppress this side reaction. 3. Use a well-defined, single-site catalyst if possible. Ensure anhydrous conditions.
Reaction is Too Fast or Uncontrolled 1. Excessive Catalyst Loading: Too much catalyst can lead to a highly exothermic and difficult-to-control reaction. 2. High Reaction Temperature: The initial reaction temperature may be too high.1. Reduce the catalyst loading significantly. Start with a lower concentration and gradually increase it. 2. Start the reaction at a lower temperature (e.g., 0 °C or room temperature) and allow it to slowly warm up. Use a cooling bath to manage the exotherm.
Difficulty in Catalyst Removal 1. Homogeneous Catalyst: The catalyst is soluble in the reaction mixture, making it difficult to separate from the product.1. Consider using a heterogeneous (supported) platinum catalyst, which can be removed by simple filtration.[7] 2. If using a homogeneous catalyst, explore purification methods such as column chromatography or distillation.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for the hydrosilylation of this compound?

A1: For platinum-based catalysts like Karstedt's catalyst, a good starting point is in the range of 5-50 ppm of platinum relative to the total weight of the reactants.[8] For optimization, it is recommended to perform a loading screen with concentrations ranging from 0.5 mol% to 5 mol%.[3]

Q2: What are the main differences between Karstedt's catalyst and Speier's catalyst?

A2: Karstedt's catalyst is a Pt(0) complex that is highly soluble in silicone resins and other organic media, making it a homogeneous catalyst in these systems.[9] Speier's catalyst (H₂PtCl₆ in isopropanol) can be heterogeneous in non-polar silicone resins.[9] Karstedt's catalyst is generally considered more active and is often preferred for achieving fast cures at low temperatures.[1]

Q3: How can I monitor the progress of my hydrosilylation reaction?

A3: The reaction can be monitored by tracking the disappearance of the Si-H bond using FT-IR spectroscopy (the Si-H stretch appears around 2100-2200 cm⁻¹). Alternatively, ¹H NMR spectroscopy can be used to monitor the disappearance of the Si-H proton signal (typically around 4.7 ppm) and the appearance of the product signals.[10] Gas chromatography (GC) can also be used to follow the consumption of the reactants and the formation of the product.

Q4: My reaction is sluggish even with high catalyst loading. What could be the issue?

A4: If increasing the catalyst loading does not improve the reaction rate, the issue is likely catalyst poisoning.[1] Ensure all your reagents and solvents are of high purity and are anhydrous. Trace amounts of water or other protic substances can deactivate the catalyst.[6] Common poisons include compounds containing nitrogen, sulfur, phosphorus, and tin.[1]

Q5: Are there any safety precautions I should take when running hydrosilylation reactions?

A5: Yes. Hydrosilylation reactions can be exothermic, especially with high catalyst loadings. It is important to have adequate cooling available and to monitor the reaction temperature closely. The reaction should be carried out in a well-ventilated fume hood. As with all chemical reactions, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Experimental Protocols

Protocol 1: General Procedure for Optimizing Catalyst Loading

This protocol outlines a systematic approach to determine the optimal catalyst loading for the hydrosilylation of an alkene with this compound.

1. Preparation:

  • Thoroughly dry all glassware in an oven at 120 °C and cool under an inert atmosphere (e.g., nitrogen or argon).

  • Ensure the alkene substrate is pure and free of inhibitors.

  • Use anhydrous solvent (e.g., toluene (B28343) or THF) from a solvent purification system or a freshly opened bottle.

2. Reaction Setup:

  • In a glovebox or under an inert atmosphere, prepare a series of reaction vials.

  • To each vial, add the alkene (1.0 mmol, 1.0 equiv) and the chosen anhydrous solvent (e.g., 2 mL).

  • Add this compound (1.1 mmol, 1.1 equiv).

  • Prepare a stock solution of the platinum catalyst (e.g., Karstedt's catalyst) in the reaction solvent.

  • Add the calculated volume of the catalyst stock solution to each vial to achieve the desired catalyst loading (e.g., 10 ppm, 25 ppm, 50 ppm, 100 ppm).

3. Reaction and Monitoring:

  • Seal the vials and place them in a temperature-controlled shaker or on a magnetic stir plate at the desired reaction temperature (e.g., room temperature or 60 °C).

  • At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), take a small aliquot from each reaction mixture.

  • Quench the aliquot with a small amount of a suitable solvent and analyze by GC, ¹H NMR, or FT-IR to determine the conversion.

4. Analysis:

  • Plot the conversion versus time for each catalyst loading.

  • The optimal catalyst loading will be the lowest concentration that provides the desired conversion in an acceptable timeframe with minimal byproduct formation.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_setup 2. Reaction Setup (Inert Atmosphere) cluster_reaction 3. Reaction & Monitoring cluster_analysis 4. Analysis prep1 Dry Glassware setup1 Add Alkene to Vials prep1->setup1 prep2 Purify Alkene prep2->setup1 prep3 Use Anhydrous Solvent prep3->setup1 setup2 Add this compound setup1->setup2 setup3 Add Catalyst Stock Solution setup2->setup3 react1 Seal Vials & Start Reaction setup3->react1 react2 Take Aliquots at Time Intervals react1->react2 react3 Quench & Analyze (GC, NMR, IR) react2->react3 analysis1 Plot Conversion vs. Time react3->analysis1 analysis2 Determine Optimal Catalyst Loading analysis1->analysis2

Caption: Experimental workflow for optimizing catalyst loading.

troubleshooting_hydrosilylation cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions start Low or No Conversion? catalyst_inactive Inactive Catalyst? - Use fresh catalyst - Check storage start->catalyst_inactive Check Catalyst First catalyst_poisoned Catalyst Poisoning? - Purify reagents/solvents - Check for N, S, P, Sn compounds start->catalyst_poisoned insufficient_loading Insufficient Loading? - Increase loading systematically start->insufficient_loading low_temp Low Temperature? - Increase temperature start->low_temp induction_period Induction Period? - Allow more time (esp. Speier's) start->induction_period

Caption: Troubleshooting logic for low or no conversion.

References

Technical Support Center: 1,1,3,3-Tetramethyldisiloxane (TMDSO) Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the premature decomposition of 1,1,3,3-Tetramethyldisiloxane (TMDSO).

Troubleshooting Guide

This guide addresses specific issues you might encounter during the handling and storage of TMDSO.

Issue Possible Cause Recommended Action
Cloudy appearance or precipitate formation in TMDSO Hydrolysis due to moisture contamination.Immediately purge the container with a dry, inert gas (e.g., nitrogen or argon) and securely reseal. For future use, ensure all transfers are conducted under anhydrous conditions. Consider filtering the TMDSO through a 0.2 µm PTFE filter under an inert atmosphere.
Loss of reactivity in hydrosilylation reactions Decomposition of TMDSO, leading to a lower concentration of Si-H bonds.Verify the purity of the TMDSO using Gas Chromatography (GC) or ¹H NMR spectroscopy (see Experimental Protocols). If purity is compromised, consider distillation under reduced pressure to purify the reagent.
Pressure buildup inside the storage container Gaseous byproducts from decomposition, potentially hydrogen gas from reaction with water or acids.Carefully and slowly vent the container in a well-ventilated fume hood, away from ignition sources. After venting, purge the headspace with an inert gas before resealing.
Discoloration of TMDSO (yellowing) Oxidation or reaction with impurities.While slight discoloration may not always affect reactivity, it is an indicator of instability. It is recommended to test the purity before use. To prevent this, store TMDSO under an inert atmosphere and away from light.
Inconsistent experimental results Variable purity of TMDSO between batches or due to gradual decomposition.Establish a routine quality control check for each new bottle of TMDSO and periodically for stored material. Use the provided analytical methods to ensure consistency.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound (TMDSO) decomposition?

A1: The premature decomposition of TMDSO is primarily caused by:

  • Hydrolysis: Reaction with water or moisture, which is accelerated in the presence of acids or bases.

  • Oxidation: Reaction with strong oxidizing agents.

  • Incompatible Materials: Contact with strong acids, bases, alcohols, and certain metal salts can catalyze decomposition.[1][2]

  • Elevated Temperatures: Storage at high temperatures can accelerate degradation and lead to pressure buildup in sealed containers.[2][3]

  • Exposure to Air: The presence of atmospheric moisture and oxygen can contribute to gradual degradation.

Q2: How should I properly store TMDSO to ensure its stability?

A2: To maximize the shelf life of TMDSO, it is crucial to:

  • Store in a tightly sealed container: Use the original manufacturer's container or a chemically resistant container with a secure, moisture-proof seal.

  • Maintain a cool and dry environment: Store in a well-ventilated area, away from direct sunlight and heat sources. Recommended storage temperature is typically at or below room temperature.

  • Utilize an inert atmosphere: For long-term storage or for high-purity applications, it is highly recommended to store TMDSO under a dry, inert atmosphere such as nitrogen or argon to prevent contact with air and moisture.[4]

Q3: Are there any chemical inhibitors or stabilizers that can be added to TMDSO to prevent its decomposition?

A3: While specific data on stabilizers for pure TMDSO is limited in publicly available literature, general strategies for stabilizing similar silicone compounds can be considered. The addition of antioxidants or radical scavengers may offer protection against oxidative decomposition. For instance, hindered amine light stabilizers (HALS) are effective radical scavengers used in polymers. However, the compatibility and effectiveness of any additive with TMDSO for your specific application would need to be experimentally validated. It is generally recommended to rely on proper storage and handling techniques to maintain the purity of TMDSO.

Q4: How can I test the purity and detect the decomposition of my TMDSO sample?

A4: The purity of TMDSO and the presence of decomposition products can be effectively monitored using the following analytical techniques:

  • Gas Chromatography (GC): A powerful technique to determine the purity of TMDSO and quantify volatile impurities or degradation products. A typical purity for high-grade TMDSO is >97%.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides information about the chemical structure and can be used to detect the presence of Si-OH groups (silanols), which are primary hydrolysis products. The disappearance of the Si-H proton signal can also indicate decomposition.

  • Karl Fischer Titration: To specifically quantify the water content in your TMDSO sample.

Detailed experimental protocols for these methods are provided below.

Quantitative Data on Decomposition

Table 1: Estimated Hydrolysis Rate of Siloxanes at Different pH Levels

pHConditionEstimated Degradation Rate Constant (at 24°C)Reference
2Acidic (HCl solution)0.07 mgSi L⁻¹ day⁻¹[4]
6Neutral (Demineralised water)0.002 mgSi L⁻¹ day⁻¹[4]
12Alkaline (NaOH solution)0.28 mgSi L⁻¹ day⁻¹[4]

Note: Data is for polydimethylsiloxane (B3030410) (PDMS) and should be considered as an estimate for the relative stability of the Si-O-Si bond in TMDSO under different pH conditions.

Experimental Protocols

Protocol 1: Purity Assessment of TMDSO by Gas Chromatography (GC-FID)

Objective: To determine the purity of a this compound sample and identify the presence of volatile decomposition products.

Methodology:

  • Instrumentation:

    • Gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Capillary column suitable for volatile siloxane analysis (e.g., a low-to-mid polarity column like a 5% phenyl-methylpolysiloxane).

    • Autosampler or manual injection system.

    • Data acquisition and processing software.

  • Sample Preparation:

    • Due to the volatility and reactivity of TMDSO, sample preparation should be conducted swiftly and with care to minimize exposure to atmospheric moisture.

    • Prepare a 1% (v/v) solution of the TMDSO sample in a dry, inert solvent such as anhydrous hexane (B92381) or toluene.

  • GC-FID Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 5 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold at 200 °C for 5 minutes.

    • Detector Temperature: 280 °C

    • Detector Gases: Hydrogen, Air, and Makeup gas (Nitrogen or Helium) at manufacturer-recommended flow rates.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time (determined by running a standard if available).

    • Calculate the purity of the sample by determining the area percentage of the TMDSO peak relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of TMDSO peak / Total area of all peaks) x 100

    • Minor peaks with shorter retention times may indicate more volatile decomposition products, while peaks with longer retention times could be higher molecular weight siloxanes formed through condensation reactions.

Protocol 2: Monitoring TMDSO Decomposition using ¹H NMR Spectroscopy

Objective: To qualitatively and semi-quantitatively monitor the decomposition of this compound by observing changes in its proton NMR spectrum.

Methodology:

  • Instrumentation:

    • NMR spectrometer (300 MHz or higher is recommended).

    • Standard 5 mm NMR tubes.

  • Sample Preparation:

    • Work in a glove box or under a stream of inert gas to prepare the NMR sample.

    • Add approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) that has been dried over molecular sieves to a clean, dry NMR tube.

    • Add 1-2 drops of the TMDSO sample to the NMR tube.

    • Cap the NMR tube securely.

  • ¹H NMR Acquisition Parameters:

    • Number of Scans: 8-16

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for potential quantification).

    • Pulse Angle: 30-45 degrees.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • Spectral Interpretation and Data Analysis:

    • The ¹H NMR spectrum of pure this compound should exhibit two main signals:

      • A doublet for the methyl protons (-CH₃) coupled to the silicon-hydride proton (Si-H).

      • A septet for the silicon-hydride proton (Si-H) coupled to the methyl protons.

    • Decomposition Monitoring:

      • Appearance of new peaks: The formation of silanol (B1196071) (Si-OH) groups due to hydrolysis will result in a new, broad singlet. The chemical shift of this peak is concentration and solvent-dependent.

      • Disappearance of the Si-H signal: The intensity of the Si-H septet will decrease as the TMDSO decomposes.

      • Changes in peak integration: By integrating the Si-H proton signal relative to the methyl proton signal, a semi-quantitative measure of decomposition can be obtained. A decrease in the relative integration of the Si-H peak indicates degradation.

Visualizations

Decomposition_Pathway TMDSO This compound [(CH₃)₂SiH]₂O Silanol Dimethylsilanol (CH₃)₂SiH(OH) TMDSO->Silanol Hydrolysis H2 Hydrogen Gas (H₂) TMDSO->H2 Reaction with Acid/Base Oxidation_Products Oxidation Products TMDSO->Oxidation_Products Oxidation H2O Water (H₂O) H2O->Silanol Acid_Base Acid/Base Catalyst Acid_Base->Silanol Oxidant Strong Oxidizing Agent Oxidant->Oxidation_Products Heat Heat Heat->Silanol Accelerates Polycondensation Polycondensation Products (Higher Molecular Weight Siloxanes) Heat->Polycondensation Accelerates Silanol->Polycondensation Condensation

Caption: Primary decomposition pathways of this compound.

Experimental_Workflow cluster_storage Storage & Handling cluster_testing Stability Testing cluster_decision Decision Making Storage Store TMDSO (Cool, Dry, Inert Atmosphere) Handling Handle Under Anhydrous Conditions Storage->Handling Sample Sample TMDSO Handling->Sample GC GC-FID Analysis (Purity Check) Sample->GC NMR ¹H NMR Analysis (Decomposition Check) Sample->NMR KF Karl Fischer Titration (Water Content) Sample->KF Evaluate Evaluate Results GC->Evaluate NMR->Evaluate KF->Evaluate Use Use in Experiment Evaluate->Use Purity > 97% No Decomposition Purify Purify (e.g., Distillation) Evaluate->Purify Minor Impurities Discard Discard Evaluate->Discard Significant Decomposition Purify->Sample Re-test

Caption: Recommended workflow for ensuring the stability and purity of TMDSO.

References

Technical Support Center: Amide Reduction with 1,1,3,3-Tetramethyldisiloxane (TMDS)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing 1,1,3,3-Tetramethyldisiloxane (TMDS) for the reduction of amides.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My amide reduction is sluggish or incomplete. What are the common causes and how can I improve the conversion?

A1: Incomplete reduction is a frequent issue that can often be attributed to several factors related to the catalyst, reagents, or reaction conditions.

  • Catalyst Activity: The choice and handling of the catalyst are critical. Many catalysts used with TMDS are sensitive to air and moisture. Ensure the catalyst is fresh, properly stored, and handled under an inert atmosphere (e.g., Argon or Nitrogen). Deactivated or low-quality catalyst is a primary reason for failed reactions.

  • Substrate Reactivity: The structure of the amide plays a significant role.

    • Tertiary amides are generally more reactive than secondary amides.[1][2]

    • N-Aryl amides are often easier to reduce than N-benzyl amides, which may require more forcing conditions.[1][3]

    • Primary amides can be challenging to reduce directly. A common strategy is to first protect the amide as a monotrimethylsilylated derivative before reduction.[1][3]

  • Stoichiometry of TMDS: While TMDS is the reducing agent, using a large excess is not always beneficial and can complicate purification. A typical starting point is 2-4 equivalents. The optimal amount should be determined empirically for your specific substrate.

  • Reaction Temperature: While many TMDS reductions proceed under mild conditions, some less reactive amides may require elevated temperatures.[1][3] If the reaction is slow at room temperature, consider gradually increasing the temperature (e.g., to 65-80 °C) while monitoring for side product formation.[4]

  • Solvent Choice: The choice of solvent can influence reaction rates and solubility. Anhydrous, non-protic solvents like THF, Toluene, or 1,4-Dioxane are commonly used. Ensure the solvent is thoroughly dried before use.

Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

A2: Side product formation often depends on the substrate and the specific catalyst system employed.

  • Formation of Enamines: If the amide substrate has an α-hydrogen, formation of an enamine is a possible outcome, particularly with iridium catalysts like Vaska's complex ([IrCl(CO)(PPh₃)₂]).[1][5] While sometimes the desired product, if the fully reduced amine is the target, this can be considered a side product. An acidic workup can help hydrolyze the enamine to an imine/iminium ion, which can then be further reduced or isolated.

  • Dehalogenation: In substrates containing sensitive groups like a benzyl (B1604629) chloride, dehalogenation can occur as an undesired side reaction, especially under thermal conditions with iron carbonyl catalysts.[1][3] Switching to photo-irradiated conditions at lower temperatures may suppress this side reaction.[1][3]

  • Over-reduction or C-N Bond Cleavage: While less common with TMDS compared to harsher reagents like LiAlH₄, aggressive conditions (high temperatures, prolonged reaction times) can sometimes lead to cleavage of the C-N bond, resulting in complex product mixtures.[4] Careful monitoring of the reaction progress is essential.

Q3: Which catalyst should I choose for my TMDS amide reduction?

A3: The optimal catalyst depends heavily on the amide type (primary, secondary, tertiary) and the presence of other functional groups. Several catalyst systems are effective with TMDS.[1][3][5]

  • Platinum Catalysts (e.g., H₂PtCl₆): These are effective for a broad range of secondary and tertiary amides, including lactams, and are known for their high chemoselectivity.[1][6] Functional groups like nitro (NO₂), esters (CO₂R), nitriles (CN), and halides often remain intact.[2][6][7]

  • Iridium Catalysts (e.g., Vaska's complex): Often used for reducing tertiary amides.[8] This system is particularly useful in tandem reactions where the intermediate iminium ion is trapped by a nucleophile.[8][9]

  • Tris(pentafluorophenyl)borane (B(C₆F₅)₃): This metal-free catalyst is effective for reducing tertiary and N-phenyl secondary amides under mild conditions.[1][2][7] It shows good tolerance for alkenes, nitro groups, and aryl halides.[2][7]

  • Indium Catalysts (e.g., InI₃): This system has shown success with secondary aryl and aliphatic amides, although yields can be variable (12-96%).[1][3]

  • Iron Catalysts (e.g., Fe₃(CO)₁₂): Can reduce tertiary amides but may require thermal or photo-irradiation conditions and can sometimes promote side reactions like dehalogenation.[1][3]

Q4: My reaction is complete, but I am struggling with the workup and product isolation. What is a reliable procedure?

A4: Workup for TMDS reductions can be complicated by the formation of silicone byproducts.

  • Standard Quench: A common first step is to carefully quench the reaction with an acidic aqueous solution, such as 1M HCl. This protonates the amine product, making it water-soluble, and hydrolyzes any remaining silanes and silyl (B83357) ethers.

  • Silicone Byproduct Removal: The resulting siloxane polymers can sometimes form gels or emulsions, making phase separation difficult.

    • Filtration: Diluting the mixture with a solvent like diethyl ether or ethyl acetate (B1210297) and filtering through a pad of Celite can help remove insoluble silicone polymers.

    • Acid/Base Extraction: After quenching, perform a standard acid/base extraction. Wash the organic layer with dilute acid (e.g., 1M HCl) to extract the amine product into the aqueous layer.[10] The organic layer, containing silicone byproducts and neutral impurities, can then be discarded. Basifying the aqueous layer (e.g., with NaOH or Na₂CO₃) will deprotonate the amine, which can then be extracted back into an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Crystallization: For many amine products, isolation as a hydrochloride salt is a highly effective purification method. After the initial acidic quench and extraction, the product can often be crystallized directly from the aqueous layer or by adding an organic solvent.[11]

Data & Protocols

Table 1: Catalyst Systems for TMDS Amide Reduction & Functional Group Tolerance
Catalyst SystemAmide TypeTolerated Functional GroupsNotes
H₂PtCl₆ Secondary, TertiaryNO₂, CO₂R, CN, C=C, Cl, Br[2][6][7]Highly chemoselective and reliable.[6]
B(C₆F₅)₃ Tertiary, N-Phenyl SecondaryAlkenes, NO₂, Aryl Halides[2][7]Metal-free, mild conditions, minimal purification needed.[2][7]
IrCl(CO)(PPh₃)₂ TertiaryEsters, Ketones[5][11]Can lead to enamines if α-hydrogens are present.[1] Good for tandem functionalization.[9]
InI₃ Secondary (Aryl & Aliphatic)NO₂, Br, I[1][3]Yields can be variable.[3]
Fe₃(CO)₁₂ TertiaryHalogens, Methoxy groups[1]May require heat or light; can cause dehalogenation.[1][3]
General Experimental Protocol for Platinum-Catalyzed Amide Reduction

This protocol is a representative example and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried flask under an inert atmosphere (Argon), add the amide (1.0 mmol), the solvent (e.g., anhydrous THF, 2.0 mL), and the platinum catalyst (e.g., H₂PtCl₆, 0.5-1 mol%).

  • Addition of Reductant: Add this compound (TMDS) (2.0-3.0 mmol, 2-3 equiv.) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or gentle heat (e.g., 50 °C) and monitor its progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

  • Workup & Quenching: Upon completion, cool the reaction to 0 °C and slowly add 1M HCl (5 mL) to quench the excess TMDS and protonate the amine product.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether (2 x 10 mL) to remove silicone byproducts.

  • Isolation: Basify the aqueous layer to a pH > 10 with 3M NaOH. Extract the deprotonated amine product with dichloromethane (3 x 15 mL).

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine, which can be further purified by column chromatography or crystallization.

Visual Guides

Troubleshooting_Workflow Troubleshooting Incomplete Amide Reduction start Problem: Incomplete Reaction check_catalyst 1. Check Catalyst - Is it fresh? - Handled under inert gas? start->check_catalyst check_substrate 2. Evaluate Substrate - Is it a primary amide? - Sterically hindered? start->check_substrate check_conditions 3. Adjust Conditions - Increase temperature? - Change solvent? start->check_conditions solution_catalyst Solution: Use fresh catalyst under inert atmosphere. check_catalyst->solution_catalyst Issue Found solution_substrate Solution: - Protect primary amide (TMS). - Increase reaction time. check_substrate->solution_substrate Issue Found solution_conditions Solution: - Incrementally increase T to 80°C. - Screen anhydrous solvents (THF, Toluene). check_conditions->solution_conditions Issue Found success Reaction Successful solution_catalyst->success solution_substrate->success solution_conditions->success

Caption: A decision tree for troubleshooting incomplete amide reductions.

Workup_Flowchart General Workup Procedure start Completed Reaction Mixture quench 1. Quench with 1M HCl (aq) at 0°C start->quench extract_org 2. Wash with Ether (Removes Siloxanes) quench->extract_org separate1 Separate Layers extract_org->separate1 basify 3. Basify Aqueous Layer (e.g., 3M NaOH to pH > 10) separate1->basify Aqueous Layer (Contains Amine Salt) org_waste Organic Layer (Silicone Waste) separate1->org_waste Organic Layer extract_prod 4. Extract Product with CH₂Cl₂ basify->extract_prod separate2 Separate Layers extract_prod->separate2 dry_concentrate 5. Dry & Concentrate Organic Layer separate2->dry_concentrate Organic Layer (Contains Amine) aq_waste Aqueous Layer (Salts) separate2->aq_waste Aqueous Layer final_product Purified Amine dry_concentrate->final_product

Caption: A standard workflow for the workup and isolation of amine products.

References

Technical Support Center: 1,1,3,3-Tetramethyldisiloxane (TMDS) Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 1,1,3,3-Tetramethyldisiloxane (TMDS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving TMDS.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound (TMDS) in a laboratory setting?

This compound is a versatile reagent primarily used for:

  • Hydrosilylation Reactions: It serves as a hydride source for the addition of Si-H bonds across unsaturated bonds like alkenes and alkynes, typically catalyzed by platinum complexes such as Karstedt's catalyst.[1][2]

  • Reducing Agent: TMDS is an effective and mild reducing agent for various functional groups, including aldehydes, ketones, and amides.[3][4]

  • Synthesis of Organosilicon Compounds: It is a key building block for the synthesis of more complex organosilicon molecules and polymers.[2]

Q2: How does the choice of solvent affect the reactivity of TMDS in hydrosilylation reactions?

The solvent can significantly influence the rate and outcome of hydrosilylation reactions. While solventless reactions are common, the choice of solvent becomes critical when dealing with solid reagents or for controlling reaction temperature and homogeneity.

  • Non-polar, aprotic solvents like toluene (B28343), xylene, and hexane (B92381) are generally preferred for hydrosilylation reactions catalyzed by platinum complexes like Karstedt's catalyst.[5] These solvents are inert and effectively dissolve both the catalyst and the reactants.

  • Ethereal solvents such as tetrahydrofuran (B95107) (THF) can also be used and may enhance the reaction rate in some cases.

  • Protic solvents , especially alcohols, should be avoided as they can react with the Si-H bonds of TMDS, leading to side reactions and consumption of the reagent.[6]

  • Coordinating solvents may inhibit the catalyst by competing for coordination sites on the metal center.

Q3: What are the common side reactions observed when using TMDS?

The primary side reactions involving TMDS are often related to the reactivity of its Si-H bonds:

  • Reaction with Protic Species: TMDS readily reacts with water, alcohols, and other protic compounds, leading to the evolution of hydrogen gas and the formation of siloxanes. It is crucial to use anhydrous conditions for most reactions involving TMDS.[7]

  • Catalyst Inhibition: Certain functional groups in the substrate or impurities in the solvent can poison the catalyst, leading to low or no conversion. For instance, in platinum-catalyzed hydrosilylations, compounds containing sulfur or phosphorus can deactivate the catalyst.[8]

  • Isomerization of Alkenes: In some hydrosilylation reactions, especially with terminal alkenes, isomerization of the double bond can occur as a competing reaction.[9]

Q4: How can I monitor the progress of a reaction involving TMDS?

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for monitoring the consumption of TMDS and the formation of products.[10][11] Thin-Layer Chromatography (TLC) can also be a quick and effective method for tracking the reaction progress, especially for less volatile products.[10]

Troubleshooting Guides

Issue 1: Low or No Yield in Hydrosilylation Reactions
Possible Cause Troubleshooting Steps
Catalyst Inactivity or Inhibition - Use a fresh, active catalyst. Karstedt's catalyst solutions can degrade over time.[5] - Ensure all reagents and solvents are free of catalyst poisons such as sulfur, phosphorus, or amine compounds.[8] - Increase the catalyst loading incrementally.
Presence of Moisture - Thoroughly dry all glassware before use.[7] - Use anhydrous solvents and reagents. [7] - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[12]
Incorrect Solvent - Switch to a non-polar, aprotic solvent like toluene or hexane if you are using a potentially coordinating or protic solvent.[5]
Low Reactivity of Substrate - Increase the reaction temperature. Hydrosilylation with some substrates may require heating.[13] - Consider using a more reactive catalyst.
Issue 2: Formation of Unwanted Byproducts
Possible Cause Troubleshooting Steps
Reaction with Protic Impurities - Purify all reagents and solvents to remove traces of water or alcohols. - Add a drying agent to the reaction mixture if compatible with the reactants and catalyst.
Side Reactions of the Substrate - Optimize reaction conditions (temperature, reaction time) to favor the desired reaction pathway. - Use a more selective catalyst if available.
Isomerization of Alkenes - Lower the reaction temperature to minimize isomerization. - Choose a catalyst known for higher regioselectivity.

Data Presentation

Table 1: Comparison of Substrate Reactivity in Hydrosilylation with a Silica-Supported Karstedt-type Catalyst [14]

SubstrateReaction Temperature (°C)Reaction Time (min)Conversion (%)
Styrene2070~90
1,3-divinyl-1,1,3,3-tetramethyldisiloxane207587
Vinyldimethylphenylsilane207083
Allylepoxypropylether207070
Methyl methacrylate708549

Note: This data is from a specific study with a heterogeneous catalyst and may not be directly transferable to all reaction conditions.

Experimental Protocols

Key Experiment: Hydrosilylation of an Alkene with TMDS using Karstedt's Catalyst

This protocol provides a general procedure for the hydrosilylation of a terminal alkene with TMDS.

Materials:

  • This compound (TMDS)

  • Alkene (e.g., 1-octene)

  • Karstedt's catalyst solution (e.g., in xylene)[1]

  • Anhydrous toluene (or other suitable non-polar, aprotic solvent)

  • Inert gas supply (Nitrogen or Argon)

  • Dry glassware

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

  • Reaction Setup: Assemble the reaction apparatus (e.g., a round-bottom flask with a magnetic stirrer and a condenser) under an inert atmosphere.

  • Addition of Reagents:

    • To the reaction flask, add the alkene and anhydrous toluene.

    • Begin stirring the solution.

    • Add this compound (TMDS) to the mixture. A slight excess of the silane (B1218182) is often used.

  • Addition of Catalyst:

    • Carefully add a catalytic amount of Karstedt's catalyst solution to the reaction mixture. The amount will depend on the specific catalyst solution and the scale of the reaction, but typically a few drops are sufficient for small-scale reactions.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by GC-MS or TLC.[10] The disappearance of the starting materials and the appearance of the product peak will indicate the reaction's progress.

  • Work-up:

    • Once the reaction is complete, the catalyst can often be left in the product mixture if the concentration is very low.

    • If necessary, the product can be purified by distillation or column chromatography to remove any unreacted starting materials or byproducts.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass Dry Glassware setup_inert Assemble under Inert Atmosphere prep_glass->setup_inert add_reagents Add Alkene, Solvent, and TMDS setup_inert->add_reagents add_catalyst Add Karstedt's Catalyst add_reagents->add_catalyst monitor_reaction Monitor by GC-MS/TLC add_catalyst->monitor_reaction purification Purify by Distillation or Chromatography monitor_reaction->purification product Final Product purification->product

Caption: General workflow for a hydrosilylation reaction.

troubleshooting_hydrosilylation start Low/No Yield in Hydrosilylation catalyst_check Is the catalyst active and free of poisons? start->catalyst_check moisture_check Are anhydrous conditions maintained? start->moisture_check solvent_check Is the solvent non-coordinating and aprotic? start->solvent_check catalyst_yes Yes catalyst_check->catalyst_yes catalyst_no No catalyst_check->catalyst_no moisture_yes Yes moisture_check->moisture_yes moisture_no No moisture_check->moisture_no solvent_yes Yes solvent_check->solvent_yes solvent_no No solvent_check->solvent_no solution_catalyst Use fresh catalyst, purify reagents. catalyst_no->solution_catalyst solution_moisture Ensure dry glassware and anhydrous reagents/solvents. moisture_no->solution_moisture solution_solvent Use a non-polar, aprotic solvent like toluene. solvent_no->solution_solvent

Caption: Troubleshooting logic for low-yield hydrosilylation.

References

Validation & Comparative

A Comparative Guide to Silane Reducing Agents: 1,1,3,3-Tetramethyldisiloxane in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the choice of a reducing agent is pivotal to achieving desired chemical transformations with high efficiency and selectivity. While traditional metal hydrides like lithium aluminum hydride (LiAlH₄) are powerful, they often lack chemoselectivity and present significant handling risks. Silane-based reducing agents have emerged as milder, more selective, and safer alternatives, making them invaluable tools in the synthesis of complex molecules, particularly in the pharmaceutical industry.

This guide provides a comprehensive comparison of 1,1,3,3-Tetramethyldisiloxane (B107390) (TMDS) with other commonly used silane (B1218182) reducing agents, including Polymethylhydrosiloxane (PMHS), triethylsilane (Et₃SiH), and phenylsilane (B129415) (PhSiH₃). By examining their performance across various functional group reductions and providing supporting experimental data and protocols, this document aims to equip researchers with the knowledge to select the optimal silane for their specific synthetic needs.

General Mechanism of Silane Reductions

The reducing power of silanes stems from the polarity of the silicon-hydrogen (Si-H) bond, where hydrogen is the more electronegative atom, rendering it hydridic. The reactivity of the Si-H bond can be modulated by the substituents on the silicon atom and is often enhanced by the use of a catalyst, typically a Lewis acid or a transition metal complex. The general mechanism involves the activation of the substrate by the catalyst, followed by the transfer of a hydride from the silane to the electrophilic center of the substrate.

G General Mechanism of Catalytic Hydrosilylation Substrate Substrate (e.g., C=O) Activated_Substrate Activated Substrate Substrate->Activated_Substrate Activation Catalyst Catalyst (Lewis Acid or Transition Metal) Catalyst->Activated_Substrate Silane Silane (R₃SiH) Hydride_Transfer Hydride Transfer Silane->Hydride_Transfer Activated_Substrate->Hydride_Transfer Reduced_Product Reduced Product Hydride_Transfer->Reduced_Product Silyl_Byproduct Silyl Byproduct Hydride_Transfer->Silyl_Byproduct

Caption: General mechanism of catalytic hydrosilylation.

Performance Comparison of Silane Reducing Agents

The choice of silane reducing agent significantly impacts the outcome of a reaction, influencing yield, reaction time, and functional group tolerance. Below is a comparative overview of TMDS against other common silanes in the reduction of key functional groups.

Reduction of Amides to Amines

The reduction of amides to amines is a fundamental transformation in organic synthesis. Silane-based reagents offer a milder alternative to harsh reducing agents like LiAlH₄.

SubstrateSilaneCatalyst/ConditionsYield (%)Reference
N,N-dibenzylacetamideTMDSRu complex51[1]
N,N-dibenzylacetamideEt₃SiHRu complex>51[1]
Tertiary and N-phenyl secondary amidesTMDSB(C₆F₅)₃65-98[1]
Tertiary and N-phenyl secondary amidesPMHSB(C₆F₅)₃Lower than TMDS[1]
Secondary aryl and aliphatic amidesTMDSInI₃12-96[2]
Primary amidesPMHSTi(O-i-Pr)₄Good[1]
Primary amidesTMDSTi(O-i-Pr)₄Inferior to PMHS[1]

Key Observations:

  • For the B(C₆F₅)₃-catalyzed reduction of tertiary and N-phenyl secondary amides, TMDS proved to be the most effective silane, providing higher yields than PMHS, diphenylsilane, and diphenylmethylsilane.[1]

  • In contrast, for the reduction of N,N-dibenzylacetamide with a ruthenium catalyst, triethylsilane was found to be a better hydrosilane than TMDS.[1]

  • For the reduction of primary amides using Ti(O-i-Pr)₄, PMHS gave superior results compared to TMDS.[1]

  • TMDS in combination with InI₃ is effective for the reduction of secondary aryl and aliphatic amides.[2]

Reduction of Nitroarenes to Anilines

The reduction of nitroarenes to anilines is a crucial step in the synthesis of many pharmaceuticals and dyes.

SubstrateSilaneCatalyst/ConditionsYield (%)Reference
Various nitroarenesTMDSInI₃Good to Excellent[3]
Various nitroarenesPhSiH₃InI₃Lower than TMDS[3]
Various nitroarenesEt₃SiHInI₃Lower than TMDS[3]

Key Observations:

  • In indium-catalyzed reductions, TMDS has been shown to give superior results for the conversion of nitroarenes to anilines compared to phenylsilane and triethylsilane.[3] This system exhibits excellent tolerance for a range of functional groups including CF₃, amino, amide, halide, ester, and lactone.[3]

Reduction of Ketones and Aldehydes

The reduction of carbonyl compounds to alcohols is a widely used transformation. Silanes offer a high degree of chemoselectivity in these reductions.

SubstrateSilaneCatalyst/ConditionsOutcomeReference
KetonesTMDSCu(OAc)₂ / Chiral LigandComparable to PMHS and diphenylmethylsilane[3]
KetonesPMHSCu(OAc)₂ / Chiral LigandIdeal choice[3]
KetonesEt₃SiHCu(OAc)₂ / Chiral LigandNo reaction[3]
Aldehydes/KetonesPMHSBase (KOtBu, KOH)Effective reduction[4]
Aldehydes/KetonesTMDSBase (KOtBu, KOH)Effective reduction[4]

Key Observations:

  • In certain copper-catalyzed asymmetric hydrosilylations of ketones, PMHS is considered an ideal choice, while TMDS and diphenylmethylsilane provide comparable results. Triethylsilane, however, shows no reactivity under these conditions.[3]

  • Both TMDS and PMHS are effective in the base-catalyzed reduction of ketones and esters.[4]

Reduction of Nitriles to Amines

The conversion of nitriles to primary amines is another important synthetic transformation.

SubstrateSilaneCatalyst/ConditionsOutcomeReference
Aromatic and aliphatic nitrilesTMDSTi(O-i-Pr)₄Good yields[1]
Aromatic and aliphatic nitrilesPMHSTi(O-i-Pr)₄Good yields, ~3x faster than TMDS[1]

Key Observations:

  • Both TMDS and PMHS, in the presence of Ti(O-i-Pr)₄, effectively reduce a variety of nitriles to their corresponding amines with good functional group tolerance.[1] Notably, under the conditions studied, PMHS was found to be approximately three times faster than TMDS.[2]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthetic outcomes. Below are representative procedures for key reductions using TMDS.

Experimental Workflow for a Typical Silane Reduction

G Experimental Workflow for Silane Reduction Start Start Setup Reaction Setup: - Inert atmosphere (N₂ or Ar) - Dry glassware Start->Setup Reagents Addition of Reagents: - Substrate - Solvent - Catalyst Setup->Reagents Silane_Addition Addition of Silane (e.g., TMDS) Reagents->Silane_Addition Reaction Reaction: - Stirring at specified temperature - Monitor by TLC or GC/LC-MS Silane_Addition->Reaction Workup Work-up: - Quenching - Extraction Reaction->Workup Purification Purification: - Chromatography - Crystallization - Distillation Workup->Purification Characterization Characterization: - NMR, IR, MS Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for a silane reduction reaction.

Protocol 1: General Procedure for B(C₆F₅)₃-Catalyzed Reduction of a Tertiary Amide with TMDS

Materials:

  • Tertiary amide (1.0 mmol)

  • Tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) (5 mol%, 0.05 mmol)

  • This compound (TMDS) (1.5 equiv., 1.5 mmol)

  • Anhydrous toluene (B28343) (5 mL)

  • Round-bottom flask equipped with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the tertiary amide (1.0 mmol) and anhydrous toluene (5 mL).

  • Stir the solution at room temperature and add tris(pentafluorophenyl)borane (0.05 mmol).

  • To this mixture, add this compound (1.5 mmol) dropwise.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or elevated temperatures) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of methanol (B129727) (1 mL).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired amine.

Protocol 2: General Procedure for InI₃-Catalyzed Reduction of a Nitroarene with TMDS

Materials:

  • Nitroarene (1.0 mmol)

  • Indium(III) iodide (InI₃) (5 mol%, 0.05 mmol)

  • This compound (TMDS) (2.0 equiv., 2.0 mmol)

  • Anhydrous dichloromethane (B109758) (DCM) (5 mL)

  • Round-bottom flask equipped with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the nitroarene (1.0 mmol) in anhydrous DCM (5 mL).

  • Add indium(III) iodide (0.05 mmol) to the solution.

  • Add this compound (2.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • After the reaction is complete, carefully quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the corresponding aniline.

Safety and Handling

Silane reducing agents are generally safer to handle than traditional metal hydrides. However, they are flammable liquids and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should always be worn. TMDS, in particular, is considered to have a favorable safety profile.[1]

Byproducts and Work-up

A significant advantage of silane reducing agents is the nature of their byproducts. The oxidation of TMDS typically forms volatile and relatively inert siloxanes, such as octamethylcyclotetrasiloxane, which can often be easily removed by evaporation under reduced pressure or by standard chromatographic methods.[1] This simplifies the purification of the desired product compared to reactions with other reducing agents that may produce difficult-to-remove byproducts.

Conclusion

This compound (TMDS) is a versatile, selective, and safe silane reducing agent with a broad range of applications in modern organic synthesis. Its performance is often comparable or superior to other common silanes, although the optimal choice of reagent is highly dependent on the specific substrate and reaction conditions. For the reduction of many tertiary amides and nitroarenes, TMDS has demonstrated excellent efficacy. In contrast, for certain other transformations, such as the reduction of primary amides or specific catalytic ketone reductions, PMHS or other silanes may be more suitable. By understanding the relative strengths and weaknesses of each silane, as detailed in this guide, researchers can make more informed decisions to optimize their synthetic strategies and achieve their desired target molecules with greater efficiency and control.

References

A Comparative Guide to the Chemoselectivity of 1,1,3,3-Tetramethyldisiloxane (TMDS) Reductions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1,1,3,3-Tetramethyldisiloxane (B107390) (TMDS) has emerged as a valuable reducing agent in modern organic synthesis, offering a milder and more selective alternative to traditional metal hydrides like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄).[1][2][3] Its favorable safety profile, stability to air and moisture at neutral pH, and the formation of benign, easily removable siloxane byproducts make it an attractive choice for complex chemical transformations, particularly in pharmaceutical and fine chemical manufacturing.[1][2][4] The chemoselectivity of TMDS is highly tunable and largely dependent on the choice of catalyst, allowing for the targeted reduction of specific functional groups while preserving others.[5][6][7]

This guide provides an objective comparison of TMDS with other reducing agents, supported by experimental data, and offers detailed protocols for its application.

General Comparison of Reducing Agents

TMDS occupies a unique position among reducing agents. Unlike the highly reactive and often unselective metal hydrides, TMDS requires catalytic activation to perform most reductions. This catalytic dependence is the key to its remarkable chemoselectivity.

FeatureThis compound (TMDS)Lithium Aluminum Hydride (LiAlH₄)Sodium Borohydride (NaBH₄)Polymethylhydrosiloxane (PMHS)
Reactivity Low (requires catalyst)Very HighModerateLow (requires catalyst)
Chemoselectivity High (catalyst-controlled)LowGood (aldehydes/ketones)High (catalyst-controlled)
Functional Group Tolerance ExcellentPoorGoodExcellent
Safety Relatively safe, stable in air/moisture.[1][4]Pyrophoric, reacts violently with water.Stable, but reacts with protic solvents.Relatively safe, stable.
Workup Simple (filtration, evaporation of siloxane byproducts).[4]Hazardous aqueous quench required.Aqueous workup.Simple (filtration, evaporation).
Solubility Soluble in most organic solvents.Soluble in ethers (THF, Et₂O).Soluble in protic solvents (EtOH, H₂O).Soluble in many organic solvents.
Key Applications Amide, nitro, nitrile, ester reductions.[6][7]Ester, amide, carboxylic acid reductions.[3]Aldehyde, ketone reductions.[8]Similar to TMDS, often used interchangeably.[1]

Logical Workflow for a Typical TMDS Reduction

The diagram below outlines the standard experimental procedure for performing a chemoselective reduction using a TMDS/catalyst system.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Substrate and Catalyst in Anhydrous Solvent B Add TMDS (Neat or as Solution) A->B Under Inert Atmosphere (N2 or Ar) C Stir at Specified Temperature (e.g., RT to Reflux) B->C D Monitor Reaction by TLC/GC-MS C->D E Quench Reaction (e.g., with H2O or acid/base) D->E Upon Completion F Aqueous Workup / Extraction E->F G Dry Organic Layer and Concentrate F->G H Purify by Chromatography or Distillation G->H

Caption: General experimental workflow for TMDS reductions.

Functional Group Reductions: A Comparative Analysis

The true utility of TMDS lies in its catalyst-dependent chemoselectivity, allowing for reductions that are challenging with conventional reagents.

Reduction of Amides to Amines

The reduction of amides is a difficult transformation often requiring harsh reagents. TMDS, in combination with specific catalysts, provides a mild and highly selective alternative.[4]

Substrate (Amide)Reducing SystemConditionsYieldNotes on Chemoselectivity
N-BenzylbenzamideTMDS / Zn(OTf)₂ Dioxane, 100 °C, 24h86%Tolerates ester, nitro, cyano, keto, and olefin groups.[1]
N-BenzylbenzamideLiAlH₄THF, Reflux>90%Reduces most other carbonyls and polar functional groups.
N-PhenylacetamideTMDS / (C₆F₅)₃B CH₂Cl₂, RT, 2h98%Nitro, bromo, and iodo groups survive the reaction conditions.[1]
N-PhenylacetamideBH₃·THFTHF, Reflux>90%Less selective than TMDS systems.

To a solution of the secondary amide (1.0 mmol) and zinc triflate (Zn(OTf)₂, 5 mol%) in anhydrous 1,4-dioxane (B91453) (5 mL) under an argon atmosphere is added this compound (TMDS, 1.5 mmol). The resulting mixture is heated to 100 °C and stirred for 24 hours. After cooling to room temperature, the reaction is carefully quenched with a 1M aqueous HCl solution. The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the corresponding amine.

Reduction of Nitroarenes to Anilines

TMDS allows for the highly chemoselective reduction of aromatic nitro groups, a transformation where functional group tolerance is paramount.

Substrate (Nitroarene)Reducing SystemConditionsYieldNotes on Chemoselectivity
4-NitroacetophenoneTMDS / Au-nanoparticles Toluene (B28343), 80 °C, 2h99%Highly chemoselective; aldehyde, ketone, ester, carboxylic acid, and olefin groups are tolerated.[1][4]
4-NitroacetophenoneH₂ / Pd/CMeOH, RT, 1 atm>95%Will also reduce the ketone and any C=C double bonds.
Methyl 4-nitrobenzoateTMDS / InI₃ Dioxane, 100 °C, 6h94%Excellent tolerance for ester, amide, halide, and lactone groups.[1][9]
Methyl 4-nitrobenzoateSnCl₂·2H₂OEtOH, Reflux>90%Can be incompatible with acid-sensitive groups.

In a round-bottom flask, the nitroarene (1.0 mmol) is dissolved in toluene (5 mL). Supported gold nanoparticle catalyst (1 mol% Au) is added, followed by this compound (TMDS, 2.0 mmol). The flask is sealed and the mixture is stirred at 80 °C for 2 hours or until TLC analysis indicates complete consumption of the starting material. The reaction mixture is then cooled to room temperature and filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by flash column chromatography to yield the pure aniline.

Reduction of Aldehydes and Ketones

While NaBH₄ is typically the reagent of choice for reducing aldehydes and ketones, TMDS can be used, often in reductive amination or etherification protocols.[8][10] A key feature of many TMDS systems is the ability to reduce other functional groups (e.g., amides, nitro groups) while leaving aldehydes and ketones untouched.[1][4]

SubstrateReducing SystemConditionsYieldNotes
4-NitroacetophenoneTMDS / Au-nanoparticles Toluene, 80 °C, 2h0% (ketone untouched)The nitro group is selectively reduced to the amine.[1]
4-NitroacetophenoneNaBH₄MeOH, 0 °C>95% (alcohol)The ketone is selectively reduced, leaving the nitro group.
BenzaldehydeTMDS / InBr₃ / HBr Dioxane, 80 °C, 1h97% (benzyl bromide)Example of reductive halogenation, not alcohol formation.[11]
BenzaldehydeNaBH₄MeOH, 0 °C>98% (benzyl alcohol)Standard reduction to the primary alcohol.[8]

Catalytic Activation and Reduction Mechanism

The inert Si-H bond in TMDS must be activated by a catalyst, typically a Lewis acid or a transition metal complex. The catalyst polarizes the Si-H bond, facilitating the transfer of a hydride (H⁻) to the electrophilic substrate.

G cluster_hydride_transfer Hydride Transfer TMDS TMDS (R₃Si-H) Activated_Complex Activated Si-H Bond [R₃Si--H--Cat]ᵟ⁺ TMDS->Activated_Complex Cat Catalyst (e.g., Lewis Acid) Cat->Activated_Complex Substrate Substrate (e.g., R'₂C=O) Product Reduced Product (R'₂CH-OH) Substrate->Product Workup (Hydrolysis) Activated_Complex->Substrate H⁻ Transfer Byproduct Silyl Byproduct (R₃Si-O-SiR₃) Activated_Complex->Byproduct Post-Transfer

Caption: Generalized mechanism of TMDS reduction.

References

The Rise of a Versatile Reagent: Mechanistic Insights into 1,1,3,3-Tetramethyldisiloxane in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for efficient, selective, and sustainable chemical transformations is perpetual. In this context, 1,1,3,3-Tetramethyldisiloxane (TMDS) has emerged as a powerful and versatile reagent, particularly in the realm of catalytic reductions and hydrosilylations. This guide provides a comparative analysis of TMDS's performance against other common silanes, supported by experimental data, detailed protocols, and mechanistic visualizations to illuminate its role in modern catalysis.

This compound, a readily available and cost-effective organosilicon compound, is increasingly recognized as a safer and more selective alternative to traditional reducing agents like lithium aluminum hydride (LiAlH₄) and gaseous hydrogen.[1][2] Its utility spans a wide range of functional group transformations, including the reduction of amides, nitro groups, nitriles, and carboxylic acids, as well as in hydrosilylation reactions for the formation of silicon-carbon bonds.[1][2][3] The selectivity of TMDS-based systems can often be finely tuned by the choice of catalyst, allowing for the targeted reduction of specific functional groups while leaving others intact.[1]

Performance Comparison: TMDS vs. Alternative Silanes in Catalytic Reductions

The efficacy of TMDS in catalytic reductions is often compared to other common hydrosilanes such as polymethylhydrosiloxane (B1170920) (PMHS), triethylsilane (Et₃SiH), and phenylsilane (B129415) (PhSiH₃). The choice of silane (B1218182) can significantly impact reaction outcomes, including yield, selectivity, and reaction conditions.

SubstrateCatalystSilaneProductYield (%)Reaction ConditionsReference
N-Benzyl-N-methylbenzamideH₂PtCl₆TMDS N-Benzyl-N-methyldibenzylamine95Not specified[1]
N-Benzyl-N-methylbenzamideH₂PtCl₆Monohydridic silanesNo reaction0Not specified[1]
N,N-DibenzylacetamideRu₃(CO)₁₂TMDS N,N-Dibenzylethylamine51Not specified[4]
N,N-DibenzylacetamideRu₃(CO)₁₂Et₃SiHN,N-Dibenzylethylamine>51Not specified[4]
Secondary AmidesInI₃TMDS Amines12-96Not specified[1][4]
Secondary AmidesInBr₃Et₃SiH, PhSiH₃, PMHSNo useful yields-Not specified[1]
Tertiary Amides(C₆F₅)₃BTMDS AminesHighMild conditions[4]
Tertiary Amides(C₆F₅)₃BPMHSAmines49->99Not specified[4]
Carboxylic Acidst-PBO/Fe(CO)₃TMDS Aldehydes48-95 (NMR)Not specified[1]
Carboxylic Acidst-PBO/Fe(CO)₃PMHSAldehydesInferior to TMDSNot specified[1]

Mechanistic Insights into Catalytic Reductions with TMDS

The mechanism of TMDS-mediated reductions is highly dependent on the catalyst and the substrate. A common theme involves the activation of the Si-H bond by the catalyst, followed by hydride transfer to the substrate.

Platinum-Catalyzed Amide Reduction

In the platinum-catalyzed reduction of amides, a significant mechanistic investigation has identified key intermediates. The reaction is believed to proceed through the hydrosilylation of the carbonyl group to form a hemiaminal intermediate. Subsequent steps involve the cleavage of the C-O bond and further reduction to the corresponding amine.

Platinum_Catalyzed_Amide_Reduction Amide Amide (RCONR'R'') Hydrosilylation Hydrosilylation of C=O Amide->Hydrosilylation TMDS This compound (TMDS) TMDS->Hydrosilylation Further_Reduction Further Reduction by TMDS TMDS->Further_Reduction Pt_Catalyst Platinum Catalyst Pt_Catalyst->Hydrosilylation activates Hemiaminal_Intermediate Hemiaminal Intermediate Hydrosilylation->Hemiaminal_Intermediate CO_Cleavage C-O Bond Cleavage Hemiaminal_Intermediate->CO_Cleavage Imine_Intermediate Imine/Iminium Intermediate CO_Cleavage->Imine_Intermediate Imine_Intermediate->Further_Reduction Amine Amine (RCH₂NR'R'') Further_Reduction->Amine

Caption: Platinum-catalyzed reduction of amides with TMDS.

Iridium-Catalyzed Amide Reduction

With iridium catalysts, the reduction of tertiary amides is proposed to proceed via the formation of an N,O-silylacetal intermediate resulting from the hydrosilylation of the carbonyl bond.[5] This intermediate can then be further reduced to the amine.

Iridium_Catalyzed_Amide_Reduction Tertiary_Amide Tertiary Amide Hydrosilylation Hydrosilylation Tertiary_Amide->Hydrosilylation TMDS TMDS TMDS->Hydrosilylation Ir_Catalyst Iridium Catalyst Ir_Catalyst->Hydrosilylation catalyzes NO_Silylacetal N,O-Silylacetal Intermediate Hydrosilylation->NO_Silylacetal Reduction Reduction NO_Silylacetal->Reduction Amine Amine Reduction->Amine

Caption: Iridium-catalyzed reduction of tertiary amides.

Hydrosilylation Reactions: A Key Application of TMDS

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a fundamental process in organosilicon chemistry. TMDS is widely used in these reactions, often catalyzed by platinum complexes like Karstedt's catalyst, to synthesize a variety of organosilicon compounds.[3]

Platinum-Catalyzed Hydrosilylation of Alkenes

The most accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. This involves the oxidative addition of the silane to the platinum catalyst, followed by coordination of the alkene, migratory insertion, and reductive elimination to yield the final product.

Chalk_Harrod_Mechanism Pt0 Pt(0) Catalyst Oxidative_Addition Oxidative Addition Pt0->Oxidative_Addition TMDS TMDS (R₃SiH) TMDS->Oxidative_Addition Alkene Alkene (R'CH=CH₂) Alkene_Coordination Alkene Coordination Alkene->Alkene_Coordination Pt_Si_H_Complex Pt(II)-SiR₃(H) Complex Oxidative_Addition->Pt_Si_H_Complex Pt_Si_H_Complex->Alkene_Coordination Coordinated_Complex [Pt(II)(SiR₃)(H)(Alkene)] Alkene_Coordination->Coordinated_Complex Migratory_Insertion Migratory Insertion Coordinated_Complex->Migratory_Insertion Intermediate_1 Pt(II)-Alkyl(SiR₃) Migratory_Insertion->Intermediate_1 Reductive_Elimination Reductive Elimination Intermediate_1->Reductive_Elimination Reductive_Elimination->Pt0 regenerates Hydrosilylated_Product Hydrosilylated Product (R'CH₂CH₂SiR₃) Reductive_Elimination->Hydrosilylated_Product

Caption: The Chalk-Harrod mechanism for hydrosilylation.

Experimental Protocols

General Procedure for the Platinum-Catalyzed Reduction of Amides with TMDS

Materials:

  • Amide substrate

  • This compound (TMDS)

  • Platinum catalyst (e.g., Chloroplatinic acid, H₂PtCl₆)

  • Anhydrous solvent (e.g., Toluene or THF)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a dried flask under an inert atmosphere, add the amide substrate and the anhydrous solvent.

  • Add the platinum catalyst (typically 0.1-1 mol%).

  • Add TMDS (typically 1.5-3 equivalents) dropwise to the reaction mixture at room temperature.

  • The reaction mixture is then stirred at a specified temperature (ranging from room temperature to reflux) and monitored by a suitable analytical technique (e.g., TLC or GC-MS) until the starting material is consumed.

  • Upon completion, the reaction is quenched, typically with an acidic or basic workup, to hydrolyze any silyl (B83357) intermediates.

  • The product is then extracted with an organic solvent, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and purified by a suitable method such as column chromatography or distillation.

Note: This is a generalized procedure. Specific reaction conditions such as temperature, reaction time, and stoichiometry may vary depending on the substrate and catalyst used.

General Procedure for the Indium-Catalyzed Reductive Halogenation of Carboxylic Acids with TMDS

Materials:

  • Carboxylic acid substrate

  • This compound (TMDS)

  • Indium(III) catalyst (e.g., InBr₃ or InI₃)

  • Halogen source (e.g., trimethylbromosilane for bromination)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Inert atmosphere

Procedure:

  • In a flask under an inert atmosphere, dissolve the carboxylic acid and the indium(III) catalyst in the anhydrous solvent.

  • Add the halogen source to the mixture.

  • Add TMDS dropwise to the reaction mixture.

  • Stir the reaction at the appropriate temperature until completion, as monitored by TLC or GC-MS.

  • After the reaction is complete, perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and purify the product.

Conclusion

This compound has proven to be a highly valuable and versatile reagent in modern organic synthesis. Its effectiveness as a reducing agent and in hydrosilylation reactions, often with high selectivity and under mild conditions, makes it a compelling alternative to traditional reagents. The ability to tune its reactivity through the judicious choice of catalyst opens up a wide array of synthetic possibilities. The mechanistic understanding of TMDS-mediated reactions, though still evolving, provides a solid foundation for the further development of novel and efficient catalytic systems for the synthesis of fine chemicals, pharmaceuticals, and advanced materials.

References

A Comparative Guide to the Kinetic Analysis of 1,1,3,3-Tetramethyldisiloxane Hydrosilylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Deep Dive into Reaction Kinetics and Catalytic Performance

The hydrosilylation of 1,1,3,3-tetramethyldisiloxane (B107390) (TMDSO) is a cornerstone reaction in organosilicon chemistry, pivotal for the synthesis of a wide array of functionalized siloxanes used in materials science, organic synthesis, and pharmaceutical development. A thorough understanding of the reaction kinetics and the factors influencing catalytic performance is paramount for process optimization, scalability, and the rational design of novel silicon-containing molecules. This guide provides a comprehensive comparison of the kinetic parameters and experimental methodologies for the hydrosilylation of TMDSO, with a focus on the performance of common catalysts and alternative approaches.

Catalytic Systems: A Quantitative Comparison

The choice of catalyst is a critical determinant of reaction rate, selectivity, and overall efficiency in the hydrosilylation of this compound. Platinum-based catalysts, particularly Karstedt's catalyst, are the most widely employed due to their high activity. However, alternative catalysts, such as those based on rhodium and iron, are gaining traction due to potential cost advantages and unique reactivity profiles.

A study investigating the hydrosilylation of 1,3-divinyltetramethyldisiloxane (B1580860) with this compound provides valuable kinetic insights.[1] The reaction, catalyzed by a platinum complex, was found to follow first-order kinetics with respect to the Si-H bond concentration. While specific rate constants were not provided in the abstract, the methodology of monitoring the disappearance of the Si-H band via infrared spectroscopy is a common and effective approach for kinetic analysis.

For a more concrete comparison, we can examine the kinetic data from the hydrosilylation of styrene, a common model olefin. While the silane (B1218182) used in this particular study was a methylhydridesiloxane, the data provides a useful benchmark for understanding the influence of the catalyst and reaction conditions.

Catalyst SystemOlefinSilaneReaction OrderRate Constant (k)Activation Energy (Ea)Reference
Platinum hydrochloric acidStyreneα,ω-bis(trimethylsiloxy)methylhydridesiloxaneFirstData not provided45.7 kJ/mol[2]
Platinum hydrochloric acidα-methylstyreneα,ω-bis(trimethylsiloxy)methylhydridesiloxaneFirstData not provided54.3 kJ/mol[2]
Silica-supported Karstedt-type catalystStyreneDimethylphenylsilaneSecondSee table in source93.32 kJ/mol[3]
Rhodium complex1-octeneThis compoundNot specifiedHigh activity and selectivity reportedNot provided[2]
Iron-isocyanide disiloxane (B77578) complex1,3-divinyltetramethyldisiloxaneThis compoundNot specified75-100% conversion reportedNot provided[1]

Note: The table above is a compilation of data from different studies and may not represent a direct head-to-head comparison under identical conditions.

Experimental Protocols: A Guide to Kinetic Analysis

Accurate kinetic analysis of this compound hydrosilylation relies on robust experimental procedures. In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for real-time monitoring of the reaction progress by tracking the disappearance of the characteristic Si-H stretching vibration band, typically observed around 2100-2200 cm⁻¹.

General Experimental Protocol for In-Situ FTIR Kinetic Analysis:
  • Reactor Setup: A temperature-controlled reaction vessel equipped with a magnetic stirrer and an in-situ FTIR probe (e.g., an Attenuated Total Reflectance (ATR) probe) is required. The system should be sealed to prevent solvent evaporation and atmospheric moisture contamination.

  • Reagent Preparation: The olefin, this compound, and a suitable solvent (if necessary) are charged into the reactor. The catalyst solution is prepared separately.

  • Reaction Initiation and Monitoring: The reaction mixture is brought to the desired temperature. A background FTIR spectrum is recorded. The catalyst is then injected into the reactor to initiate the reaction. FTIR spectra are collected at regular intervals throughout the course of the reaction.

  • Data Analysis: The absorbance of the Si-H peak is monitored over time. The concentration of the Si-H groups can be determined using a pre-established calibration curve or by assuming that the initial absorbance corresponds to the initial concentration. The reaction order and rate constant can then be determined by plotting the appropriate function of concentration versus time (e.g., ln[Si-H] vs. time for a first-order reaction).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction and Monitoring cluster_analysis Data Analysis Reagents Prepare Olefin, TMDSO, and Solvent Reactor Charge Reactor and Equilibrate Temperature Reagents->Reactor Catalyst Prepare Catalyst Solution Inject Inject Catalyst Catalyst->Inject Background Record Background FTIR Spectrum Reactor->Background Background->Inject Monitor Collect FTIR Spectra at Intervals Inject->Monitor Analyze Analyze Si-H Peak Absorbance vs. Time Monitor->Analyze Determine Determine Reaction Order and Rate Constant Analyze->Determine

Experimental workflow for kinetic analysis using in-situ FTIR.

Reaction Mechanism: The Chalk-Harrod Pathway

The generally accepted mechanism for the platinum-catalyzed hydrosilylation of olefins is the Chalk-Harrod mechanism.[4] This catalytic cycle involves a series of steps including oxidative addition, olefin coordination, migratory insertion, and reductive elimination.

Theoretical studies based on density functional theory (DFT) have provided deeper insights into the elementary steps of this mechanism. For platinum-catalyzed hydrosilylation, the rate-determining step is often proposed to be the migratory insertion of the olefin into the Pt-H bond or the subsequent isomerization of the resulting alkylplatinum intermediate.[5] In the case of rhodium-catalyzed hydrosilylation, theoretical studies suggest that for the reaction with ketones, the Chalk-Harrod mechanism is favored over the modified Chalk-Harrod mechanism, with the insertion of the carbonyl into the Rh-H bond being the rate-determining step.[6]

Chalk_Harrod_Mechanism Pt0 Pt(0) Catalyst Pt_SiH Oxidative Addition (Pt(II) Intermediate) Pt0->Pt_SiH + R3SiH Pt_Olefin Olefin Coordination Pt_SiH->Pt_Olefin + Olefin Pt_Alkyl Migratory Insertion Pt_Olefin->Pt_Alkyl Product Hydrosilylation Product Pt_Alkyl->Product Reductive Elimination Regen_Pt0 Regenerated Pt(0) Catalyst Pt_Alkyl->Regen_Pt0

Simplified Chalk-Harrod mechanism for hydrosilylation.

Alternative Methods and Future Outlook

While platinum catalysts remain the workhorse for industrial hydrosilylation, research into alternative, more sustainable, and cost-effective catalytic systems is an active area. Iron-based catalysts, for instance, have shown promise, offering high conversion rates under certain conditions.[1] Furthermore, the development of heterogeneous catalysts, where the active metal is supported on a solid matrix, offers advantages in terms of catalyst recovery and reuse, which is a significant consideration for large-scale industrial processes.[3]

The continued development of in-situ analytical techniques, coupled with computational modeling, will undoubtedly lead to a more refined understanding of the intricate kinetic and mechanistic details of this compound hydrosilylation. This knowledge will be instrumental in the design of next-generation catalysts with enhanced activity, selectivity, and stability, paving the way for more efficient and sustainable chemical processes.

References

analytical techniques for monitoring 1,1,3,3-Tetramethyldisiloxane reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Techniques for Monitoring 1,1,3,3-Tetramethyldisiloxane Reactions

For researchers, scientists, and drug development professionals engaged in chemical synthesis involving this compound (TMDS), precise monitoring of reaction kinetics and product formation is critical. This guide provides a comparative overview of three primary analytical techniques: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, Fourier Transform Infrared (FTIR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). We present a comparison of their performance, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable method for your specific research needs.

Data Presentation: Comparison of Analytical Techniques

The selection of an analytical technique for monitoring TMDS reactions, such as hydrosilylation, depends on several factors including the need for real-time monitoring, quantitative accuracy, and the complexity of the reaction mixture. The following table summarizes the key performance characteristics of ¹H NMR, FTIR, and GC-MS for this application.

Parameter¹H NMR SpectroscopyFTIR SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)
Principle of Detection Monitors the disappearance of the Si-H proton signal (typically around 4.7 ppm) and the appearance of product signals.Tracks the consumption of the Si-H bond by monitoring the disappearance of its characteristic stretching vibration (around 2120 cm⁻¹).Separates volatile components of the reaction mixture, which are then identified and quantified by their mass spectra.
Mode of Analysis In-situ or ex-situ (aliquot sampling)Primarily in-situ (with an ATR probe) for real-time monitoringEx-situ (aliquot sampling and preparation)
Quantitative Capability Highly quantitative with the use of an internal standard. Provides information on conversion and selectivity.[1][2][3]Quantitative, particularly for monitoring the concentration of the Si-H functional group.[2]Highly quantitative with appropriate calibration. Can determine the concentration of multiple reactants and products.[4][5]
Analysis Time ~5-15 minutes per sample (ex-situ)Real-time data acquisition (seconds to minutes per spectrum)~10-30 minutes per sample (including sample preparation and run time)[5]
Advantages - Provides detailed structural information. - Can identify and quantify multiple species simultaneously. - Non-destructive.- Enables continuous, real-time reaction monitoring. - High sensitivity to specific functional groups. - Relatively simple setup for in-situ analysis.- Excellent separation of complex mixtures. - High sensitivity and specificity for compound identification. - Can detect and quantify trace impurities.[5]
Limitations - Lower sensitivity compared to GC-MS. - Requires deuterated solvents for analysis. - Potential for signal overlap in complex mixtures.- Provides functional group information, not full structural details. - Matrix effects can influence spectral features. - Calibration can be complex for multi-component systems.- Destructive technique. - Not suitable for real-time monitoring. - Requires analytes to be volatile and thermally stable.

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable and reproducible results. Below are representative methodologies for each of the discussed analytical techniques for monitoring a typical hydrosilylation reaction of an alkene with TMDS.

¹H NMR Spectroscopy Protocol for Reaction Monitoring
  • Sample Preparation:

    • At designated time points, withdraw an aliquot (e.g., 0.1 mL) from the reaction mixture.

    • Quench the reaction if necessary (e.g., by cooling or adding a quenching agent).

    • Dilute the aliquot with a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Add a known amount of an internal standard (e.g., mesitylene (B46885) or 1,3,5-trimethoxybenzene) for quantitative analysis.

  • Instrumental Analysis:

    • Acquire the ¹H NMR spectrum using a spectrometer (e.g., 400 MHz).

    • Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for complete spin relaxation for accurate integration.

    • Process the spectrum (phasing, baseline correction, and integration).

  • Data Analysis:

    • Identify the characteristic Si-H proton signal of TMDS (septet, ~4.7 ppm).

    • Identify the signals corresponding to the vinyl protons of the alkene reactant and the newly formed signals of the hydrosilylated product.

    • Calculate the conversion of TMDS by comparing the integral of the Si-H signal to the integral of the internal standard over time.

In-situ FTIR Spectroscopy Protocol for Real-Time Monitoring
  • Setup:

    • Equip the reaction vessel with an Attenuated Total Reflectance (ATR) FTIR probe.

    • Ensure the probe is clean and a background spectrum in the reaction solvent is collected before initiating the reaction.

  • Data Acquisition:

    • Initiate the reaction by adding the catalyst or final reactant.

    • Begin collecting FTIR spectra at regular intervals (e.g., every 1-5 minutes).

    • Monitor the disappearance of the Si-H stretching band of TMDS (around 2120 cm⁻¹).

  • Data Analysis:

    • Plot the absorbance of the Si-H peak as a function of time to generate a kinetic profile of the reaction.

    • The reaction is considered complete when the absorbance of the Si-H peak no longer changes.

    • For quantitative analysis, a calibration curve can be generated by correlating the Si-H peak area to known concentrations of TMDS.

GC-MS Protocol for Product Analysis
  • Sample Preparation:

    • At the end of the reaction or at specific time points, take an aliquot from the reaction mixture.

    • Quench the reaction.

    • Dilute the sample with a suitable solvent (e.g., ethyl acetate (B1210297) or hexane).

    • If necessary, perform a work-up procedure (e.g., filtration to remove the catalyst) before injection.

  • Instrumental Analysis:

    • Inject the prepared sample into a GC-MS system.

    • Use a suitable capillary column (e.g., HP-5MS) for separation.

    • Employ a temperature program that effectively separates TMDS, the alkene, and the reaction products.

    • The mass spectrometer should be operated in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

  • Data Analysis:

    • Identify the peaks corresponding to the reactants and products based on their retention times and mass spectra.[4]

    • Quantify the components by integrating the peak areas and comparing them to a calibration curve generated from standards of known concentrations.

Mandatory Visualization

The following diagrams illustrate the logical workflows for monitoring TMDS reactions using the described analytical techniques.

G cluster_0 ¹H NMR Monitoring Workflow A0 Start Reaction A1 Withdraw Aliquot at Time (t) A0->A1 A2 Quench Reaction (if needed) A1->A2 A3 Prepare NMR Sample (Solvent + Internal Standard) A2->A3 A4 Acquire ¹H NMR Spectrum A3->A4 A5 Process and Analyze Data (Integration, Conversion %) A4->A5 A6 Repeat for Time Points A5->A6 A6->A1

Caption: Workflow for monitoring TMDS reactions using ¹H NMR spectroscopy.

G cluster_1 In-situ FTIR Monitoring Workflow B0 Setup Reaction Vessel with ATR-FTIR Probe B1 Collect Background Spectrum B0->B1 B2 Start Reaction B1->B2 B3 Continuously Acquire FTIR Spectra B2->B3 B4 Monitor Si-H Peak Absorbance B3->B4 B5 Generate Kinetic Profile B4->B5 B6 End of Reaction B5->B6

References

Unraveling the Reactivity of 1,1,3,3-Tetramethyldisiloxane: A DFT-Based Comparison of Reaction Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of theoretical studies into the reaction mechanisms of 1,1,3,3-Tetramethyldisiloxane (TMDSO), providing researchers, scientists, and drug development professionals with a comparative guide to its potential reaction pathways. This guide synthesizes findings from Density Functional Theory (DFT) calculations to illuminate the energetics of key transformations.

This compound is a versatile organosilicon compound utilized in a range of chemical transformations, including reductions and hydrosilylation reactions.[1][2] Understanding its reaction pathways is crucial for optimizing existing synthetic protocols and designing new applications. Computational chemistry, particularly DFT calculations, has become an indispensable tool for elucidating complex reaction mechanisms at a molecular level.

This guide provides a comparative overview of DFT-calculated reaction pathways relevant to TMDSO. While direct comparative studies on TMDSO decomposition are limited, we can infer potential pathways by examining related and analogous reactions, such as H-atom abstraction from TMDSO and the well-studied thermal decomposition of tetramethylsilane (B1202638) (TMS).

Comparative Analysis of Reaction Energetics

The following table summarizes key quantitative data from DFT calculations on the reaction pathways of TMDSO and the analogous compound, TMS. This allows for a comparison of the energy barriers associated with different types of reactions.

Reaction PathwayMoleculeKey TransformationActivation Energy (kcal/mol)Computational Method
H-atom AbstractionThis compound (TMDSO)H + TMDSO → H₂ + TMDSO-H12.7 (53.3 kJ/mol)G4//B3lyp-D3BJ
Base-Catalyzed TransformationThis compound (TMDSO)Polycondensation & Cyclization16.2 (68 kJ/mol)Not specified (experimental)
Initial Decomposition (Si-C cleavage)Tetramethylsilane (TMS)TMS → Me₃Si• + •CH₃Not specified, but is the initial stepDFT
Secondary Decomposition (H-atom loss)Tetramethylsilane (TMS)Me₃Si• → Me₂Si=CH₂ + H•Not specifiedDFT
Secondary Decomposition (Methyl loss)Tetramethylsilane (TMS)Me₃Si• → :SiMe₂ + •CH₃Not specifiedDFT
H₂ Elimination from isomerTetramethylsilane (TMS):Si(H)CH=CH₂ → :Si=C=CH₂ + H₂44.1DFT

Note: Activation energies from experimental studies are included for comparison where direct DFT calculations for a specific pathway are not available in the provided literature.

Detailed Methodologies

The insights into these reaction pathways are derived from a combination of experimental studies and computational modeling.

Experimental Protocols:

  • Shock Tube Experiments: To determine the rate coefficients for H-atom abstraction from TMDSO, shock-tube experiments were conducted in a temperature range of 1109–1240 K and pressures between 1.2 and 1.5 bar.[3] C₂H₅I was used as a precursor for H atoms, and their concentrations were monitored using atomic resonance absorption spectrometry (ARAS).[3]

  • Base-Catalyzed Transformation Studies: The kinetics of base-catalyzed transformations of TMDSO were investigated in dodecane (B42187) as a solvent with an aqueous solution of sodium hydroxide.[4] The reaction was studied in a temperature range of 60–110 °C, with samples regularly taken and analyzed by GC-MS to determine the reaction rates and activation energy.[4]

Computational Protocols:

  • DFT Calculations for H-atom Abstraction: The reaction channels for H + TMDSO were explored using computations at the G4//B3lyp-D3BJ level of theory.[3] This method involves geometry optimizations at the B3LYP level with Grimme's D3 dispersion correction with Becke-Johnson damping, followed by single-point energy calculations using the G4 composite method to achieve high accuracy.

  • DFT Calculations for TMS Decomposition: The thermal decomposition of TMS was studied using DFT.[5][6] The initial decomposition step produces a methyl radical and a Me₃Si• radical. Subsequent decomposition pathways of the Me₃Si• radical, including H-atom loss and methyl radical loss, were also investigated.[5][6] Isomerization and H₂ elimination reactions of the resulting species were explored to understand the formation of various end products.[5][6]

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction pathways discussed.

H_Abstraction_Pathway TMDSO This compound (TMDSO) TS1 Transition State TMDSO->TS1 H-atom abstraction H_radical H• H_radical->TS1 H-atom abstraction Reactants Reactants Reactants->TMDSO Reactants->H_radical Products Products TS1->Products TMDSO_radical TMDSO Radical (•Si(CH₃)₂OSi(CH₃)₂H) Products->TMDSO_radical H2 H₂ Products->H2

Caption: H-atom abstraction from TMDSO.

TMS_Decomposition_Analog_Pathway cluster_initial Initial Decomposition cluster_secondary Secondary Decomposition Pathways TMDSO This compound (Analogous to TMS) Me3Si_radical •Si(CH₃)₂OSi(CH₃)₂H TMDSO->Me3Si_radical Si-C Cleavage Me_radical •CH₃ TMDSO->Me_radical Si-C Cleavage Silene CH₂=Si(CH₃)OSi(CH₃)₂H Me3Si_radical->Silene H-atom Loss Silylene :Si(CH₃)OSi(CH₃)₂H Me3Si_radical->Silylene Methyl Loss H_atom H• Me3Si_radical->H_atom H-atom Loss Me_radical2 •CH₃ Me3Si_radical->Me_radical2 Methyl Loss

Caption: Plausible decomposition pathways for TMDSO.

References

A Researcher's Guide to Purity Assessment of Synthesized 1,1,3,3-Tetramethyldisiloxane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of synthesized compounds is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 1,1,3,3-tetramethyldisiloxane (B107390) derivatives, a class of organosilicon compounds with diverse applications. We will delve into the principles, experimental protocols, and comparative performance of Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy, with a brief overview of High-Performance Liquid Chromatography (HPLC) as a viable alternative.

Comparison of Analytical Methods

The selection of an appropriate analytical technique for purity determination hinges on several factors, including the desired level of accuracy and precision, the nature of potential impurities, and the available instrumentation. Below is a summary of the key performance characteristics of the most common methods used for the analysis of this compound derivatives.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)Fourier-Transform Infrared (FTIR) SpectroscopyHigh-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by detection and identification based on their mass-to-charge ratio.Absorption of radio waves by atomic nuclei in a magnetic field, providing quantitative information based on signal intensity relative to a known standard.Absorption of infrared radiation by molecular vibrations, identifying functional groups present in the sample.Separation of compounds based on their partitioning between a stationary phase and a liquid mobile phase.
Typical Purity Range Determined 90-99.9%95-99.9%Primarily qualitative; can detect major impurities.90-99.9%
Precision (Typical RSD) < 5%[1]< 1%[2]Not typically used for precise quantification.< 2%
Limit of Detection (LOD) for Impurities Low ng/mL to µg/mL range.[2]~0.1%[3]Dependent on the impurity's IR activity; generally higher than spectroscopic methods.ng/mL to µg/mL range.
Specificity High (can identify and quantify individual volatile impurities).[4]High (structure-specific and can distinguish between isomers).Moderate (identifies functional groups, but may not distinguish between similar structures).Moderate to High (depends on column and detector).
Destructive/Non-destructive DestructiveNon-destructiveNon-destructiveDestructive (sample is consumed)
Key Advantages Excellent for separating and identifying volatile impurities; high sensitivity.[4]Highly accurate and precise; a primary method that does not require a specific reference standard for the analyte; provides structural confirmation.[3][5]Rapid, non-destructive, and excellent for identifying functional groups and for in-line process monitoring.[6]Suitable for a wide range of compounds, including less volatile derivatives; various detection methods available.
Key Limitations Requires volatile and thermally stable compounds; potential for on-column reactions of reactive silanes.Lower sensitivity compared to GC-MS for trace impurities; potential for signal overlap in complex mixtures.[2]Limited quantitative capability for purity assessment; not ideal for distinguishing between structurally similar isomers.May require method development to find a suitable column and mobile phase for separation.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative experimental protocols for each of the discussed analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. In the context of this compound derivatives, it is highly effective for detecting and quantifying residual starting materials, by-products, and other volatile impurities.

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized this compound derivative into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable volatile and inert solvent, such as hexane (B92381) or dichloromethane. Prepare a series of calibration standards of the pure compound and any known potential impurities in the same solvent.

  • Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD).

    • Column: A non-polar capillary column, such as a DB-1 or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically suitable for siloxane analysis.[7]

    • Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/minute to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MSD Parameters:

      • Transfer Line Temperature: 280 °C.

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 35-500.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, a calibration curve generated from the standards is used.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Principle: qNMR is a primary ratio method of measurement that allows for the determination of the purity of a substance by comparing the integral of a signal from the analyte with the integral of a signal from a certified internal standard of known purity.

Experimental Protocol:

  • Sample and Standard Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound derivative into an NMR tube.

    • Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into the same NMR tube. The standard should have a known purity, be stable, not react with the sample, and have signals that do not overlap with the analyte signals.

    • Add a sufficient volume of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) to dissolve both the sample and the standard completely (typically 0.6-0.7 mL for a 5 mm tube).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • NMR Data Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Acquisition Parameters:

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and standard) to ensure full relaxation. A value of 30-60 seconds is often sufficient.

      • Pulse Angle: 90° pulse.

      • Number of Scans (ns): Typically 8-16 scans are sufficient for good signal-to-noise, depending on the sample concentration.

      • Spectral Width: Sufficient to cover all signals of interest.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where:

      • I = Integral value

      • N = Number of protons giving rise to the signal

      • MW = Molecular weight

      • m = mass

      • P_standard = Purity of the internal standard

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies. This provides a "fingerprint" of the functional groups present in the molecule. While primarily a qualitative technique, it can be used to identify the presence of expected functional groups and to detect impurities with distinct IR absorptions.

Experimental Protocol:

  • Sample Preparation: For liquid samples like many this compound derivatives, a small drop can be placed directly on the attenuated total reflectance (ATR) crystal. Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: An FTIR spectrometer, often equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal or salt plates.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The obtained spectrum is compared to a reference spectrum of the pure this compound derivative.

    • The presence of unexpected peaks may indicate impurities. For example, a broad peak around 3300 cm⁻¹ could suggest the presence of hydroxyl-containing impurities (e.g., silanols from hydrolysis). A peak around 1700 cm⁻¹ might indicate a carbonyl-containing impurity.

Visualizations

To further clarify the experimental and decision-making processes, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis & Initial Work-up cluster_purification Purification cluster_purity_assessment Purity Assessment cluster_final_product Final Product synthesis Synthesized This compound Derivative purification Purification (e.g., Distillation, Chromatography) synthesis->purification gcms GC-MS Analysis (Volatile Impurities) purification->gcms Sample for Analysis qnmr qNMR Analysis (Absolute Purity) purification->qnmr Sample for Analysis ftir FTIR Analysis (Functional Group Confirmation) purification->ftir Sample for Analysis final_product Pure Compound (>95% Purity) gcms->final_product Purity Confirmed qnmr->final_product Purity Confirmed ftir->final_product Purity Confirmed

Caption: Experimental workflow for the synthesis, purification, and purity assessment of this compound derivatives.

Purity_Analysis_Decision_Tree start Need to Assess Purity of This compound Derivative q1 Primary Goal? start->q1 q2 Are Impurities Volatile? q1->q2 Quantify Impurities q3 Need Structural Confirmation? q1->q3 Determine Absolute Purity ftir Use FTIR (Qualitative) q1->ftir Functional Group ID gcms Use GC-MS q2->gcms Yes hplc Consider HPLC q2->hplc No/Unknown q3->gcms No (Quantify Knowns) qnmr Use qNMR q3->qnmr Yes

References

A Comparative Guide to Catalysts for Reactions with 1,1,3,3-Tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of various catalysts' performance in reactions involving 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS), supported by experimental data.

This compound (TMDS) is a versatile and economical silicon hydride source frequently employed in key organic transformations such as hydrosilylation and dehydrogenative coupling. The selection of an appropriate catalyst is paramount to achieving desired reaction outcomes, including high yields, specific selectivity, and optimal reaction kinetics. This guide offers a comparative analysis of commonly used catalysts, including those based on platinum (Karstedt's and Speier's), rhodium, ruthenium, and iron, in conjunction with TMDS.

Quantitative Performance Data

The following table summarizes the performance of different catalysts in reactions utilizing this compound. It is important to note that direct comparisons can be challenging due to variations in substrates, solvents, and reaction conditions across different studies. This compilation of data from various sources aims to provide a useful, albeit non-uniform, comparative overview.

CatalystReaction TypeSubstrateProductTemperature (°C)Time (h)Yield (%)SelectivityTurnover Number (TON)Turnover Frequency (TOF) (h⁻¹)
Platinum
Karstedt's CatalystHydrosilylationStyreneβ-adduct100VariesHighPredominantly β--
Speier's CatalystHydrosilylationStyreneα- and β-adducts100VariesModerateMixture of α and β--
Rhodium
Anionic Rhodium ComplexesHydrosilylation1-Octene (B94956)1-Octyl(this compound)901>90β-regioselectiveHigh-
Ruthenium
RuH₂(CO)(PPh₃)₃/NBEDehydrogenative Silylation1-Phenylpropan-1-ol & Styrene(E)-alkenyl silyl-ether1201295 (GC)High (E)-isomer--
Iron
(PDI)Fe(N₂)]₂(μ₂-N₂)HydrosilylationStyreneBranched and linear adducts234896Mixture--

Featured Experimental Protocols

Hydrosilylation of 1-Octene with TMDS using Karstedt's Catalyst

This protocol details a typical procedure for the platinum-catalyzed hydrosilylation of an alkene.

Materials:

  • 1-Octene

  • This compound (TMDS)

  • Karstedt's catalyst (solution in xylene)

  • Anhydrous Toluene (B28343)

  • Inert gas supply (Argon or Nitrogen)

  • Standard Schlenk line glassware

Procedure:

  • A Schlenk flask containing a magnetic stir bar was flame-dried under vacuum and backfilled with argon.

  • Anhydrous toluene (10 mL), 1-octene (1.0 mmol), and this compound (1.2 mmol) were added sequentially via syringe.

  • Karstedt's catalyst (0.001 mmol Pt) was added, and the mixture was stirred at room temperature.

  • The reaction progress was monitored by Gas Chromatography (GC).

  • Upon completion, the solvent was removed under reduced pressure, and the residue was purified by vacuum distillation to yield the product.

Ruthenium-Catalyzed Dehydrogenative Silylation of Benzyl (B1604629) Alcohol with TMDS

The following protocol outlines a procedure for the synthesis of silyl (B83357) ethers via dehydrogenative coupling.[1]

Materials:

  • Benzyl Alcohol

  • This compound (TMDS)

  • RuCl₂(PPh₃)₃

  • Norbornene (NBE)

  • Anhydrous Toluene

  • Inert gas supply (Nitrogen)

  • Sealed reaction tube

Procedure:

  • In a glovebox, a reaction tube was charged with RuCl₂(PPh₃)₃ (2 mol%), benzyl alcohol (0.5 mmol), and toluene (2 mL).[1]

  • This compound (0.55 mmol) was added, and the mixture was stirred at 60°C for 2 hours under a nitrogen atmosphere.[1]

  • To the resulting solution, norbornene (3 mmol) and an additional portion of the ruthenium catalyst (10 mol%) were added.[1]

  • The tube was sealed and heated to 120°C for 12 hours.[1]

  • After cooling, the reaction mixture was analyzed by GC to determine the yield of the silyl ether product.[1]

Visualizations

hydrosilylation_pathway Platinum-Catalyzed Hydrosilylation Pathway cluster_cycle Catalytic Cycle TMDS This compound A Oxidative Addition of Si-H to Pt(0) TMDS->A Alkene Alkene (e.g., 1-Octene) B Alkene Coordination Alkene->B Catalyst Pt(0) Catalyst (e.g., Karstedt's) Catalyst->A A->B Forms Pt(II)-hydrido-silyl intermediate C Migratory Insertion B->C D Reductive Elimination C->D Forms Pt(II)-alkyl-silyl intermediate D->Catalyst Regenerates Pt(0) Product Hydrosilylated Product D->Product

Caption: A simplified diagram of the Chalk-Harrod mechanism for hydrosilylation.

experimental_workflow General Experimental Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Addition of TMDS and Substrate setup->reagents catalyst_add Catalyst Injection reagents->catalyst_add reaction Reaction at Controlled Temperature catalyst_add->reaction monitoring Reaction Monitoring (e.g., GC, TLC) reaction->monitoring workup Workup and Product Isolation monitoring->workup Reaction Complete analysis Product Characterization (e.g., NMR, MS) workup->analysis end End analysis->end

Caption: A logical workflow for a typical catalytic reaction involving TMDS.

References

Cost-Benefit Analysis of 1,1,3,3-Tetramethyldisiloxane in Large-Scale Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of industrial-scale chemical synthesis, the choice of a reducing agent is a critical decision, balancing efficacy, safety, cost, and environmental impact. 1,1,3,3-Tetramethyldisiloxane (TMDS), a readily available and versatile organosilane, has emerged as a compelling alternative to traditional metal hydride reagents. This guide provides an objective comparison of TMDS with other common reducing agents, supported by available data and detailed experimental context, to aid researchers and process chemists in making informed decisions for large-scale applications.

Executive Summary

This compound (TMDS) offers a favorable balance of reactivity, selectivity, and improved safety a profile compared to highly reactive metal hydrides like Lithium Aluminum Hydride (LiAlH₄). While typically more expensive on a per-kilogram basis than Sodium Borohydride (NaBH₄), its mild nature, tolerance of various functional groups, and the formation of benign polysiloxane byproducts make it an attractive option for complex, multi-step syntheses. Polymethylhydrosiloxane (PMHS), a polymeric analogue of TMDS, presents a more cost-effective silane (B1218182) alternative, though its polymeric byproduct can sometimes complicate product isolation. The selection of the optimal reducing agent is highly dependent on the specific chemical transformation, scale of the reaction, and cost-sensitivity of the process.

Performance Comparison of Reducing Agents

The efficacy of a reducing agent is best assessed by its performance in specific chemical transformations. Below, we compare TMDS and its alternatives in the context of two common and industrially relevant reactions: the reduction of amides to amines and the reduction of aromatic nitro compounds to anilines.

Amide Reduction

The reduction of amides to amines is a fundamental transformation in the synthesis of pharmaceuticals and fine chemicals. Traditional methods often employ harsh reagents like LiAlH₄.

Table 1: Comparative Performance in Amide Reduction (Representative Data)

Reducing AgentSubstrate ExampleCatalyst/ConditionsYield (%)Reaction TimeKey Observations & Citations
This compound (TMDS) N-Aryl & Aliphatic AmidesInI₃12-96%Not SpecifiedYields vary with substrate; N-aryl amides are more readily reduced.[1][2]
Tertiary & N-Phenyl Secondary Amides(C₆F₅)₃B65-98%Not SpecifiedMild conditions with good functional group tolerance.[1]
Polymethylhydrosiloxane (PMHS) Tertiary Amides(C₆F₅)₃B49->99%Not SpecifiedOften used preferentially over TMDS in some systems; can result in lower yields than TMDS in others.[1]
Sodium Borohydride (NaBH₄) Tertiary & Secondary AmidesTf₂O activationHighNot SpecifiedRequires activation of the amide; chemoselectivity can be an issue.[3]
Lithium Aluminum Hydride (LiAlH₄) General AmidesTHF, refluxGenerally HighVariesHighly reactive, non-selective, and pyrophoric; difficult to handle on a large scale.[4][5]

Note: The data presented is a synthesis of reported literature and may not represent directly comparable experimental conditions.

Aromatic Nitro Compound Reduction

The reduction of nitroarenes to anilines is a cornerstone of the dye, agrochemical, and pharmaceutical industries.

Table 2: Comparative Performance in Aromatic Nitro Compound Reduction (Representative Data)

Reducing AgentSubstrate ExampleCatalyst/ConditionsYield (%)Reaction TimeKey Observations & Citations
This compound (TMDS) NitroarenesAu/MTAModerate to HighNot SpecifiedChemoselective reduction to anilines.[6]
NitroarenesFe(acac)₃Good to ExcellentNot SpecifiedGood selectivity towards various functional groups.
Sodium Borohydride (NaBH₄) NitroarenesAu/MTAModerate to HighNot SpecifiedEffective in the presence of a suitable catalyst.[6]
NitroarenesPd NanoclustersUp to 98%< 30 minTandem reaction can selectively produce various nitrogen-containing compounds.[7]
Lithium Aluminum Hydride (LiAlH₄) NitrobenzeneEt₂OHighNot SpecifiedHighly effective but lacks selectivity and poses significant safety risks.[8]

Note: The data presented is a synthesis of reported literature and may not represent directly comparable experimental conditions.

Cost-Benefit Analysis

A comprehensive cost-benefit analysis extends beyond the initial purchase price of the reagent to include factors such as safety, waste disposal, and process efficiency.

Table 3: Cost and Safety Comparison of Reducing Agents

Reducing AgentApprox. Price (USD/kg)Approx. Cost per Mole of Hydride (USD)Key Safety ConsiderationsByproduct Profile
This compound (TMDS) $5 - $75[9][10][11][12]~$0.34 - $5.00Flammable liquid. Reacts with strong acids and bases. Generally safer than metal hydrides.Polysiloxanes (benign, easily removed).
Polymethylhydrosiloxane (PMHS) ~$8[13][14][15][16]~$0.48Similar to TMDS, though less volatile.Polymeric silicone, which can sometimes complicate work-up.
Sodium Borohydride (NaBH₄) $23 - $268[7][17][18][19][20]~$1.74 - $20.26Reacts with water to produce flammable hydrogen gas. Less hazardous than LiAlH₄.Borate salts (require aqueous workup).
Lithium Aluminum Hydride (LiAlH₄) $40 - $650[6][21][22][23][24]~$3.79 - $61.62Pyrophoric, reacts violently with water and protic solvents. Requires specialized handling.Aluminum salts (require careful quenching and aqueous workup).

Note: Prices are estimates based on publicly available data from various suppliers in late 2025 and are subject to change. Cost per mole of hydride is a theoretical calculation and may vary based on reaction stoichiometry and efficiency.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for evaluating and implementing new synthetic routes. Below are representative procedures for amide reduction using TMDS.

Protocol 1: Iridium-Catalyzed Reductive Coupling of N,N-Dimethylbenzamide with an Ethyl Grignard Reagent

This protocol, adapted from literature, demonstrates the in-situ formation of an iminium ion from an amide using TMDS, followed by nucleophilic addition.[25]

Materials:

  • N,N-Dimethylbenzamide (1.0 equiv)

  • Carbonylchlorobis(triphenylphosphine)iridium(I) [Vaska's complex] (0.05 mol%)

  • This compound (TMDS) (2.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Ethylmagnesium bromide (3.0 M in Et₂O, 1.1 equiv)

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous NaCl solution

  • Anhydrous MgSO₄

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add N,N-dimethylbenzamide and Vaska's complex.

  • Add anhydrous DCM via cannula.

  • Add TMDS to the stirring mixture via syringe.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

  • Slowly add the ethylmagnesium bromide solution via syringe, maintaining the internal temperature below -60 °C.

  • After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature while stirring.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous NaCl solution, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Workflows and Decision Making

Experimental Workflow for Amide Reduction

The following diagram illustrates a typical workflow for the reduction of an amide to an amine using TMDS.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Flame-dry flask under N2 add_reagents Add amide, catalyst, and solvent start->add_reagents add_tmds Add TMDS add_reagents->add_tmds stir Stir at specified temperature add_tmds->stir monitor Monitor reaction by TLC/GC/LCMS stir->monitor monitor->stir Incomplete quench Quench reaction monitor->quench Complete extract Aqueous work-up and extraction quench->extract dry Dry and concentrate organic phase extract->dry purify Purify by chromatography or distillation dry->purify end Isolated Amine Product purify->end

General workflow for amide reduction using TMDS.
Decision-Making Flowchart for Selecting a Reducing Agent

This flowchart provides a logical framework for choosing the most appropriate reducing agent for a given synthetic challenge in a large-scale context.

G start Start: Need to reduce a functional group q1 Are there other sensitive functional groups present? start->q1 q2 Is cost the primary concern? q1->q2 No tmds Consider TMDS or other selective silanes q1->tmds Yes q3 Are there stringent safety/handling limitations? q2->q3 No harsh_reagents Consider less selective but cheaper reagents (e.g., NaBH4) q2->harsh_reagents Yes, and selectivity is manageable pmhs Consider PMHS as a cost-effective silane q2->pmhs Yes mild_reagents Prioritize mild reagents (e.g., TMDS, NaBH4) q3->mild_reagents Yes lah LiAlH4 may be an option if selectivity is not critical and handling is feasible q3->lah No tmds->q2 harsh_reagents->q3 pmhs->q3 avoid_lah Avoid highly reactive hydrides (e.g., LiAlH4)

Flowchart for selecting a reducing agent.

Conclusion

This compound stands as a robust and versatile reducing agent for large-scale synthesis, offering a compelling middle ground between the aggressive reactivity of traditional metal hydrides and the often milder, but sometimes less effective, borohydrides. Its key advantages lie in its enhanced safety profile, functional group tolerance, and the generation of environmentally benign and easily removable byproducts. While the upfront cost may be higher than some alternatives, a thorough cost-benefit analysis that considers the total process—including reaction efficiency, work-up complexity, safety infrastructure, and waste disposal—will often reveal TMDS to be a highly competitive and enabling technology for the synthesis of complex molecules at an industrial scale. The choice, as always, will be dictated by the specific demands of the chemistry and the economic realities of the project.

References

Safety Operating Guide

Safe Disposal of 1,1,3,3-Tetramethyldisiloxane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and operational guidance for researchers, scientists, and drug development professionals, this document outlines the proper procedures for the disposal of 1,1,3,3-Tetramethyldisiloxane, ensuring laboratory safety and environmental compliance.

This compound is a highly flammable liquid and vapor that requires careful handling and disposal.[1][2][3][4] Adherence to the following procedures is essential to mitigate risks and ensure a safe laboratory environment.

Immediate Safety and Handling Precautions

Before handling this compound, ensure you are in a well-ventilated area and wearing the appropriate Personal Protective Equipment (PPE).[2][3][5] Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][3][4][5] All containers and receiving equipment must be properly grounded and bonded to prevent static discharge.[1][3][5] Use only non-sparking tools when handling this substance.[3][5]

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound. The following table summarizes the recommended PPE:

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.[1][6]To protect against splashes and vapors that can cause eye irritation.[2]
Hand Protection Chemical-resistant gloves (e.g., PVC, Neoprene, or Nitrile rubber).[2][5]To prevent skin contact, which can cause irritation and potential absorption.[2]
Skin and Body Protection Flame-retardant lab coat or protective suit.[2] Safety footwear.[2]To protect against accidental splashes and fire hazards.[2]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator is necessary.[5]To prevent inhalation of vapors, which can cause respiratory irritation, drowsiness, and dizziness.[2]

Spill and Emergency Procedures

In the event of a spill, immediately eliminate all ignition sources.[3][5] Evacuate unnecessary personnel from the area.[5] For containment, use dikes or absorbents to prevent migration into sewers or streams.[5] Clean up the spill using an absorbent, non-combustible material and place it into a suitable, labeled container for disposal.[1][3][5]

Proper Disposal Pathway

The disposal of this compound and its containers must be treated as hazardous waste.[2] Do not dispose of this chemical into the sewer system or the environment.[3][5] The following diagram outlines the decision-making process for its proper disposal.

G cluster_start Start: Unwanted this compound cluster_assessment Initial Assessment cluster_options Disposal & Recycling Options cluster_container Container Disposal start Unwanted Material assess_contamination Is the material contaminated? start->assess_contamination reclamation Solvent Reclamation/ Regeneration assess_contamination->reclamation No incineration Licensed Chemical Incineration assess_contamination->incineration Yes empty_container Is the container empty? reclamation->empty_container landfill Hazardous Waste Landfill incineration->empty_container landfill->empty_container decontaminate Decontaminate Container (e.g., triple rinse) empty_container->decontaminate Yes dispose_container Dispose of Container as Hazardous Waste empty_container->dispose_container No recycle Recycle or Recondition decontaminate->recycle

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

  • Material Classification : All waste containing this compound must be classified as hazardous waste.[2]

  • Consult Local Regulations : Disposal procedures must comply with all local, state, and federal regulations.[2][3]

  • Primary Disposal Methods :

    • Incineration : The preferred method is incineration in a licensed facility, which may require admixture with a suitable combustible material.[2][5]

    • Landfill : If incineration is not an option, disposal in a landfill specifically licensed to accept chemical and pharmaceutical wastes is an alternative.[2]

    • Solvent Reclamation : For uncontaminated material, solvent reclamation or regeneration is a possible option.[1]

  • Container Disposal :

    • Empty containers are also considered hazardous due to residual flammable vapors and must be handled with care.[5]

    • Completely emptied containers can be decontaminated (e.g., triple rinsed) and then recycled or reconditioned.[3]

    • If not decontaminated, containers must be disposed of in the same manner as the substance itself.[1]

By adhering to these guidelines, laboratory professionals can ensure the safe and responsible disposal of this compound, protecting both themselves and the environment.

References

Personal protective equipment for handling 1,1,3,3-Tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,1,3,3-Tetramethyldisiloxane

For Immediate Reference by Laboratory Professionals

This guide provides critical safety and logistical information for handling this compound, ensuring the well-being of researchers and the integrity of drug development processes. Adherence to these protocols is paramount for safe laboratory operations.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a highly flammable liquid and vapor.[1][2][3][4] It is crucial to use appropriate personal protective equipment (PPE) to minimize exposure and ensure safety.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or eyeglasses with side shields.[1][2][5] Contact lenses should not be worn.[1][6]Protects against splashes and vapors that can cause eye irritation.
Hand Protection Neoprene or nitrile rubber gloves tested according to EN 374.[1][6][7]Prevents skin contact, which may cause irritation.[1]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator with a Type ABEK (EN14387) filter if ventilation is inadequate or exposure limits are exceeded.[2][5]Protects against inhalation of vapors, which may cause respiratory tract irritation, drowsiness, and dizziness.[1][5]
Skin and Body Protection Wear suitable protective clothing, such as overalls and a PVC apron.[1][5] Safety footwear or gumboots are also recommended.[5]Minimizes skin exposure and contamination of personal clothing.
Safe Handling and Storage Protocols

Proper handling and storage are critical to prevent accidents and maintain the chemical's stability.

Operational Plan: Step-by-Step Handling Procedure

  • Ventilation: Always handle this compound in a well-ventilated area, preferably under a chemical fume hood with local exhaust ventilation.[1][5][7]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1][3][4][7] No smoking in the handling area.[1][5][7]

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[1][2][4][7] Use only non-sparking tools.[1][2][4][7]

  • Personal Hygiene: Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in work areas.[7]

  • Container Handling: Keep containers tightly closed when not in use.[1][2][3][4][7] Release caps (B75204) or seals slowly to dissipate any pressure buildup.[5]

Table 2: Storage Requirements

ParameterSpecificationRationale
Location Store in a cool, dry, and well-ventilated place.[1][4][7][8]Prevents vapor accumulation and potential ignition.
Containers Store in original, tightly closed containers.[1][2][3][4][7][8]Prevents leakage and contamination.
Incompatible Materials Keep away from oxidizing agents, alkalis, bromine, chlorine, metal salts, and precious metals.[1][5]Avoids potentially violent reactions.
Ignition Sources Store in an approved flame-proof area away from heat and ignition sources.[5]Mitigates the high flammability risk.
Accidental Release and Disposal Plan

In the event of a spill or leak, immediate and appropriate action is necessary to contain the chemical and prevent environmental contamination.

Emergency Response: Accidental Release

  • Evacuate: Evacuate unnecessary personnel from the area.[1]

  • Ventilate: Ensure the area is well-ventilated.[7]

  • Containment: Cover drains and use absorbent materials like sand, diatomite, or a universal binder to contain the spill.[1][7]

  • Clean-up: Collect the spilled material using non-sparking tools and place it in a suitable, labeled container for disposal.[1][4][8]

  • Decontaminate: Clean the affected area thoroughly.

Disposal Protocol

This compound and its contaminated materials are considered hazardous waste and must be disposed of accordingly.

  • Waste Collection: Collect waste in approved and tightly sealed containers.

  • Disposal Method: Dispose of the waste through a licensed industrial combustion plant or a certified waste management facility.[1][7] Incineration is a recommended method.[1][5]

  • Environmental Protection: Do not empty into drains or release into the environment.[1][7]

First Aid Measures

Table 3: First Aid Procedures

Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][5][7]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[1][3][5][7]
Eye Contact Rinse immediately with plenty of clean, fresh water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][3][7]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical advice.[1][7]

Experimental Workflow Visualization

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

G cluster_ppe Step 1: Preparation cluster_handling Step 2: Handling cluster_post Step 3: Post-Handling cluster_emergency Contingency cluster_disposal Step 4: Disposal A Preparation & PPE A1 Verify fume hood functionality A->A1 B Chemical Handling D Emergency Procedures B->D If incident occurs B1 Ground equipment B->B1 C Post-Handling C->D If incident occurs C1 Tightly seal container C->C1 D1 Spill or Exposure Occurs D->D1 E Waste Disposal E1 Collect waste in labeled container E->E1 A2 Don appropriate PPE: - Goggles - Gloves - Lab Coat A1->A2 A2->B Proceed to handling B2 Use non-sparking tools B1->B2 B3 Dispense chemical B2->B3 B3->C Complete handling C2 Store in designated area C1->C2 C3 Clean work area C2->C3 C3->E Dispose of waste D2 Follow First Aid & Spill Cleanup D1->D2 E2 Arrange for hazardous waste pickup E1->E2

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.